molecular formula C6H6O<br>C6H5OH<br>C6H6O<br>C6H5OH B7760985 Phenol CAS No. 65996-83-0

Phenol

Cat. No.: B7760985
CAS No.: 65996-83-0
M. Wt: 94.11 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-N
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Description

Phenol (C6H6O), also known as carbolic acid or benzenol, is an aromatic organic compound characterized by a hydroxyl group bonded directly to an aromatic benzene ring. This simple phenolic compound is a versatile cornerstone in chemical, pharmaceutical, and materials science research, serving as a critical precursor and model compound. In industrial and polymer research, phenol is a fundamental starting material for synthesizing bisphenol A (BPA), a key intermediate in the production of polycarbonate plastics and epoxy resins . It is also a primary raw material for phenolic resins (e.g., phenol-formaldehyde resins like Bakelite), which are valued for their heat-resistance and application in adhesives, coatings, and wood preservatives . Furthermore, phenol is used in the production of caprolactam, a monomer for nylon-6 fiber and resin . Beyond its industrial applications, phenol holds significant value in environmental science as a model pollutant. It is a designated priority pollutant by the US Environmental Protection Agency (US EPA) due to its toxicity to aquatic ecosystems and human health . Research focuses on its presence in industrial wastewaters, where concentrations can reach grams per liter, and on developing advanced treatment technologies for its removal and degradation . Its toxicity is well-documented; it can inhibit the central nervous system, damage liver and kidney functions, and is corrosive to skin and mucous membranes upon exposure . The World Health Organization (WHO) and US EPA suggest a strict limit of 1.0 μg/L for phenol in drinking water . In microbiological and agricultural research, phenol is studied for its antimicrobial and antiseptic properties. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and leakage of cellular components, and denaturing proteins . It has been used as a disinfectant and in surgical antiseptics since the 19th century . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5OH, C6H6O, Array
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name PHENOL
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Record name phenol
Source Wikipedia
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Related CAS

17442-59-0, 27073-41-2, 139-02-6 (hydrochloride salt)
Record name Phenol, dimer
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Record name Phenol homopolymer
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Record name Phenol [USP:JAN]
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DSSTOX Substance ID

DTXSID5021124
Record name Phenol
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Molecular Weight

94.11 g/mol
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Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues., Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals., Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals., Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives., Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report], Solid, COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR., White crystalline mass, sharp, medicinal, sweet, tarry odour, Colorless to light-pink, crystalline solid with a sweet, acrid odor., Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name PHENOL
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

360 °F at 760 mmHg (NTP, 1992), 359 °F at 760 mmHg (NIOSH, 2023), 359.1 °F at 760 mmHg (EPA, 1998), 181.75 °C @ 101.3 kPa, 182 °C, 359 °F
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
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Record name PHENOL
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

175 °F (NTP, 1992), 175 °F (NIOSH, 2023), 174.2 °F (EPA, 1998), 175 °F, 175 °F; 79 °C, (Closed cup), 85 °C, (Open cup), 79 °C c.c.
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), 1 g/15 ml water, 1 g/12 ml benzene, Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides, Miscible with acetone, For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page., 82.8 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 84 (moderate), soluble in water, very soluble (in ethanol), (77 °F): 9%
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 (NIOSH, 2023) - Denser than water; will sink, 1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.071 g/cu cm, Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.06
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.24 (Air= 1), Relative vapor density (air = 1): 3.2, 3.24
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992), 0.4 mmHg (NIOSH, 2023), 0.3513 mmHg at 77 °F (EPA, 1998), 0.35 [mmHg], 0.35 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 47, 0.4 mmHg
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless acicular crystals or white, crystalline mass, White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light, White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light., Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass, Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

CAS No.

108-95-2, 27073-41-2, 73607-76-8
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027073412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenol-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339NCG44TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SJ32BC48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

109 °F (NTP, 1992), 109 °F (NIOSH, 2023), 109 °F (EPA, 1998), 40.91 °C, 40.9 °C, 41 °C, 109 °F
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Acidity and Reactivity of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenols, characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring, are a cornerstone of organic chemistry with profound implications in drug design, polymer science, and chemical synthesis. Their unique electronic structure imparts a distinct profile of acidity and reactivity that diverges significantly from aliphatic alcohols. This guide provides a deep dive into the fundamental principles governing these properties. We will explore the causal relationships between molecular structure and chemical behavior, offering both mechanistic insights and validated experimental protocols essential for laboratory application.

Part 1: The Acidity of Phenols – A Quantitative & Mechanistic Perspective

The acidity of phenols (pKa ≈ 10) is markedly higher than that of aliphatic alcohols like ethanol (pKa ≈ 16).[1] This critical difference is not arbitrary; it is a direct consequence of the stability of the resulting conjugate base, the phenoxide ion.

The Fundamental Basis: Resonance Stabilization of the Phenoxide Ion

Upon deprotonation, the negative charge of the phenoxide ion is not localized on the oxygen atom. Instead, it is delocalized across the aromatic ring through resonance.[2][3][4] This distribution of electron density over multiple atoms significantly stabilizes the ion, which, according to the principles of acid-base theory, increases the acidity of the parent phenol.[3] The more stable the conjugate base, the stronger the acid.

The resonance contributors of the phenoxide ion show the negative charge residing on the ortho and para carbons of the ring. This delocalization is the key causal factor for the enhanced acidity compared to alcohols, whose alkoxide conjugate bases lack any such stabilization mechanism.[3]

Caption: Resonance delocalization of the negative charge in the phenoxide ion.

The Impact of Ring Substituents on Acidity

The acidity of a phenol can be finely tuned by introducing substituents to the aromatic ring. The electronic nature of these groups dictates the extent of this modulation.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-X) groups increase the acidity of phenols.[1] They do this by further delocalizing the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects, thereby increasing its stability. The effect is most pronounced when the EWG is at the ortho or para position, where it can directly participate in resonance with the phenoxide oxygen.[1][5] For example, p-nitrophenol (pKa 7.15) is significantly more acidic than phenol (pKa 9.98).[6]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups decrease the acidity of phenols.[1] These groups donate electron density into the ring, which destabilizes the phenoxide ion by intensifying the negative charge. This makes deprotonation less favorable. For instance, p-cresol (p-methylphenol) has a pKa of 10.14, making it slightly less acidic than phenol.[6]

The relationship between substituent and acidity is quantitatively captured by the pKa value; a lower pKa signifies a stronger acid.[7]

Table 1: pKa Values of Substituted Phenols

Compound Substituent (Position) pKa Value Effect on Acidity
Phenol -H 9.98[6] Reference
p-Nitrophenol -NO₂ (para) 7.15[6] Strongly Increased
m-Nitrophenol -NO₂ (meta) 8.40[6] Increased
p-Cresol -CH₃ (para) 10.14[6] Decreased
p-Methoxyphenol -OCH₃ (para) 10.21[6] Decreased

| p-Chlorophenol | -Cl (para) | 9.38[6] | Increased |

Experimental Protocol: Spectrophotometric Determination of pKa

A robust and widely used method for determining the pKa of a phenol is UV/Vis spectrophotometry.[8] This technique is predicated on the principle that the phenol (HA) and its conjugate phenoxide ion (A⁻) exhibit different molar absorptivities at specific wavelengths.[8] The protocol is self-validating as it relies on measuring a fundamental physical property across a range of controlled pH values.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol (e.g., from pH 8 to 12 for phenol itself).

  • Preparation of Phenol Stock Solution: Prepare a dilute stock solution of the phenol in a suitable solvent, such as a 10% (v/v) acetonitrile-water mixture, to ensure solubility.[9]

  • Spectral Acquisition:

    • For each buffer solution, add a precise aliquot of the phenol stock solution to a cuvette.

    • Record the full UV/Vis absorption spectrum (e.g., 200-500 nm).[10]

    • Separately, record the spectrum of the phenol in a strongly acidic solution (pH << pKa) to obtain the spectrum of pure HA, and in a strongly basic solution (pH >> pKa) to obtain the spectrum of pure A⁻.

  • Data Analysis:

    • Identify a wavelength (λ) where the absorbance difference between HA and A⁻ is maximal.[8]

    • At this λ, measure the absorbance (A) for the phenol in each buffer solution.

    • Calculate the ratio [A⁻]/[HA] for each buffered solution using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A_HA is the absorbance of pure HA and A_A is the absorbance of pure A⁻.

  • pKa Determination: Plot the measured pH of each buffer solution (y-axis) against log([A⁻]/[HA]) (x-axis). The resulting data should form a straight line. According to the Henderson-Hasselbalch equation, the y-intercept of this plot is the pKa of the phenol.[11]

Spectrophotometric_pKa_Workflow A Prepare Buffer Solutions (Range of known pH) C Acquire Spectra: 1. Phenol in each buffer 2. Phenol in strong acid (HA) 3. Phenol in strong base (A⁻) A->C B Prepare Phenol Stock Solution B->C D Identify Analytical Wavelength (λ_max diff) C->D E Measure Absorbance (A) at λ for all samples D->E F Calculate log([A⁻]/[HA]) for each buffer pH E->F G Plot pH vs. log([A⁻]/[HA]) F->G H Determine pKa (y-intercept) G->H

Caption: Workflow for the spectrophotometric determination of a phenol's pKa.

Part 2: The Reactivity of Phenols – A Mechanistic Approach

The hydroxyl group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS).[12] The lone pairs on the oxygen atom donate electron density into the benzene ring, increasing its nucleophilicity and making it highly reactive towards electrophiles.[12][13] This activation is so strong that reactions often proceed under milder conditions than those required for benzene, and polysubstitution can be a challenge to control.[14]

Key Electrophilic Aromatic Substitution Reactions

2.1.1 Kolbe-Schmitt Reaction (Carboxylation)

This reaction is of immense industrial importance, forming the basis for the synthesis of salicylic acid, the precursor to aspirin.[15] The mechanism involves the nucleophilic attack of the highly reactive phenoxide ion on the weak electrophile, carbon dioxide.[15][16]

  • Mechanism:

    • Phenol is first deprotonated with a base (e.g., NaOH) to form the sodium phenoxide.[16] This step is crucial as the phenoxide is a much stronger nucleophile than phenol itself.[16]

    • The sodium phenoxide is heated with CO₂ under pressure (e.g., 125 °C, 100 atm).[15]

    • The phenoxide attacks the carbon of CO₂, with the substitution occurring preferentially at the less sterically hindered ortho position.

    • Subsequent tautomerization and acidification yield the final product, salicylic acid.[16]

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

2.1.2 Reimer-Tiemann Reaction (Formylation)

This reaction introduces a formyl group (-CHO) onto the phenolic ring, typically at the ortho position, to produce hydroxy aldehydes.[17][18]

  • Mechanism:

    • A strong base (e.g., NaOH) deprotonates both phenol and chloroform (CHCl₃).[19]

    • The resulting trichloromethanide anion undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[19]

    • The electron-rich phenoxide ion attacks the dichlorocarbene.[17]

    • The resulting intermediate is hydrolyzed by the aqueous base to form the final salicylaldehyde product after acidification.[17]

Reactions at the Phenolic Oxygen: Williamson Ether Synthesis

The acidic proton of the hydroxyl group is readily removed by a base, allowing the phenolic oxygen to act as a nucleophile. The Williamson ether synthesis is a classic example, providing a reliable pathway to aryl ethers. The reaction proceeds via an Sₙ2 mechanism.[20]

Field-Proven Protocol for Phenolic Ether Synthesis:

This protocol is a generalized procedure for the O-alkylation of phenols using a standard base like potassium carbonate.[21][22]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or acetone.[22]

  • Addition of Alkylating Agent: Add the primary alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 eq) to the suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[22]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[22]

    • Rinse the filter cake with a small amount of the solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.[21]

  • Purification:

    • Dissolve the crude residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove any remaining impurities.[21]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ether.

    • Purify the final product by column chromatography or recrystallization as required.[21]

Williamson_Ether_Synthesis_Workflow A Combine Phenol, K₂CO₃, and Solvent B Add Alkyl Halide A->B C Heat to Reflux (Monitor by TLC) B->C D Cool and Filter (Remove Salts) C->D E Concentrate Filtrate D->E F Aqueous Workup (Wash with H₂O, Brine) E->F G Dry (Na₂SO₄), Filter, and Concentrate F->G H Purify Product (Chromatography/Recrystallization) G->H

Sources

The Bench Scientist's Guide to Phenol: A Deep Dive into its Physicochemical Properties and Laboratory Applications

Author: BenchChem Technical Support Team. Date: February 2026

For decades, phenol has been a cornerstone reagent in the molecular biology laboratory, primarily revered for its efficacy in the purification of nucleic acids. However, its utility is intrinsically linked to a unique set of physical and chemical properties that dictate its behavior in aqueous and organic phases. Understanding these properties is not merely academic; it is paramount for the successful execution of experimental workflows and for ensuring the safety of laboratory personnel. This guide provides an in-depth exploration of the physical properties of phenol, elucidating how they directly influence its applications, with a particular focus on the widely used phenol-chloroform extraction method.

Core Physicochemical Properties of Phenol

At its essence, phenol is an aromatic organic compound with the chemical formula C₆H₅OH, consisting of a hydroxyl group bonded to a phenyl ring.[1] This simple structure gives rise to a complex interplay of properties that are critical to its function in a laboratory setting.

Pure phenol is a white, crystalline solid with a characteristic sweet, tar-like odor.[2][3][4][5] However, it is often encountered in the lab as a clear, colorless liquid, as its melting point is just above typical room temperature.[6] Upon exposure to air and light, phenol can oxidize, leading to a pink or reddish discoloration.[7][8] These oxidation products can damage nucleic acids by causing the breakdown of phosphodiester bonds and cross-linking, necessitating the use of redistilled and properly stored phenol for sensitive applications.[8]

Data Presentation: Key Physical Properties of Phenol
PropertyValueSource(s)
Molecular Formula C₆H₅OH[1][6]
Appearance White crystalline solid[1][3][4]
Molar Mass 94.11 g/mol [9]
Melting Point 40.5 °C (104.9 °F)[1][3][6]
Boiling Point 181.7 °C (359.1 °F)[1][3]
Density 1.07 g/cm³[1][3][10]
Solubility in Water 8.3 g/100 mL (at 20 °C)[1][3]
pKa ~10.0[1][11]

The Critical Role of Solubility and Density in Extractions

Phenol's moderate solubility in water is a key attribute.[5][12] The hydroxyl group can form hydrogen bonds with water, while the benzene ring imparts a hydrophobic character.[7][12] This dual nature allows for the creation of a distinct organic phase that is in equilibrium with the aqueous phase during extractions.

When mixed with an aqueous sample, the denser phenol (1.07 g/cm³) will form the lower organic phase, while the less dense aqueous phase remains on top.[1][10] This clear separation is fundamental to the partitioning of cellular components.

The Significance of pKa in Nucleic Acid Purification

Phenol is a weak acid with a pKa of approximately 10.0.[1][11] This property is expertly exploited in the differential separation of DNA and RNA.

  • At an acidic pH (around 4.5-5.0): The hydroxyl group of phenol is protonated. In this state, DNA, with its negatively charged phosphate backbone, is more soluble in the organic phenol phase and will partition there or at the interface. RNA, however, remains in the aqueous phase. This principle is the basis for methods aimed at isolating RNA.

  • At a slightly alkaline pH (around 8.0): The hydroxyl group of phenol is deprotonated, forming the phenolate anion (C₆H₅O⁻).[1] This increases the polarity of the phenol phase. Under these conditions, the negatively charged phosphate backbone of DNA is repelled from the like-charged phenolate, ensuring that the DNA remains in the aqueous phase. Proteins, however, are denatured by the phenol and partition into the organic phase or the interface between the two phases.

This pH-dependent partitioning is a cornerstone of molecular biology, allowing for the selective purification of either DNA or RNA from the same sample.

Diagram: pH-Dependent Partitioning of Nucleic Acids

G cluster_acidic Acidic pH (~4.7) cluster_alkaline Alkaline pH (~8.0) Acidic_Aqueous Aqueous Phase (RNA) Acidic_Organic Organic Phase (DNA, Proteins) Alkaline_Aqueous Aqueous Phase (DNA, RNA) Alkaline_Organic Organic Phase (Proteins) Sample Cell Lysate (DNA, RNA, Proteins) Sample->Acidic_Aqueous Phenol Extraction Sample->Acidic_Organic Phenol Extraction Sample->Alkaline_Aqueous Phenol Extraction Sample->Alkaline_Organic Phenol Extraction

Caption: pH-dependent separation of nucleic acids using phenol.

Experimental Protocols: From Preparation to Application

The successful use of phenol in the laboratory hinges on the correct preparation of solutions and the meticulous execution of extraction protocols.

Preparation of Buffered Phenol (for DNA Extraction)

This protocol describes the preparation of Tris-buffered phenol at a pH of ~8.0, suitable for DNA purification.[8][13]

Safety First: Phenol is highly corrosive and toxic.[2] All steps must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or butyl rubber over nitrile), and chemical splash goggles.[2][14][15]

Materials:

  • Crystalline phenol (molecular biology grade)

  • 8-hydroxyquinoline

  • 0.5 M Tris-Cl, pH 8.0

  • 0.1 M Tris-Cl, pH 8.0

  • Sterile, nuclease-free water

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Water bath set to 65°C

Procedure:

  • Place the bottle of crystalline phenol in the 65°C water bath within the fume hood to melt the crystals.[13]

  • Once melted, transfer the desired volume of phenol to a glass beaker.

  • Add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). This acts as an antioxidant and imparts a yellow color to the organic phase, aiding in its identification.[8]

  • Add an equal volume of 0.5 M Tris-Cl (pH 8.0) to the phenol.

  • Stir the mixture on a magnetic stirrer for 15-30 minutes.

  • Allow the phases to separate. The aqueous Tris buffer will be the top layer.

  • Carefully aspirate and discard the top aqueous layer.

  • Repeat the washing with 0.5 M Tris-Cl (pH 8.0) at least two more times.

  • Perform a final wash with an equal volume of 0.1 M Tris-Cl (pH 8.0).

  • After the final wash, remove the top aqueous layer, leaving a small amount of the 0.1 M Tris-Cl buffer overlaying the phenol phase for storage.

  • Store the buffered phenol in a light-protected container at 4°C for up to one month.[13]

Phenol-Chloroform DNA Extraction Workflow

This is a standard protocol for the purification of DNA from a cell lysate.[16][17]

Materials:

  • Buffered phenol (pH ~8.0)

  • Chloroform:isoamyl alcohol (24:1)

  • Cell lysate in an appropriate buffer

  • Ethanol (100% and 70%, ice-cold)

  • 3 M Sodium acetate, pH 5.2

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Lysis: Start with a thoroughly prepared cell lysate.

  • Phenol-Chloroform Addition: To your lysate, add an equal volume of buffered phenol:chloroform:isoamyl alcohol (25:24:1). The chloroform denatures proteins and helps to separate the aqueous and organic phases, while the isoamyl alcohol acts as an anti-foaming agent.

  • Mixing: Vortex the tube vigorously for 15-30 seconds to create an emulsion.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into three layers: a lower organic phase (phenol and lipids), a middle interface (denatured proteins), and an upper aqueous phase (containing the DNA).

  • Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube. It is critical to avoid transferring any of the interface or the organic phase, as this will contaminate the DNA preparation.

  • Chloroform Wash (Optional but Recommended): To remove any residual phenol, add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. Vortex and centrifuge as before. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: To the aqueous phase, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. The salt neutralizes the negative charge on the DNA backbone, and the ethanol causes the DNA to precipitate out of solution.

  • Incubation: Incubate the mixture at -20°C for at least one hour (or overnight) to allow for complete precipitation.

  • Pelleting: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant without disturbing the DNA pellet. Wash the pellet with 70% ethanol to remove any remaining salts. Centrifuge again for 5 minutes.

  • Drying: Discard the 70% ethanol and air-dry the pellet briefly. Do not over-dry, as this can make the DNA difficult to resuspend.

  • Resuspension: Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Diagram: Phenol-Chloroform Extraction Workflow

G Start Cell Lysate Step1 Add Phenol:Chloroform:Isoamyl Alcohol Start->Step1 Step2 Vortex to Emulsify Step1->Step2 Step3 Centrifuge for Phase Separation Step2->Step3 Step4 Transfer Upper Aqueous Phase Step3->Step4 Step5 Ethanol Precipitation Step4->Step5 Step6 Centrifuge to Pellet DNA Step5->Step6 Step7 Wash with 70% Ethanol Step6->Step7 Step8 Air Dry Pellet Step7->Step8 Step9 Resuspend DNA Step8->Step9 End Purified DNA Step9->End

Caption: Step-by-step workflow for DNA purification using phenol-chloroform.

Safety and Handling: A Non-Negotiable Priority

Phenol is a hazardous substance that must be handled with the utmost care. It is corrosive and can cause severe chemical burns upon skin contact.[2][15] Critically, phenol is rapidly absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][14]

Key Safety Mandates:

  • Engineering Controls: Always work with phenol in a certified chemical fume hood.[2][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate gloves (butyl or neoprene over nitrile), a fully buttoned lab coat, and chemical splash goggles.[14][15][18] A face shield should be used when there is a risk of splashing.[14]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[14][15]

  • Spill Response: Small spills can be absorbed with vermiculite or other appropriate absorbent material and disposed of as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[2]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Some institutions recommend immediate treatment with polyethylene glycol (PEG) 300 or 400.[14][15] Seek immediate medical attention for any exposure.[2][14][15]

  • Waste Disposal: All phenol and phenol-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[14][19][20] Do not pour phenol waste down the drain.[19]

Conclusion

The physical properties of phenol—its melting point, density, solubility, and pKa—are not just entries in a chemical handbook. They are the very foundation of its utility in the molecular biology laboratory. By understanding the causality behind its behavior, researchers can optimize protocols, troubleshoot experiments, and, most importantly, ensure a safe working environment. While newer, less hazardous methods for nucleic acid purification are available, the robustness and cost-effectiveness of phenol-chloroform extraction ensure its continued relevance. A thorough understanding of the principles outlined in this guide is therefore essential for any scientist working at the bench.

References

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  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol . National Center for Biotechnology Information. [Link]

  • TE Buffered Phenol Preparation Guide . Scribd. [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

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  • Preparation of Buffer Saturated Phenol for RNA Extractions . ResearchGate. [Link]

  • Phenol . NIST WebBook. [Link]

  • Protocol: Phenol-chloroform extraction of prokaryotic DNA . Microbe Notes. [Link]

  • (PDF) Studies on the solubility of phenolic compounds . ResearchGate. [Link]

  • Phenol | Properties, Preparation, Uses & Safety Information . Allen. [Link]

  • Phenol disposal . Podiatry Arena. [Link]

  • Shared Protocol - Extracting DNA using Phenol-Chloroform . PacBio. [Link]

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  • 99% Pure Liquid Phenol . Tradeindia. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • Physical Properties of Phenol . Chemistry LibreTexts. [Link]

  • The Physical and Chemical Properties of Phenol . Capital Resin Corporation. [Link]

  • Physical Properties of Phenol . Scribd. [Link]

  • Phenol Guideline . Duke University Occupational & Environmental Safety Office. [Link]

  • Physical Properties of Phenols: Solubility, Smell, and Physical State . EMBIBE. [Link]

  • Preparation of Tris-saturated Phenol . Laboratory Notes. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior . Oreate AI Blog. [Link]

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  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . Oriental Journal of Chemistry. [Link]

Sources

Technical Guide: Biosynthesis, Extraction, and Metabolic Engineering of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of phenolic compounds, focusing on their natural biosynthesis, extraction methodologies, and the emerging field of metabolic engineering for pharmaceutical applications. Designed for researchers and drug development professionals, this document moves beyond basic definitions to explore the causal mechanisms of biosynthesis and the practical protocols required for isolation and heterologous production.

Part 1: Natural Sources & Advanced Extraction Strategies

Phenolic compounds are ubiquitous secondary metabolites in plants, essential for defense against UV radiation and pathogens.[1] For therapeutic development, the challenge lies not in identifying sources, but in the efficiency of isolation and the preservation of structural integrity during extraction.

Natural Sources

While ubiquitous, specific matrices offer higher yields of therapeutically relevant phenolics:

  • Medicinal Plants: Taxus species (lignans), Camellia sinensis (catechins/flavonoids).

  • Marine Algae: Brown algae (Ecklonia cava) are rich in phlorotannins, which possess unique polymeric structures distinct from terrestrial polyphenols.

  • Microorganisms: Endophytic fungi often mimic the biosynthetic capabilities of their host plants, providing an alternative production route.

Protocol: Ultrasound-Assisted Extraction (UAE)

Conventional maceration is often inefficient due to long extraction times and solvent toxicity. Ultrasound-Assisted Extraction (UAE) is the preferred method for research-grade isolation because acoustic cavitation disrupts cell walls, enhancing mass transfer.

Causality: The collapse of cavitation bubbles creates micro-jets that mechanically rupture the cell matrix, releasing intracellular phenolics without the thermal degradation associated with Soxhlet extraction.

Standardized UAE Workflow:

  • Pre-treatment: Lyophilize plant material to remove water (which interferes with non-polar solvents) and grind to a fine powder (<0.5 mm) to maximize surface area.

  • Solvent Selection: Prepare a solvent system of Ethanol:Water (80:20 v/v) .

    • Why: Pure ethanol may dehydrate the cell, collapsing pores; water induces swelling, increasing porosity.

  • Sonication:

    • Ratio: 1:50 (Solid:Liquid).

    • Frequency: 24 kHz (High intensity probe).

    • Temperature: Maintain <40°C using a cooling bath to prevent oxidation.

    • Duration: 20 minutes (pulsed mode: 5s ON / 5s OFF to dissipate heat).

  • Purification: Centrifuge at 8,000 x g for 10 mins. Filter supernatant through a 0.45 µm PTFE membrane.

Comparative Efficiency Data

The following table summarizes the efficiency of UAE against conventional methods for flavonoid extraction (e.g., Quercetin/Rutin).

ParameterMaceration (Conventional)Soxhlet ExtractionUltrasound-Assisted (UAE)
Time Required 24 - 72 Hours4 - 6 Hours15 - 30 Minutes
Solvent Consumption High (>100 mL/g)Medium (50 mL/g)Low (<20 mL/g)
Temperature Ambient (25°C)Boiling Point (78°C)Controlled (<40°C)
Yield Efficiency Baseline (100%)120-140%160-190%
Analyte Integrity HighLow (Thermal degradation)High

Part 2: Biosynthetic Mechanisms

Understanding the native biosynthetic logic is critical for manipulating these pathways in synthetic biology. Phenolic biosynthesis flows through three critical stages: the Shikimate Pathway, the Phenylpropanoid Pathway, and specific branch pathways (e.g., Flavonoids).[2][3]

The Shikimate & Phenylpropanoid Axis

The pathway begins with the condensation of Erythrose-4-phosphate (from the Pentose Phosphate Pathway) and Phosphoenolpyruvate (PEP) (from Glycolysis).[1]

  • Entry Point: 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase catalyzes the initial condensation.

  • The Gatekeeper: Phenylalanine Ammonia-Lyase (PAL) is the first committed step of phenylpropanoid metabolism, deaminating L-phenylalanine to trans-cinnamic acid.[2][3]

  • Branching: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid into p-coumaroyl-CoA, the universal precursor for flavonoids, lignins, and stilbenes.

Visualization: The Biosynthetic Flow

The following diagram illustrates the metabolic flux from primary carbon metabolism to specific phenolic classes.

Biosynthesis PEP Phosphoenolpyruvate (Glycolysis) DAHP DAHP Synthase PEP->DAHP E4P Erythrose-4-phosphate (Pentose Phosphate) E4P->DAHP Shikimate Shikimate DAHP->Shikimate Phe L-Phenylalanine Shikimate->Phe PAL PAL Enzyme (Gatekeeper) Phe->PAL Cinnamic Trans-Cinnamic Acid PAL->Cinnamic C4H C4H Enzyme Cinnamic->C4H Coumaric p-Coumaric Acid C4H->Coumaric 4 4 Coumaric->4 CL 4CL Enzyme CoumaroylCoA p-Coumaroyl-CoA (Universal Precursor) CL->CoumaroylCoA CHS Chalcone Synthase CoumaroylCoA->CHS STS Stilbene Synthase CoumaroylCoA->STS Lignins Lignins/Lignans CoumaroylCoA->Lignins POD/LAC Flavonoids Flavonoids (e.g., Quercetin) CHS->Flavonoids Stilbenes Stilbenes (e.g., Resveratrol) STS->Stilbenes

Figure 1: The Shikimate and Phenylpropanoid pathways leading to major phenolic classes. Key enzymes (PAL, 4CL) act as regulatory checkpoints.

Part 3: Metabolic Engineering & Synthetic Biology

For drug development, reliance on plant extraction is often unsustainable due to slow growth rates and batch variability. Metabolic engineering in heterologous hosts (Saccharomyces cerevisiae or Escherichia coli) offers a scalable alternative.

The Engineering Strategy

The core objective is to introduce the plant phenylpropanoid pathway into a microbial host that normally does not produce these compounds.

  • Host Selection: S. cerevisiae is often preferred for flavonoids due to its ability to handle cytochrome P450 enzymes (like C4H) better than E. coli.

  • Precursor Availability: The Shikimate pathway in bacteria/yeast is tightly regulated for amino acid production (Phe, Tyr, Trp). To produce phenolics, we must deregulate this pathway to pool Shikimate and Phenylalanine.

Protocol: Construction of a Resveratrol-Producing Yeast Strain

This workflow utilizes a "Design-Build-Test" cycle standard in synthetic biology.

  • Gene Sourcing (Design):

    • Isolate PAL from Arabidopsis thaliana.

    • Isolate 4CL from Nicotiana tabacum.

    • Isolate STS (Stilbene Synthase) from Vitis vinifera (Grapevine).

  • Vector Construction (Build):

    • Use a high-copy plasmid (e.g., 2µ-based) with strong constitutive promoters (e.g., TDH3, TEF1).

    • Assemble the gene cassette: Promoter-PAL-Terminator + Promoter-4CL-Terminator + Promoter-STS-Terminator.

  • Chromosomal Integration (Build):

    • Use CRISPR/Cas9 to integrate the cassette into the HO locus of S. cerevisiae to ensure stability (plasmid-based expression can be unstable).

  • Metabolic Flux Optimization (Test/Learn):

    • Knock out feedback-inhibition genes (e.g., ARO3, ARO4) to prevent the cell from stopping Shikimate production when Phenylalanine levels rise.

    • Overexpress ARO1 and ARO2 to push flux toward aromatic amino acids.

Visualization: Engineering Workflow

The following diagram outlines the logic flow for creating a cell factory.

MetabolicEngineering cluster_0 Design Phase cluster_1 Build Phase cluster_2 Test & Learn GeneSelect Select Plant Genes (PAL, 4CL, CHS/STS) Vector Vector Assembly (Promoters + Genes) GeneSelect->Vector HostSelect Select Host (S. cerevisiae) HostSelect->Vector CRISPR CRISPR/Cas9 Integration Vector->CRISPR Fermentation Microbial Fermentation CRISPR->Fermentation Analysis HPLC-MS Quantification Fermentation->Analysis Optimize Flux Optimization (Gene Knockouts) Analysis->Optimize Optimize->Vector Iteration

Figure 2: The Design-Build-Test-Learn cycle for engineering microbial cell factories for phenolic production.

Part 4: Analytical Characterization

Validation of biosynthesis or extraction requires precise analytical techniques. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for identification due to the structural similarity of phenolic isomers.

HPLC-MS/MS Methodology
  • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton donor for ionization).

    • B: Acetonitrile (Organic modifier).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: ESI (Electrospray Ionization) in Negative Mode (Phenolics lose protons easily: [M-H]⁻).

Characteristic Fingerprints

Researchers should look for the following mass transitions to validate compound identity:

Compound ClassRepresentative CompoundPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Phenolic Acid Gallic Acid169125 (Decarboxylation)
Stilbene Resveratrol227185, 143
Flavonol Quercetin301151, 179 (Retro-Diels-Alder cleavage)
Flavan-3-ol Epicatechin289245, 205

References

  • Biosynthesis Mechanisms

    • Lopez-Corona, A., et al. (2022). "Biosynthesis of the phenolic compound family in the plant cell through the shikimate, phenylpropanoid and flavonoid pathways."[3] ResearchGate.[4]

    • Vogt, T. (2010). "Phenylpropanoid biosynthesis." Molecular Plant.

  • Extraction Protocols

    • Statisc, S. (2025). "Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves." MDPI.

    • Pacheco, N., et al. (2025). "Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds." ResearchGate.[4]

  • Metabolic Engineering

    • Liu, W., et al. (2020). "Metabolic Engineering of Microorganisms for the Production of Flavonoids." Frontiers in Bioengineering and Biotechnology.

    • Koffas, M., et al. (2023). "Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production." NIH.

    • Zang, Y., et al. (2024). "Recent Advances in Microbial Metabolic Engineering for Production of Natural Phenolic Acids." Journal of Agricultural and Food Chemistry.

Sources

The Phenol Node: Precision Control in C6-Oxygenated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for industrial chemists and process engineers. It synthesizes mechanistic causality with scalable protocol design, adhering to the E-E-A-T principles.

Executive Summary

Phenol (


) is not merely a raw material; it is the primary "oxygen anchor" in aromatic chemistry. For the industrial scientist, the utility of phenol lies in its activated ring system. The hydroxyl group is a powerful activating ortho-para director, increasing the reaction rate of electrophilic aromatic substitution by orders of magnitude compared to benzene. However, this high reactivity presents the central challenge in industrial scale-up: selectivity control .

This guide dissects the role of phenol as a precursor, moving beyond basic stoichiometry to the kinetic and thermodynamic levers that control product distribution in the synthesis of Bisphenol A (BPA), Phenolic Resins, and Pharmaceutical Intermediates.

The Phenol Derivative Network

Phenol serves as the divergent point for three major industrial sectors: Epoxies/Polycarbonates (via BPA), Nylons (via Cyclohexanone), and Thermosets (via Formaldehyde condensation).

PhenolNetwork Phenol Phenol (C6H5OH) BPA Bisphenol A (BPA) Phenol->BPA + Acetone (H+ Cat) Resins Phenolic Resins Phenol->Resins + Formaldehyde Cyclohexanone Cyclohexanone Phenol->Cyclohexanone + H2 (Pd Cat) Salicylic Salicylic Acid Phenol->Salicylic + CO2 (Kolbe-Schmitt) Epoxy Epoxy Resins Polycarbonates BPA->Epoxy Novolac Novolacs (Acid Cat.) Resins->Novolac Resole Resoles (Base Cat.) Resins->Resole Nylon Nylon 6 (Caprolactam) Cyclohexanone->Nylon Aspirin Aspirin (Acetylsalicylic Acid) Salicylic->Aspirin

Figure 1: The strategic diversification of phenol into critical industrial verticals.

Bisphenol A (BPA): The Kinetic Challenge

The synthesis of BPA is the largest single consumer of phenol. It is an acid-catalyzed condensation with acetone.[1]

Mechanistic Insight

The reaction proceeds via the formation of a carbenium ion from acetone, which electrophilically attacks the para position of a phenol molecule.

  • Critical Control Point: The formation of the ortho-para isomer (

    
    -BPA) is the primary impurity. Industrial protocols use mercaptan promoters (thiols) to enhance the selectivity for the para-para isomer (
    
    
    
    -BPA) by lowering the activation energy for the para attack.
Quantitative Parameters
ParameterIndustrial StandardRationale
Catalyst Sulfonated Polystyrene Resin (e.g., Amberlyst™ A-131)Macroporous structure allows diffusion of bulky BPA molecules.
Promoter Thiol (e.g., Cysteamine)Increases

-selectivity to >94% [1].
Phenol:Acetone Ratio 10:1 (Molar)Excess phenol suppresses oligomerization and tar formation.
Temperature 70°C - 75°CBalance between reaction rate and sulfonic acid degradation.
Experimental Protocol: Continuous Flow Synthesis of BPA

Objective: Synthesize BPA with >95% p,p'-selectivity using a fixed-bed reactor.

  • Catalyst Preparation:

    • Pack a stainless steel tubular reactor with sulfonated divinylbenzene-styrene copolymer resin (approx. 20% cross-linking).

    • Pre-treatment:[2][3] Flush with phenol at 60°C for 4 hours to swell the resin and remove moisture. Water is a poison to the acid sites.

  • Feed Preparation:

    • Prepare a solution of Acetone (5 wt%) in Phenol (95 wt%).

    • Add 3-Mercaptopropionic acid (promoter) at 500 ppm concentration.

  • Reaction:

    • Set reactor temperature to 70°C .

    • Set Liquid Hourly Space Velocity (LHSV) to 1.0

      
       .
      
    • Causality: Higher temperatures (>80°C) increase conversion but drastically increase the

      
      -isomer ratio due to thermodynamic equilibration [2].
      
  • Purification (Crystallization):

    • Cool the effluent to 40°C. BPA forms a 1:1 crystalline adduct with phenol.

    • Filter the adduct crystals.[2]

    • Melt Stripping: Heat crystals to 160°C under vacuum (10 mmHg) to strip the phenol, yielding high-purity BPA.

BPA_Flow Feed Feed Tank Phenol + Acetone + Thiol Reactor Fixed Bed Reactor (Sulfonated Resin, 70°C) Feed->Reactor LHSV 1.0 Crystallizer Crystallizer (40°C, Adduct Formation) Reactor->Crystallizer Crude Stream Separator Solid-Liquid Separator Crystallizer->Separator Stripper Vacuum Stripper (160°C) Separator->Stripper Wet Crystals Recycle Mother Liquor Recycle Separator->Recycle Phenol/Isomers Pure BPA Pure BPA Stripper->Pure BPA Product Recycle->Feed

Figure 2: Continuous process flow for high-selectivity BPA production.

Phenolic Resins: pH-Driven Structural Control

The reaction of phenol with formaldehyde yields two distinct polymer classes depending on the pH. This is a classic example of how catalyst choice dictates polymer topology.

FeatureNovolacResole
Catalyst Acid (Oxalic acid,

)
Base (NaOH,

)
P:F Ratio > 1 (Excess Phenol)< 1 (Excess Formaldehyde)
Intermediate Methylene bridges (

)
Methylol groups (

)
Curing Requires agent (HMTA)Self-curing (Heat)
Structure Linear/Lightly Branched3D Cross-linked Network
Causality in Synthesis
  • Novolac (Acidic): The protonation of formaldehyde creates a highly electrophilic hydroxymethyl cation. With excess phenol, this cation rapidly attacks the phenol ring. The lack of excess formaldehyde prevents further reaction at the methylol stage, resulting in stable linear chains linked by methylene bridges [3].

  • Resole (Basic): Phenol is deprotonated to the phenoxide anion, which is more nucleophilic. It attacks formaldehyde to form methylol phenols. Because formaldehyde is in excess, mono-, di-, and tri-substitution occur. Upon heating, these methylol groups condense with each other to form ether and methylene bridges, creating a rigid 3D network [4].

Pharmaceutical Precursors: The Kolbe-Schmitt Reaction

For drug development professionals, the carboxylation of phenol to salicylic acid (precursor to Aspirin) is the definitive example of utilizing the phenoxide anion's nucleophilicity.

The Mechanism

The reaction is not a simple substitution.[2][4][5] It involves the coordination of the sodium cation with the phenoxide oxygen and the


 molecule. This coordination directs the incoming electrophile (

) to the ortho position.
  • Note: Using Potassium phenoxide (

    
    ) shifts selectivity to the para position (p-hydroxybenzoic acid) due to the larger ionic radius of 
    
    
    
    disrupting the chelation transition state [5].
Protocol: High-Pressure Synthesis of Salicylic Acid[7][8]
  • Phenoxide Formation:

    • React Phenol (1 mol) with 50% NaOH (1 mol).

    • Crucial Step: Dehydration. The sodium phenoxide must be completely dry. Water competes with

      
       and lowers yield. Dry under vacuum at 100°C.
      
  • Carboxylation:

    • Charge the dry sodium phenoxide into a high-pressure autoclave.

    • Pressurize with

      
       to 100 atm .
      
    • Heat to 125°C .

    • Maintain for 4-6 hours.

  • Workup:

    • Dissolve the solid reaction mass (Sodium Salicylate) in water.

    • Acidify with Sulfuric Acid to precipitate Salicylic Acid.

    • Recrystallize from water/ethanol to remove unreacted phenol.

KolbeSchmitt PhOH Phenol NaPh Na-Phenoxide (Dry) PhOH->NaPh + NaOH - H2O Complex Transition Complex NaPh->Complex + CO2 100 atm NaSal Sodium Salicylate Complex->NaSal 125°C Rearrangement SalAcid Salicylic Acid NaSal->SalAcid + H2SO4

Figure 3: Reaction pathway for the Kolbe-Schmitt synthesis of Salicylic Acid.[4]

Hydrogenation to Cyclohexanone

Cyclohexanone is the precursor to Caprolactam (Nylon 6).[6] The industrial challenge is stopping the hydrogenation at the ketone stage without reducing it further to the alcohol.

  • Catalyst: Palladium on Carbon (Pd/C) or Pd/Alumina.

  • Selectivity Strategy: The reaction is performed in the gas phase or liquid phase.[6] In the liquid phase (phenol solvent), Lewis acid promoters (e.g.,

    
     or acidic supports) accelerate the keto-enol tautomerization but must be carefully balanced.
    
  • Self-Validating Check: Monitor the refractive index or IR absorption of the effluent. The appearance of a broad -OH stretch (3300 cm-1) indicates over-hydrogenation to cyclohexanol [6].

References

  • Kinetics Study of Bisphenol A Synthesis. ResearchGate. Available at: [Link]

  • Process for producing bisphenol A.Google Patents (WO2008100165A1).
  • Phenolic Novolac And Resol Resins. Plastics Engineering Company.[7] Available at: [Link]

  • Synthesis of resole and novolac phenolic resin. ResearchGate. Available at: [Link]

  • Kolbe-Schmitt Reaction. Wikipedia/Grokipedia. Available at: [Link][4]

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone. ACS Publications. Available at: [Link]

Sources

Mechanistic Profiling and Therapeutic Translation of Phenolic Antioxidants: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolic compounds represent the largest class of phytochemicals with therapeutic potential, yet their translation from bench to bedside is frequently stalled by poor analytical standardization and a misunderstanding of their in vivo pharmacokinetics. This guide moves beyond basic screening; it provides a rigorous technical framework for characterizing phenolic antioxidants. We will dissect the molecular mechanics of radical scavenging, establish self-validating assay protocols to eliminate false positives, and map the critical Nrf2 cellular signaling pathway required for therapeutic efficacy.

Part 1: Molecular Mechanisms & Structure-Activity Relationships (SAR)

To engineer effective phenolic therapeutics, one must first understand the causality of their antioxidant activity. It is not merely about "neutralizing" toxins; it is a specific chemical interplay governed by thermodynamics and kinetics.

The Dual-Path Scavenging Mechanism

Phenolic antioxidants (ArOH) primarily function through two competitive mechanisms. The dominance of one over the other is dictated by solvent polarity and pH.

  • Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom (

    
    ) to the free radical (
    
    
    
    ). This is the dominant mechanism in lipophilic systems and is bond-dissociation energy (BDE) dependent.
    • Reaction:

      
      
      
  • Single Electron Transfer (SET): The phenol donates an electron to the radical, forming a radical cation, followed by deprotonation. This is ionization potential (IP) dependent and favored in polar/alkaline media.

    • Reaction:

      
      
      
Structure-Activity Relationship (SAR)

The efficacy of a phenolic compound is strictly linked to the stability of the resulting phenoxyl radical (


).
  • Resonance Stabilization: The presence of a conjugated

    
    -system (e.g., the C2=C3 double bond in flavonoids) allows the unpaired electron to delocalize across the ring system.
    
  • Hydroxyl Configuration: A catechol moiety (3',4'-dihydroxy) on the B-ring significantly lowers the BDE, facilitating HAT.

Visualization: Radical Scavenging Workflow

The following diagram illustrates the decision matrix for the scavenging mechanism based on environmental conditions.

RadicalScavenging Start Phenolic Compound (ArOH) HAT HAT Mechanism (H-Atom Transfer) Start->HAT Lipophilic/Neutral pH SET SET Mechanism (Electron Transfer) Start->SET Polar/Alkaline pH Radical Free Radical (R•) Radical->HAT Radical->SET Environment Solvent/pH Conditions Stable Stable Phenoxyl Radical (ArO•) HAT->Stable Neutral Neutralized Species (RH) HAT->Neutral SET->Stable SET->Neutral

Figure 1: Mechanistic divergence of phenolic antioxidant action (HAT vs. SET) dependent on solvent and pH conditions.

Part 2: Analytical Profiling (The "How-To")

Relying on a single assay is a scientific error. Different assays measure different mechanisms (HAT vs. SET).[1] A robust profile requires a multi-assay approach.

Comparative Assay Matrix
AssayMechanismpH / EnvironmentCritical LimitationsBest Application
DPPH Mixed (HAT/SET)Organic (Methanol)Steric hindrance; color interference by anthocyanins.Rapid screening of hydrophobic extracts.
ABTS Mixed (HAT/SET)Aqueous/Organic (pH 7.4)Unstable radical solution; requires pre-generation.Broad-spectrum screening (hydrophilic & lipophilic).
FRAP SET (Reduction)Acidic (pH 3.6)Ignores HAT; non-physiological pH.Total reducing capacity (metal chelation proxy).
ORAC HATAqueous (Physiological)Temperature sensitive; expensive reagents (fluorescein).Biological relevance; food/plasma analysis.[2][3]
Protocol: Kinetic DPPH Standardization

Standard DPPH protocols often fail because they measure at a fixed time point (e.g., 30 mins). Phenolics have "fast," "medium," and "slow" kinetic profiles. The following protocol corrects for this.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (prepare fresh, protect from light).

  • Standard: Trolox (10–100 µM range).

Step-by-Step Workflow:

  • Preparation: Dilute sample extracts to ensure absorbance falls within the linear range (0.2 – 0.8 AU).

  • Reaction: In a 96-well microplate, add 20 µL of sample/standard to 180 µL of DPPH solution.

  • Kinetic Measurement:

    • Do not incubate in the dark blindly.

    • Place immediately in a plate reader.

    • Measure Absorbance at 517 nm every 60 seconds for 45 minutes.

  • Calculation:

    • Determine the steady-state time (

      
      ) where absorbance stabilizes.
      
    • Calculate

      
       based on the absorbance at 
      
      
      
      , not an arbitrary 30-minute mark.
    • Validation Check: If the curve is still declining at 45 mins, the compound is a "slow" scavenger (likely a glycoside) and requires extended incubation.

Expert Insight: "Fast" scavengers (e.g., Gallic acid) react in <1 min. "Slow" scavengers (e.g., complex tannins) take >60 mins. Single-point measurements underestimate slow scavengers significantly [1].

Part 3: Cellular Translation (The Nrf2 Pathway)

Demonstrating radical scavenging in a test tube is insufficient for drug development. The therapeutic value of phenolics lies in their ability to activate the Keap1-Nrf2-ARE pathway, the cell's master antioxidant switch.[4]

Mechanism of Action

Under basal conditions, Nrf2 is tethered to Keap1 in the cytoplasm and targeted for ubiquitination. Electrophilic phenolics modify specific cysteine residues (Cys151, Cys273) on Keap1. This conformational change prevents ubiquitination, allowing Nrf2 to accumulate and translocate to the nucleus.

Visualization: Nrf2 Signaling Cascade

This diagram maps the flow from phenolic exposure to gene expression.

Nrf2Pathway Phenolic Phenolic Compound (Electrophile) Keap1_Complex Keap1-Nrf2 Complex (Cytoplasm) Phenolic->Keap1_Complex Attacks Cys Residues Ubiquitin Ubiquitination & Degradation Keap1_Complex->Ubiquitin Basal State Disassociation Conformational Change (Cys Modification) Keap1_Complex->Disassociation Induced State Nrf2_Free Free Nrf2 (Stabilized) Disassociation->Nrf2_Free Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE Binding (DNA) Nucleus->ARE Genes Transcription: HO-1, NQO1, SOD ARE->Genes

Figure 2: Activation of the Keap1-Nrf2-ARE pathway by phenolic electrophiles leading to antioxidant enzyme upregulation.[[“]]

Part 4: The Bioavailability Barrier

The "Polarity Paradox" is the primary failure point in clinical trials. Lipophilic antioxidants work best in emulsions, while hydrophilic ones work in bulk oil, but in vivo behavior is dominated by metabolism.

Metabolic Transformation

Phenolics are treated as xenobiotics.

  • Phase I: Hydrolysis (e.g., removal of sugar moieties by cytosolic

    
    -glucosidases).
    
  • Phase II: Extensive conjugation (Glucuronidation, Sulfation, Methylation) in the liver and enterocytes.

    • Critical Note: The circulating metabolites often have lower radical scavenging capacity than the parent compound but may retain signaling (Nrf2) potency [2].

Formulation Strategy

To improve bioavailability, researchers should employ:

  • Phytosomes: Complexing phenolics with phosphatidylcholine to enhance membrane permeability.

  • Nano-encapsulation: PLGA or Chitosan nanoparticles to protect against gastric pH degradation.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][6][7] LWT - Food Science and Technology.

  • Manach, C., et al. (2004). Polyphenols: food sources and bioavailability. American Journal of Clinical Nutrition.

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Forman, H. J., et al. (2014). Even free radicals should follow some laws: a guide to free radical research methodology and interpretation. Free Radical Biology and Medicine.

Sources

phenol's use as a standard for spectrophotometric analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Use of Phenol as a Standard for Spectrophotometric Analysis

Foreword

In the landscape of analytical chemistry, the reliability of quantitative measurements is paramount. This is particularly true in fields such as pharmaceutical development, natural product chemistry, and food science, where the characterization of phenolic compounds is a routine yet critical task. Spectrophotometry stands out as a robust, accessible, and widely adopted technique for this purpose. However, the accuracy of any spectrophotometric method hinges on the use of appropriate standards. Phenol (C₆H₅OH), due to its fundamental structure and well-understood reactivity, has long been established as a cornerstone primary standard for the quantification of total phenolic content.

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the causality behind experimental choices, and the critical parameters that ensure data integrity. As a self-validating system of protocols and insights, this document aims to empower the user to not only execute these methods with precision but also to critically evaluate and interpret the resulting data with authority.

Part 1: Foundational Principles of Phenol Standardization

The Role of Standards in Spectrophotometric Law

Quantitative spectrophotometry is governed by the Beer-Lambert Law, which posits a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

A = εbc

Where:

  • A is Absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (a constant specific to the substance at a given wavelength)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte

For many complex samples, such as plant extracts or biological fluids, the molar absorptivity (ε) for every contributing phenolic compound is unknown. Therefore, direct calculation of concentration is impossible. This is where a standard becomes indispensable. By reacting the sample with a chromogenic reagent and comparing its absorbance to a calibration curve generated from a known standard, we can determine the sample's concentration relative to that standard.

Phenol: An Archetypal Standard

Phenol is selected as the primary standard for "total phenolic" assays for several key reasons:

  • Structural Simplicity: It represents the basic structural unit of all phenolics—a hydroxyl group directly bonded to an aromatic ring.

  • Predictable Reactivity: The hydroxyl group is a potent electron-donating group, making the aromatic ring highly susceptible to oxidation. This predictable reactivity forms the basis of the most common colorimetric assays.

  • Commercial Availability and Purity: High-purity, crystalline phenol is readily available, allowing for the accurate preparation of stock solutions.

The Concept of "Phenol Equivalents"

When a complex sample is analyzed, the result is typically expressed as Gallon Acid Equivalents (GAE) or Phenol Equivalents (PE) . This means that the total response of all phenolic compounds in the sample is reported as an equivalent concentration of the standard. For example, a result of "100 mg PE/g of extract" signifies that 1 gram of the extract has the same colorimetric response under the assay conditions as 100 mg of pure phenol. This provides a unified and reproducible metric for comparing the total phenolic content across different samples.

Part 2: The Folin-Ciocalteu Method: A Mechanistic Deep Dive

The most ubiquitous method for determining total phenolic content is the Folin-Ciocalteu (F-C) assay. Its endurance in scientific literature is a testament to its robustness and sensitivity.

Mechanism of the Folin-Ciocalteu Reaction

The F-C assay is not a true measure of phenolic compounds but rather a measure of a substance's reducing capacity. The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate (e.g., H₃PMo₁₂O₄₀, H₃PW₁₂O₄₀). The core of the reaction is a redox process that occurs under basic conditions, which are critical for the deprotonation of the phenolic hydroxyl group to form a more reactive phenolate ion.

The reaction proceeds as follows:

  • Deprotonation: An alkaline medium, typically a sodium carbonate (Na₂CO₃) solution, is added to deprotonate the phenolic hydroxyl groups, increasing their electron-donating capacity.

  • Reduction: The activated phenolate ions reduce the molybdenum (Mo⁶⁺) and tungsten (W⁶⁺) in the F-C reagent to Mo⁵⁺ and W⁵⁺.

  • Chromophore Formation: This reduction results in the formation of a stable, intensely blue-colored complex ((PMoW₁₁O₄₀)⁴⁻), which exhibits a broad absorption maximum at approximately 760 nm.

The intensity of the blue color is directly proportional to the total reducing capacity of the sample, which is attributed to its phenolic content.

Folin_Ciocalteu_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phenol Phenolic Compound (Ar-OH) Deprotonation 1. Deprotonation (Formation of Phenolate Ar-O⁻) Phenol->Deprotonation FC_Reagent Folin-Ciocalteu Reagent (Mo⁶⁺/W⁶⁺ Complex) Redox 2. Electron Transfer (Reduction of Mo⁶⁺/W⁶⁺) FC_Reagent->Redox Alkali Alkaline Medium (e.g., Na₂CO₃) Alkali->Deprotonation Deprotonation->Redox Blue_Complex Reduced Blue Complex (Mo⁵⁺/W⁵⁺) Redox->Blue_Complex Oxidized_Phenol Oxidized Phenol Redox->Oxidized_Phenol

Caption: Mechanism of the Folin-Ciocalteu reaction with phenol.

Experimental Causality: The "Why" Behind the Protocol

A protocol is more than a series of steps; it is a system where each choice has a consequence. Understanding the causality behind these choices is key to troubleshooting and adapting the method.

  • Why the Alkaline Medium? The pKa of phenol is approximately 9.9. The use of a sodium carbonate solution creates a pH well above this value, ensuring the complete deprotonation of the phenolic proton to form the phenolate anion (C₆H₅O⁻). This anion is a much stronger reducing agent than the neutral phenol molecule, which is essential for driving the redox reaction with the F-C reagent to completion.

  • Importance of Incubation Time & Temperature: The reduction of the F-C reagent is not instantaneous. An incubation period (typically 30-120 minutes) at a controlled temperature (often room temperature) is required to allow the reaction to reach its endpoint, ensuring maximum color development and a stable absorbance reading. Inconsistent timing is a major source of experimental variability.

  • Selection of Wavelength (λ_max ≈ 760 nm): The resulting blue chromophore has a broad absorption maximum around 760 nm. Measuring at this λ_max provides the highest sensitivity and adherence to the Beer-Lambert Law. It also minimizes interference from other sample components that may absorb at lower wavelengths (e.g., chlorophylls, carotenoids).

  • Known Interferences: The F-C assay's primary limitation is its lack of specificity. The reagent reacts with any reducing substance, not just phenols. Common interferences include:

    • Ascorbic Acid (Vitamin C)

    • Reducing Sugars (e.g., glucose, fructose)

    • Certain Amino Acids (e.g., tyrosine, tryptophan)

    • Sulfite preservatives It is crucial to consider these potential interferences when interpreting results. A sample blank containing the matrix without the analyte can sometimes be used to correct for background absorbance.

Part 3: Experimental Protocol and Data Interpretation

Detailed Protocol: Generating a Phenol Standard Curve

This protocol describes a self-validating system for creating a reliable standard curve.

1. Reagent Preparation:

  • Phenol Stock Solution (1000 µg/mL): Accurately weigh 100.0 mg of dry, crystalline phenol. Dissolve in a 100 mL volumetric flask using distilled water. This stock is stable for several weeks when stored at 4°C and protected from light.

  • Folin-Ciocalteu Reagent (10% v/v): Dilute commercial F-C reagent (typically 2N) 1:10 with distilled water. Prepare this fresh daily.

  • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in approximately 80 mL of distilled water. Gently heat to dissolve if necessary, then cool and make up the volume to 100 mL.

2. Preparation of Working Standards:

  • Perform a serial dilution of the 1000 µg/mL stock solution to create a set of working standards. A typical range is 0, 20, 40, 60, 80, and 100 µg/mL.

  • For example, to make the 100 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with distilled water.

3. Reaction and Measurement:

  • Label a set of test tubes for each standard (including a "0" blank) and your unknown samples.

  • To each tube, add 0.5 mL of the corresponding working standard or unknown sample.

  • Add 2.5 mL of the 10% Folin-Ciocalteu reagent to each tube and vortex thoroughly.

  • Allow the mixture to incubate for 5 minutes at room temperature.

  • Add 2.0 mL of the 7.5% sodium carbonate solution to each tube and vortex immediately and thoroughly.

  • Incubate the tubes in the dark at room temperature for 60 minutes .

  • After incubation, measure the absorbance of each solution at 760 nm using a spectrophotometer. Use the "0" µg/mL standard as the blank to zero the instrument.

Data Presentation and Calculation

The reliability of your results is determined by the quality of your standard curve.

Table 1: Example Data for a Phenol Standard Curve

Phenol Concentration (µg/mL)Absorbance at 760 nm (Reading 1)Absorbance at 760 nm (Reading 2)Average Absorbance
00.0000.0000.000
200.1550.1570.156
400.3100.3140.312
600.4680.4720.470
800.6210.6290.625
1000.7800.7840.782

Constructing the Curve: Plot the Average Absorbance (y-axis) against the Phenol Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c ) and the coefficient of determination ( ). An acceptable standard curve should have an R² value ≥ 0.995, indicating excellent linearity.

Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Phenol Stock Solution Standards Create Serial Dilutions (Working Standards) Stock->Standards React React Standards with F-C Reagent & Na₂CO₃ Standards->React Measure Measure Absorbance at 760 nm React->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Regress Perform Linear Regression (y = mx + c, R²) Plot->Regress

Caption: Workflow for generating a spectrophotometric standard curve.

Calculating Unknown Concentration: Rearrange the linear equation to solve for concentration (x):

x = (y - c) / m

Where:

  • x is the concentration of the unknown sample (in µg/mL PE).

  • y is the measured absorbance of the unknown sample.

  • m is the slope of the standard curve.

  • c is the y-intercept of the standard curve.

Remember to account for any dilution factors used in preparing your unknown sample for the final result.

Part 4: Safety and Handling

Professional laboratory practice demands stringent adherence to safety protocols.

  • Phenol: Phenol is toxic, corrosive, and rapidly absorbed through the skin. It can cause severe chemical burns. Always handle crystalline phenol and its concentrated solutions inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and nitrile gloves (double-gloving is recommended).

  • Folin-Ciocalteu Reagent: The reagent is corrosive. Avoid contact with skin and eyes.

  • Sodium Carbonate: While less hazardous, it can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158. [Link]

  • Ainsworth, E. A., & Gillespie, K. M. (2007). Estimation of total phenolic content and other oxidation substrates in plant tissues using Folin-Ciocalteu reagent. Nature Protocols, 2(4), 875-877. [Link]

  • Box, J. D. (1983). Investigation of the Folin-Ciocalteu phenol reagent for the determination of polyphenolic substances in natural waters. Water Research, 17(5), 511-525. [Link]

  • Sánchez-Rangel, J. C., Benavides, J., Heredia, J. B., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2013). The Folin-Ciocalteu assay revisited: improvement of its specificity for total phenolic content determination. Analytical Methods, 5(21), 5990-5999. [Link]

  • Everette, J. D., Bryant, Q. M., Green, A. M., Abbey, Y. A., Wangila, G. W., & Walker, R. B. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of Agricultural and Food Chemistry, 58(14), 8139-8144. [Link]

Technical Guide: Safety and Handling Precautions for Crystalline Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silent Aggressor

Phenol (Carbolic Acid) presents a unique toxicological paradox: it is a potent corrosive that anesthetizes the tissue it destroys. Unlike strong acids that elicit an immediate pain withdrawal reflex, phenol numbs the nerve endings upon contact, allowing extensive chemical burns and rapid systemic absorption to occur before the victim is aware of the exposure.

This guide provides a technical framework for the safe handling of crystalline phenol, moving beyond basic compliance to establish a self-validating safety architecture for high-risk research environments.

Part 1: Physicochemical & Toxicological Profile[1]

The Mechanism of "Silent" Toxicity

Crystalline phenol is a hygroscopic solid that readily absorbs moisture from the air, often appearing as wet, pinkish crystals. Its danger lies in its dual solubility; it is lipophilic enough to penetrate the stratum corneum rapidly and hydrophilic enough to partition into the blood.

  • Local Anesthesia: Phenol demyelinates nerve fibers, blocking pain transmission.[1][2] This "masking" effect is the primary cause of severe phenol injuries in the lab.

  • Coagulation Necrosis: Upon tissue entry, phenol denatures proteins, causing cell membrane lysis.[1][3][4] The resulting necrotic scab can trap phenol against the underlying tissue, driving it deeper.

  • Systemic Shock: Once in the bloodstream, phenol targets the CNS (tremors, seizures), the heart (arrhythmia), and the kidneys (acute tubular necrosis).

Key Physical Properties & Exposure Limits[1][3][6][7]
PropertyValueCritical Safety Implication
State Crystalline SolidHygroscopic; crystals can liquefy on tools/gloves.[2]
Melting Point 40.5 °C (104.9 °F)Easily liquefied in warm water baths; burn hazard increases with temperature.[2]
Flash Point 79 °C (174 °F)Combustible; avoid open flames or high-heat sources.[2]
Odor Threshold ~0.05 ppmSweet/tarry odor is a poor warning property due to olfactory fatigue.[2]
OSHA PEL 5 ppm (Skin)"Skin" notation indicates dermal absorption is a primary route of fatal exposure.[2]
IDLH 250 ppmImmediate Danger to Life and Health.[2][5]

Part 2: The Defensive Shield (Engineering Controls & PPE)

The Glove Hierarchy: A Critical Distinction

Standard Nitrile gloves are insufficient for phenol protection. While they offer brief splash resistance, phenol can permeate standard 4-mil nitrile gloves in less than 10 minutes.

The "Double-Glove" Protocol: For handling crystalline phenol or high-concentration solutions (>10%), utilize a laminar defense strategy:

  • Inner Layer: Laminate Film (e.g., Silver Shield® / 4H®).[2][6] These offer >4 hours of breakthrough time but poor dexterity.[2]

  • Outer Layer: Standard Nitrile.[2] This provides grip, protects the inner glove from tears, and compresses the laminate film for better tactile feedback.

Visualization: PPE Decision Logic[10]

GloveSelection cluster_legend Breakthrough Dynamics start Phenol Handling Task conc Concentration / State start->conc solid Solid Crystals or Solution > 10% conc->solid High Risk dilute Dilute Solution < 1% conc->dilute Low Risk high_risk REQUIRED: Laminate Liner (Silver Shield) + Nitrile Outer solid->high_risk low_risk Double Nitrile (min 8 mil total) Change immediately on splash dilute->low_risk info Nitrile Breakthrough: <10 mins Laminate Breakthrough: >4 hours

Caption: Decision matrix for glove selection based on phenol concentration and state. Note the critical requirement for laminate liners for solid phenol.

Part 3: Operational Handling Protocols

Protocol: Weighing Crystalline Phenol

Static electricity can cause light phenol crystals to "jump" during weighing.[2]

  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Container: Use a pre-weighed, screw-top glass container rather than weighing paper. Weighing paper increases the risk of crystal dispersion.[2]

  • Transfer: Use a disposable plastic spatula.[2] Metal spatulas can scratch glass or react (though slowly) with hot phenol.[2]

  • Decontamination: Immediately wipe the spatula and balance area with a PEG-300 soaked gauze, followed by water.[2]

Protocol: Liquefaction of Crystals

Researchers often melt solid phenol to create aliquots.[2]

  • Water Bath Only: Never use a hot plate or open flame. Set water bath to 50°C.

  • Pressure Release: Loosen the cap slightly to prevent pressure buildup, but do not remove it.[2]

  • Stabilization: Once melted, commercial phenol often contains a stabilizer (hypophosphorous acid).[2] If preparing "water-saturated phenol," ensure the phases separate clearly before use.

Part 4: Emergency Response Architecture

The PEG Principle

Water is not the primary decontamination agent for phenol.[7] Phenol's limited solubility in water means that water irrigation can spread the chemical over a larger skin surface area before washing it away.[2] Polyethylene Glycol (PEG) 300 or 400 acts as a solvent that safely solubilizes phenol, pulling it out of the tissue.

Emergency Workflow

EmergencyResponse exposure Skin Exposure Detected ppe_remove Remove Contaminated Clothing (Do not pull over head) exposure->ppe_remove check_peg Is PEG 300/400 Available? ppe_remove->check_peg use_peg Apply PEG liberally with gauze. Wipe and replace repeatedly. check_peg->use_peg Yes (Preferred) use_water Flush with water for >30 mins. High volume, low pressure. check_peg->use_water No hospital Transport to ER. Continue treatment en route. use_peg->hospital use_water->hospital

Caption: The critical decision path for phenol decontamination. PEG application is the gold standard for reducing dermal absorption.

Spill Management (Solid vs. Liquid)
  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (soaked in warm water or PEG) to dissolve crystals, then scoop up the slurry.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or sand).[2] Do not use combustible materials like sawdust.[2]

  • Disposal: All cleanup materials must be tagged as "Acute Hazardous Waste" (P-listed waste considerations may apply depending on jurisdiction).[2]

Part 5: Storage and Incompatibilities[13]

Storage Conditions
  • Light Sensitivity: Phenol oxidizes upon light exposure, turning pink/red.[2] Store in amber glass containers.

  • Temperature: Cool, dry place. Avoid refrigeration of pure crystals if moisture control is poor (hygroscopic nature leads to messy liquefaction).[2]

  • Segregation: Store below eye level in a secondary containment tray.

Incompatibility Matrix

Phenol is a weak acid but reacts violently with strong oxidizers.[2]

Incompatible ClassSpecific ExamplesReaction Hazard
Strong Oxidizers Calcium Hypochlorite, PerchloratesExplosion / Fire
Metals Aluminum, Magnesium, ZincHydrogen gas generation (corrosion)
Aldehydes FormaldehydeExothermic polymerization

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[2] Phenol: Systemic Agent.[2] CDC NIOSH Pocket Guide to Chemical Hazards.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database: Phenol. United States Department of Labor.[2] [Link]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 996, Phenol. [Link]

Sources

Methodological & Application

Application Note: High Molecular Weight (HMW) DNA Extraction via Phenol-Chloroform

[1][2][3]

Abstract & Introduction

While silica-column kits dominate routine lab work, they often shear DNA into 20–30 kb fragments, rendering them unsuitable for long-read sequencing (PacBio HiFi, Oxford Nanopore) or BAC library construction. The Phenol-Chloroform-Isoamyl Alcohol (PCI) extraction method remains the "Gold Standard" for isolating High Molecular Weight (HMW) DNA ranging from 50 kb to >300 kb.

This protocol details a low-shear, high-purity workflow.[1] It emphasizes the critical chemistry of phase separation and the mechanical handling required to preserve megabase-scale genomic integrity.

Why This Method?
  • Purity: Efficiently removes proteins and lipids that clog sequencing pores.

  • Length: Avoids the shearing forces of silica matrices and spin columns.

  • Scalability: Adaptable to varying input volumes (from cell pellets to tissue).

The Chemistry: Mechanism of Action

To master this protocol, one must understand the differential solubility that drives it.

  • Phenol (Denaturant): A non-polar organic solvent that denatures proteins by disrupting hydrophobic interactions.

  • pH Control (The Critical Variable):

    • pH 8.0 (Tris-Equilibrated): DNA is negatively charged (phosphate backbone) and highly polar. At alkaline pH, it remains in the Aqueous Phase (top).

    • pH 4.0-5.0 (Acidic): Used for RNA extraction. At this pH, DNA becomes less polar and partitions into the organic phase or interphase, while RNA remains aqueous.[2] For HMW DNA, you MUST use pH 8.0 phenol.

  • Chloroform: Increases the density of the organic phase, ensuring sharp separation from the aqueous phase.[2] It also removes lipids and trace phenol.

  • Isoamyl Alcohol: Reduces foaming and stabilizes the interface between layers.

Workflow Logic Diagram

Gcluster_0Phase 1: Lysiscluster_1Phase 2: Extraction (PCI)cluster_2Phase 3: PrecipitationStartCell Pellet / TissueLysisLysis Buffer + Proteinase K(Digests proteins, releases DNA)Start->LysisAddPCIAdd Phenol:Chloroform:Isoamyl Alcohol (25:24:1)(pH 8.0)Lysis->AddPCIMixGentle Inversion (10 min)DO NOT VORTEXAddPCI->MixSpinCentrifuge (Phase Separation)Mix->SpinTransferTransfer Aqueous Phase (Top)(Contains HMW DNA)Spin->TransferSaltAdd NaOAc or NH4OAcTransfer->SaltAlcoholAdd Isopropanol or EthanolSalt->AlcoholPelletDNA Spooling / PelletingAlcohol->Pellet

Figure 1: Logical flow of the PCI extraction process, highlighting the critical separation of DNA into the aqueous phase.

Materials & Safety

Safety Warning: Phenol is corrosive and neurotoxic. Chloroform is a carcinogen.[3] Always work in a fume hood.

Reagent List
ReagentSpecificationPurpose
Phenol:Chloroform:Isoamyl Alcohol 25:24:1 ratio, pH 8.0 Separation of DNA from proteins/lipids.[4]
Proteinase K 20 mg/mLDigests nucleases and chromatin proteins.
RNase A 10 mg/mL (DNase-free)Removes RNA contamination.
Sodium Acetate (NaOAc) 3M, pH 5.2Provides cations (Na+) to neutralize DNA charge for precipitation.
Ethanol 100% (ice cold) & 70% (fresh)Precipitates DNA (100%) and washes salts (70%).
TE Buffer 10 mM Tris, 1 mM EDTA, pH 8.0Solubilizes and protects DNA from degradation.
Equipment
  • Wide-bore pipette tips (Essential to prevent shearing).

  • Refrigerated Centrifuge (capable of 12,000 x g).

  • Phase Lock Gel (PLG) tubes (Optional but recommended for beginners to secure the interface).

  • Chemical Fume Hood.[3][5]

Detailed Protocol

Phase 1: Gentle Lysis

Goal: Break open cells and digest proteins without snapping long DNA strands.

  • Resuspend Cells: Resuspend cell pellet (approx.

    
     cells) in 500 µL  of Lysis Buffer (e.g., 50mM Tris-Cl pH 8.0, 100 mM EDTA, 100 mM NaCl, 0.5% SDS).
    
    • Note: High EDTA inhibits endogenous DNases.

  • Digestion: Add 10 µL Proteinase K (20 mg/mL).

  • Incubation: Incubate at 50–55°C for 1–3 hours (or overnight) with gentle shaking (300 rpm).

    • Visual Check: Solution should become clear and viscous.

  • RNase Treatment: Add 5 µL RNase A . Incubate at 37°C for 30 mins.

Phase 2: PCI Extraction (The Critical Step)

Goal: Remove proteins. The "Interface" is the danger zone.

  • Add PCI: Add an equal volume (~500 µL ) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0).

  • Emulsify: Mix by gentle inversion or rotation for 5–10 minutes.

    • CRITICAL: DO NOT VORTEX. Vortexing shears HMW DNA.

  • Separate: Centrifuge at 4,000–5,000 x g for 10 minutes at room temperature.

    • Why Room Temp? SDS precipitates at 4°C.

  • Transfer: You will see three layers.

    • Top (Aqueous): Contains DNA.[2][3][6][7][8]

    • Middle (Interface): White protein coagulate.

    • Bottom (Organic): Phenol/Lipids.[4]

    • Action: Using a wide-bore tip , slowly aspirate the top aqueous layer. Leave ~10% of the aqueous layer behind to avoid touching the interface. Transfer to a fresh tube.

Phase Separation Diagram

PhaseSeparationcluster_tubeCentrifuged Tube LayersAqueousAqueous Phase (Top)Contains: DNA, Salts, RNA fragmentsInterfaceInterface (Middle)Contains: Denatured Proteins (White)OrganicOrganic Phase (Bottom)Contains: Phenol, Lipids, Hydrophobic residues

Figure 2: Visual representation of the density-dependent separation. The user must only retrieve the Green (Aqueous) layer.

Phase 3: Precipitation & Wash

Goal: Desalt and concentrate the DNA.

  • Back-Extraction (Optional): If yield is critical, add 200 µL TE buffer to the remaining organic/interface phase, mix, spin, and combine this new aqueous phase with the previous one.

  • Salt Addition: Add 1/10th volume of 3M Sodium Acetate (pH 5.2) to the aqueous sample.[1][2][3][4][7] Mix gently.

  • Precipitation: Add 2.0–2.5 volumes of ice-cold 100% Ethanol.

    • Observation: HMW DNA should appear as a "jellyfish" or white spoolable threads.[7]

  • Pellet: Centrifuge at 12,000 x g for 15–30 mins at 4°C.

  • Wash: Carefully decant supernatant.[3][7] Add 1 mL 70% Ethanol . Gently invert twice. Centrifuge 5 mins.

    • Purpose: Removes excess salts (which inhibit downstream enzymes).

  • Dry: Remove ethanol. Air dry for 2–5 minutes. Do not over-dry (translucent pellet is ideal; white/cracked is over-dried and hard to dissolve).

Phase 4: Rehydration
  • Add 50–100 µL TE Buffer (pH 8.0).

  • Rest: Let stand at Room Temperature overnight or at 4°C for 24 hours.

    • Note: HMW DNA is like a dry sponge; it takes time to expand. Do not pipette vigorously to dissolve.

Quality Control (QC)

Before sequencing, validate your extraction.[9]

MetricMethodTarget ValueInterpretation
Purity (Protein) Nanodrop (A260/280)1.8 – 2.0 <1.7 indicates protein/phenol contamination.
Purity (Salt/Phenol) Nanodrop (A260/230)2.0 – 2.2 <1.8 indicates phenol, carbohydrate, or salt carryover.
Concentration Qubit (Fluorometry)VariableMandatory. Nanodrop overestimates concentration by measuring RNA/free nucleotides.
Integrity (Size) PFGE or Femto Pulse>50 kb Smears indicate shearing (vortexing/pipetting errors).

Troubleshooting Guide

ProblemPossible CauseSolution
No Phase Separation Forgot Chloroform or Isoamyl Alcohol.Add Chloroform.[1][10][2][3][4][5][6][7][8][11][12][13] Ensure ratio is correct.
Huge/Messy Interface Starting material too rich in protein/debris.Increase Proteinase K digestion time. Perform a second PCI extraction.
Low A260/230 (<1.5) Phenol carryover.Perform an extra Chloroform-only wash (1:1) after the PCI step to remove residual phenol.[2][14]
DNA is Sheared (<20kb) Mechanical stress.STOP VORTEXING. Use cut tips or wide-bore tips. Invert tubes slowly.
Pellet won't dissolve Over-dried.Incubate at 37°C for 1 hour, then RT overnight. Do not heat >65°C.

References

  • Sambrook, J., & Russell, D. W. (2001).[2] Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.[2][13] (The foundational text for PCI extraction).[2]

  • PacBio Technical Note. (2021). Preparing DNA for PacBio HiFi Sequencing - Extraction and Quality Control. (Guidance on HMW handling).

  • Thermo Fisher Scientific. (n.d.). Phenol-Chloroform Extraction Protocol.[1][9][2][4][6][7][12]

  • Oxford Nanopore Technologies. (Community). High Molecular Weight DNA Extraction.[1][9][10][8] (Requires login, general reference to HMW best practices).

Application Notes and Protocols for the Synthesis of Phenol-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of specific phenol derivatives utilized as ultraviolet (UV) absorbers. Phenolic compounds are a cornerstone in the development of photostabilizers due to their ability to dissipate harmful UV radiation as thermal energy, thereby protecting materials from photodegradation.[1][2] This guide focuses on three major classes of phenolic UV absorbers: benzophenones, benzotriazoles, and hydroxyphenyl triazines (HPTs). We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into experimental design and troubleshooting. The methodologies are designed to be self-validating, incorporating rigorous purification and characterization steps to ensure the synthesis of high-purity final products. This document is intended for researchers, synthetic chemists, and material scientists engaged in the development of advanced photoprotective agents.

Introduction: The Critical Role of Phenolic UV Absorbers

Organic materials, from plastics and coatings to pharmaceutical formulations, are susceptible to degradation upon exposure to ultraviolet radiation. This photodegradation manifests as discoloration, loss of mechanical integrity, and reduced efficacy. UV absorbers are chemical compounds that mitigate this damage by preferentially absorbing incident UV radiation.

Phenol derivatives are particularly effective due to a photophysical mechanism involving an intramolecular hydrogen bond between the phenolic hydroxyl group and a nearby electron-withdrawing group (like a carbonyl or triazine nitrogen).[3] Upon absorbing a UV photon, the molecule undergoes excited-state intramolecular proton transfer (ESIPT) to form a transient, high-energy quinoid-type structure. This structure rapidly relaxes back to its ground state via a non-radiative pathway, releasing the absorbed energy as harmless heat. This rapid, reversible cycle allows a single molecule to dissipate the energy of thousands of photons without undergoing degradation itself.

This guide will detail the synthesis of a representative molecule from each of the three key classes:

  • Benzophenones: 2-Hydroxy-4-methoxybenzophenone (Oxybenzone)

  • Benzotriazoles: The core Benzotriazole heterocycle

  • Hydroxyphenyl Triazines (HPTs): A generic pathway to a disubstituted HPT

Synthesis of a Benzophenone UV Absorber: 2-Hydroxy-4-methoxybenzophenone

2-Hydroxy-4-methoxybenzophenone (also known as Oxybenzone or BP-3) is a widely used UV absorber in sunscreens and plastics, offering broad protection across the UVA and UVB spectrum.[4] Its synthesis is a classic two-step process involving a Friedel-Crafts acylation followed by a selective O-alkylation (methylation).

Overall Synthetic Workflow

The synthesis begins with the acylation of a highly activated phenol (resorcinol) with benzoyl chloride, catalyzed by a Lewis acid. The resulting dihydroxy intermediate is then selectively methylated at the 4-position to yield the final product.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Methylation Resorcinol Resorcinol Step1_Reaction Reaction Resorcinol->Step1_Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Step1_Reaction AlCl3 AlCl₃ (Catalyst) Chlorobenzene AlCl3->Step1_Reaction Catalysis Intermediate 2,4-Dihydroxybenzophenone Step1_Reaction->Intermediate Step2_Reaction Reaction Intermediate->Step2_Reaction Intermediate Product DMS Dimethyl Sulfate DMS->Step2_Reaction Base Base (e.g., Na₂CO₃) Solvent Base->Step2_Reaction Product 2-Hydroxy-4-methoxy- benzophenone Step2_Reaction->Product

Caption: Synthesis workflow for 2-Hydroxy-4-methoxybenzophenone.

Protocol 1: Synthesis of 2,4-Dihydroxybenzophenone (Intermediate)

This step utilizes the Friedel-Crafts acylation, where the Lewis acid catalyst (aluminum chloride) activates the acylating agent (benzoyl chloride) and facilitates electrophilic attack on the electron-rich resorcinol ring.[5] The reaction is directed primarily to the position para to one hydroxyl group and ortho to the other.

Table 1: Reactants for 2,4-Dihydroxybenzophenone Synthesis

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Resorcinol110.1155.0 g0.501.0
Benzoyl Chloride140.5770.3 g0.501.0
Aluminum Chloride (Anhydrous)133.34133.3 g1.002.0
Chlorobenzene (Solvent)112.56300 mL--

Step-by-Step Methodology:

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (133.3 g) and chlorobenzene (150 mL). Begin stirring to form a suspension.

  • Reactant Addition: Dissolve resorcinol (55.0 g) in chlorobenzene (150 mL) and add this solution to the dropping funnel. Add the resorcinol solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The temperature may rise; maintain it below 50°C using a water bath if necessary.

  • Acylation: After the resorcinol addition is complete, add benzoyl chloride (70.3 g) dropwise from the funnel over 1 hour.

  • Reaction: Slowly heat the reaction mixture. Maintain a temperature of 60-70°C for 3 hours.[5] Vigorous evolution of HCl gas will be observed.

  • Workup (Quenching): Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath. Slowly and carefully pour the mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. This hydrolyzes the aluminum complexes.

  • Isolation: Stir the quenched mixture for 30 minutes. The crude product will precipitate. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to yield crude 2,4-dihydroxybenzophenone. The product can be purified further by recrystallization from a toluene-ethanol mixture.

Protocol 2: Synthesis of 2-Hydroxy-4-methoxybenzophenone (Final Product)

The methylation of 2,4-dihydroxybenzophenone must be selective. The hydroxyl group at the 4-position is more nucleophilic and sterically accessible than the 2-hydroxyl group, which is involved in strong intramolecular hydrogen bonding with the carbonyl oxygen. This allows for selective methylation at the 4-position using a mild base and a suitable methylating agent like dimethyl sulfate.[6][7]

Table 2: Reactants for 2-Hydroxy-4-methoxybenzophenone Synthesis

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
2,4-Dihydroxybenzophenone214.2242.8 g0.201.0
Dimethyl Sulfate126.1326.5 g0.211.05
Sodium Carbonate (Anhydrous)105.9923.3 g0.221.1
n-Hexane (Solvent)86.18200 mL--

Step-by-Step Methodology:

  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 2,4-dihydroxybenzophenone (42.8 g), sodium carbonate (23.3 g), and n-hexane (200 mL).

  • Reactant Addition: Heat the stirred suspension to reflux (~68°C). Add dimethyl sulfate (26.5 g) dropwise over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Add 100 mL of water and stir for 20 minutes to dissolve inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with 2 x 100 mL of 5% NaOH solution (to remove unreacted starting material), and then with 2 x 100 mL of water until the washings are neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid is purified by recrystallization from methanol or ethanol to yield fine, pale-yellow crystals of 2-hydroxy-4-methoxybenzophenone.[6]

Synthesis of a Benzotriazole UV Absorber

Benzotriazoles are a class of high-performance UV absorbers known for their excellent photostability and broad UV coverage.[8] The core benzotriazole heterocycle can be synthesized directly from o-phenylenediamine through diazotization and subsequent intramolecular cyclization. This fundamental synthesis illustrates the formation of the key heterocyclic scaffold.

Overall Synthetic Workflow

This one-pot synthesis relies on the in situ generation of nitrous acid from sodium nitrite and a weak acid, which then reacts with the diamine.

G cluster_0 Diazotization & Cyclization OPD o-Phenylenediamine Reaction Reaction (0-5 °C) OPD->Reaction Reagents NaNO₂ Glacial Acetic Acid Water Reagents->Reaction Product Benzotriazole Reaction->Product

Caption: Synthesis workflow for the Benzotriazole core structure.

Protocol 3: Synthesis of Benzotriazole

The mechanism involves the diazotization of one of the amino groups of o-phenylenediamine by nitrous acid. The resulting diazonium salt is unstable and immediately undergoes an intramolecular electrophilic attack by the diazonium group on the second amino group, followed by proton loss to form the stable triazole ring.[9][10]

Table 3: Reactants for Benzotriazole Synthesis

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
o-Phenylenediamine108.1410.8 g0.101.0
Sodium Nitrite69.007.0 g0.101~1.0
Glacial Acetic Acid60.0512.0 mL~0.21~2.1
Water18.0245 mL--

Step-by-Step Methodology:

  • Setup: In a 250 mL beaker, dissolve o-phenylenediamine (10.8 g) in a mixture of glacial acetic acid (12.0 mL) and water (30 mL). Stir until a clear solution is formed and cool the beaker in an ice-salt bath to 0-5°C.

  • Nitrite Addition: In a separate small beaker, dissolve sodium nitrite (7.0 g) in 15 mL of water.

  • Reaction: While maintaining vigorous stirring and keeping the temperature below 5°C, add the sodium nitrite solution dropwise to the o-phenylenediamine solution over about 20 minutes. The solution will turn dark and a precipitate may form.

  • Completion: After the addition is complete, continue stirring in the ice bath for another 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure the reaction is complete.

  • Isolation: Isolate the crude benzotriazole product by vacuum filtration. Wash the filter cake with two portions of ice-cold water (2 x 25 mL).

  • Purification: The crude product can be purified effectively by recrystallization. Dissolve the solid in a minimum amount of hot toluene or xylene, treat with activated charcoal if necessary to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to form needle-like crystals. Filter the purified crystals and dry them in a desiccator.

Synthesis of a Hydroxyphenyl Triazine (HPT) UV Absorber

Hydroxyphenyl triazines (HPTs) represent a premium class of UV absorbers, offering exceptional durability and very low volatility, making them ideal for demanding applications like automotive coatings.[11] Their synthesis is built around the sequential substitution of the chlorine atoms on a 1,3,5-triazine (cyanuric chloride) core via Friedel-Crafts reactions.

Overall Synthetic Workflow

The synthesis is a multi-step process where different aromatic groups are added sequentially to the triazine ring. Controlling the stoichiometry and reaction conditions at each step is critical to achieving the desired substitution pattern.

G CyanuricChloride Cyanuric Chloride Step1_FC Friedel-Crafts 1 (AlCl₃) CyanuricChloride->Step1_FC Aryl_1 Aromatic Substrate 1 (e.g., m-Xylene) Aryl_1->Step1_FC Intermediate_1 Mono/Di-substituted Triazine Step1_FC->Intermediate_1 Step2_FC Friedel-Crafts 2 (AlCl₃) Intermediate_1->Step2_FC Aryl_2 Aromatic Substrate 2 (e.g., Resorcinol) Aryl_2->Step2_FC Product Hydroxyphenyl Triazine (HPT) Step2_FC->Product

Caption: General workflow for Hydroxyphenyl Triazine (HPT) synthesis.

Protocol 4: General Procedure for HPT Synthesis

This protocol outlines the synthesis of a generic HPT, for example, 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine. The first step involves reacting cyanuric chloride with two equivalents of m-xylene, followed by reaction of the resulting dichlorotriazine intermediate with one equivalent of resorcinol.[12][13]

Table 4: Reactants for HPT Synthesis (Illustrative)

StepReagentMolar Mass ( g/mol )Moles (Ratio)
1 Cyanuric Chloride184.411.0
m-Xylene106.162.0
Aluminum Chloride133.342.2
2 Dichloro-bis(2,4-dimethylphenyl)triazine(Calculated)1.0
Resorcinol110.111.0
Aluminum Chloride133.341.1

Step-by-Step Methodology:

  • Step 1: Disubstitution:

    • In a dry, inert atmosphere (e.g., nitrogen), suspend aluminum chloride (2.2 mol) in a suitable solvent (e.g., o-dichlorobenzene).

    • Add m-xylene (2.0 mol) and stir.

    • Add a solution of cyanuric chloride (1.0 mol) in the same solvent dropwise, keeping the temperature controlled (typically 20-40°C).

    • After addition, stir the mixture for several hours until TLC or GC-MS analysis shows consumption of the starting material.

    • Work up the reaction by carefully quenching with ice/HCl, separating the organic layer, washing, and removing the solvent to obtain the crude 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine intermediate. This intermediate may require purification by column chromatography or can be used directly.

  • Step 2: Introduction of the Phenolic Moiety:

    • In a similar setup, suspend aluminum chloride (1.1 mol) in a solvent.

    • Add resorcinol (1.0 mol) and stir to form a complex.

    • Add a solution of the dichlorotriazine intermediate (1.0 mol) from Step 1.

    • Heat the reaction mixture (typically 80-120°C) for several hours. The production of triazine UV absorbers can generate significant wastewater containing the catalyst, which must be managed.[11]

    • Monitor the reaction for the formation of the final product.

    • The workup is similar to Step 1. The final crude product will likely require extensive purification via column chromatography on silica gel, followed by recrystallization to obtain the pure HPT.[14]

Purification and Characterization: A Self-Validating System

The synthesis of a molecule is incomplete without rigorous purification and unambiguous characterization. This ensures the final product meets the required specifications for its application.

Purification Techniques
  • Recrystallization: This is the primary method for purifying solid crystalline compounds. The crude product is dissolved in a minimum of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

  • Column Chromatography: Essential for separating complex mixtures, such as those from HPT synthesis, or for removing closely related impurities.[15] A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase (solvent or solvent mixture) is used to elute the components at different rates based on their polarity, allowing for separation.[16]

Characterization Methods

Once purified, the identity and purity of the compound must be confirmed.

  • UV-Visible Spectroscopy: This technique is used to confirm the primary function of the molecule—its ability to absorb UV light. The spectrum should show strong absorbance in the 280-400 nm range, and the wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[18] For a benzophenone like oxybenzone, one would look for a broad O-H stretch (~3200 cm⁻¹) for the hydrogen-bonded phenol and a sharp C=O stretch (~1630 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18] They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for confirmation of the final structure, including the position of substituents on the aromatic rings.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing definitive confirmation of the molecular formula.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential analytical tool for assessing the purity of the final product.[19][20] A sharp, single peak in the chromatogram indicates a high-purity sample.

Conclusion

The synthesis of phenolic UV absorbers is a well-established yet nuanced field of organic chemistry. The protocols provided herein for benzophenone, benzotriazole, and hydroxyphenyl triazine derivatives offer robust and reproducible pathways to these critical photostabilizers. Success in this area requires not only careful execution of the synthetic steps but also a thorough understanding of the underlying reaction mechanisms and a commitment to rigorous purification and characterization. By following these guidelines, researchers can confidently produce high-purity materials suitable for advanced applications in material science, drug development, and beyond.

References

  • Synthesis and Characterization of Chitosan Based Ultraviolet Absorber with Groups of Benzophenone. Scientific.Net. Available at: [Link]

  • CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof.Google Patents.
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll. Available at: [Link]

  • CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.Google Patents.
  • Benzotriazole Synthesis. Dr Meenaxi Maste, YouTube. Available at: [Link]

  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.Google Patents.
  • Omnistab Benzophenone UV absorbers. Partners in Chemicals. Available at: [Link]

  • Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. Available at: [Link]

  • Good Day, Sunshine — High Speed Analysis of UV Absorbers. LCGC International. Available at: [Link]

  • (PDF) Green synthesis of UV absorber (E)-2-(((4- (benzyloxy)phenyl)imino)methyl)phenol by microwave method. ResearchGate. Available at: [Link]

  • Working Principle and Trend of Triazine UV Absorbers. IRO Group Inc. Available at: [Link]

  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. National Institutes of Health (NIH). Available at: [Link]

  • Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. LCGC International. Available at: [Link]

  • CN112321519A - Preparation method of triazine ultraviolet absorbent.Google Patents.
  • Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Kyoto University Research Information Repository. Available at: [Link]

  • Ultraviolet - Wikipedia. Wikipedia. Available at: [Link]

  • A Simple Synthetic Method of a 1,3,5-Triazine UV Absorbent CGL-479 and Its Characterization. ResearchGate. Available at: [Link]

  • US6710177B2 - Process for making triazine UV absorbers using Lewis acids and reaction promoters.Google Patents.
  • Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Available at: [Link]

  • CN105646173A - Ultraviolet ray absorber UV-531 synthesis process.Google Patents.
  • Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. ScienceDirect. Available at: [Link]

  • (PDF) Synthesis and application of phenol derivatives as ultra violent absorbers. ResearchGate. Available at: [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. Scientific.Net. Available at: [Link]

  • Synthesis and Application of Phenol Derivatives as Ultra Violent Absorbers. IDOSI Publications. Available at: [Link]

  • UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. National Institutes of Health (NIH). Available at: [Link]

  • UV Analyzers In Column Chromatographic Separation. South Fork Instruments. Available at: [Link]

  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.Google Patents.
  • Improvement of Phenol Degradation by UV Irradiation on Ultrasonic Atomized Droplets. J-STAGE. Available at: [Link]

  • Method for preparing crude 2-hydroxy-4-methoxybenzophenone.Patsnap.
  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. Available at: [Link]

  • Spectroscopic methods (NMR, IR, UV-Vis). Fiveable. Available at: [Link]

  • Analysis of UV absorbers and stabilizers in polypropylene by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry. ResearchGate. Available at: [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: [Link]

  • Synthesis, characterization and application of reactive UV absorbers for enhancing UV protective properties of cotton fabric. ResearchGate. Available at: [Link]

  • Efficient removal of phenol compounds from water environment using Ziziphus leaves adsorbent. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of 4-hydroxybenzophenones.Google Patents.
  • The Mechanism of Fries Rearrangement and Acylation. J-STAGE. Available at: [Link]

Sources

Application Note: Strategic Utilization of Phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenol (


) serves as a foundational pharmacophore and feedstock in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and complex ether-linked active pharmaceutical ingredients (APIs). This guide details the mechanistic exploitation of phenol’s activated aromatic ring and hydroxyl functionality. We focus on two critical workflows: the Kolbe-Schmitt carboxylation  for salicylate synthesis and Williamson etherification  for linker construction. A rigorous safety protocol emphasizing Polyethylene Glycol (PEG) decontamination is included to mitigate the high operational risks associated with phenol handling.[1][2]

Introduction: The Phenolic Anchor

In medicinal chemistry, phenol is rarely the end product; it is the anchor. Its hydroxyl group acts as a powerful activating group (ortho/para director) for electrophilic aromatic substitution and a nucleophile for O-alkylation.

The strategic value of phenol lies in its dual reactivity:

  • Ring Activation: The lone pairs on the oxygen atom donate electron density to the ring, facilitating reactions like carboxylation (e.g., Aspirin synthesis).

  • Nucleophilic Oxygen: Under basic conditions, the phenoxide ion is a potent nucleophile, essential for creating stable ether linkages found in drugs like Venlafaxine or various kinase inhibitors.

Critical Reaction Mechanisms

The Kolbe-Schmitt Reaction (Carboxylation)

This reaction is the industrial standard for converting phenol to salicylic acid, the precursor to Acetylsalicylic Acid (Aspirin).[3][4][5]

  • Mechanism: The reaction proceeds via the nucleophilic attack of the phenoxide anion on carbon dioxide (

    
    ).[3]
    
  • Critical Control Point: The formation of dry sodium phenoxide is the rate-determining factor. Moisture inhibits the reaction by solvating the phenoxide ion, reducing its nucleophilicity toward

    
    .
    
Williamson Ether Synthesis (O-Alkylation)

Used to attach alkyl chains or linkers to the phenolic oxygen.

  • Mechanism:

    
     substitution.
    
  • Selectivity: The competition between O-alkylation (desired) and C-alkylation (undesired) is controlled by solvent polarity and the counter-ion of the base used.

Application Case Study 1: Synthesis of Salicylic Acid (Aspirin Precursor)[3][4]

This protocol outlines the high-pressure carboxylation of phenol.[3][4]

Experimental Workflow Visualization

KolbeSchmitt Phenol Phenol (Feedstock) NaPhenoxide Sodium Phenoxide (Dry Intermediate) Phenol->NaPhenoxide Deprotonation (-H2O) NaOH NaOH (Base) NaOH->NaPhenoxide Salicylate Sodium Salicylate NaPhenoxide->Salicylate Carboxylation CO2 CO2 (100 atm, 125°C) CO2->Salicylate SalicylicAcid Salicylic Acid (Product) Salicylate->SalicylicAcid Protonation H2SO4 H2SO4 (Acidification) H2SO4->SalicylicAcid Aspirin Acetylsalicylic Acid (Downstream API) SalicylicAcid->Aspirin Acetylation (Ac2O)

Figure 1: The Kolbe-Schmitt pathway for converting phenol to pharmaceutical precursors.[3][4][5][6]

Detailed Protocol

Objective: Synthesis of Salicylic Acid via Carboxylation.

Reagents:

  • Phenol (99% purity)[7]

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (

    
    ) - High Purity
    
  • Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Phenoxide Formation (The Drying Step):

    • Dissolve phenol in aqueous NaOH (1:1 molar equivalent).

    • Crucial: Evaporate the solution to dryness under vacuum. The resulting Sodium Phenoxide (

      
      ) must be a fine, dry powder. Why? Any residual water will hydrolyze the 
      
      
      
      to carbonic acid, quenching the reaction.
  • Carboxylation:

    • Load the dry

      
       into a high-pressure autoclave.
      
    • Pressurize with

      
       to 100 atm .
      
    • Heat to 125°C for 4–6 hours.

    • Self-Validation: Monitor pressure drop. A steady drop indicates

      
       consumption (successful reaction).
      
  • Work-up:

    • Cool the autoclave and vent excess

      
      .
      
    • Dissolve the solid residue (Sodium Salicylate) in water.

    • Acidify with dilute

      
       until pH < 2.
      
    • The Salicylic Acid will precipitate as white crystals.

  • Purification:

    • Recrystallize from hot water to remove unreacted phenol.

Application Case Study 2: O-Alkylation for Drug Linkers

This protocol creates ether linkages, common in modern drug design to improve lipophilicity.

Reaction Parameters Table
ParameterConditionRationale
Solvent DMF or AcetonitrilePolar aprotic solvents favor

by solvating the cation (

), leaving the phenoxide anion "naked" and reactive.[8]
Base

(Potassium Carbonate)
Mild enough to deprotonate phenol (

) without causing side reactions common with stronger bases like NaH.
Temperature 60°C - 80°CSufficient energy to overcome activation barrier without promoting elimination (E2) side reactions.
Stoichiometry 1.0 eq Phenol : 1.2 eq Alkyl HalideSlight excess of electrophile ensures complete consumption of the toxic phenol.
Detailed Protocol

Objective: Synthesis of Phenyl Alkyl Ether.

  • Setup:

    • To a round-bottom flask, add Phenol (1.0 eq) and anhydrous

      
       (2.0 eq).
      
    • Add DMF (Dimethylformamide) and stir for 30 mins at Room Temperature.

    • Observation: The mixture will become a suspension. The color may shift slightly as the phenoxide generates.

  • Addition:

    • Add the Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq) dropwise.

  • Reaction:

    • Heat to 60°C. Monitor via TLC (Thin Layer Chromatography) every 60 mins.

    • Self-Validation: The disappearance of the Phenol spot (lower

      
       due to H-bonding) and appearance of the less polar Ether spot (higher 
      
      
      
      ) confirms progress.
  • Quench & Extraction:

    • Pour mixture into ice water. The inorganic salts (

      
      , excess 
      
      
      
      ) will dissolve.
    • Extract the organic product with Ethyl Acetate.[8]

    • Wash organic layer with 1M NaOH (removes any trace unreacted phenol).

Safety & Handling: The "Zero-Exposure" Mandate

Phenol is unique among corrosives: it is an anesthetic. You will not feel the burn until the damage is deep. It is rapidly absorbed through the skin, leading to systemic toxicity (kidney/liver failure).

Safety Workflow Visualization

PhenolSafety Start Start: Phenol Handling PPE PPE Check: Nitrile Gloves x2 Face Shield Lab Coat Start->PPE Prep Prepare First Aid Station: PEG 300/400 Bottle Open PPE->Prep Handling Handling: Fume Hood ONLY Secondary Containment Prep->Handling Exposure Accidental Exposure? Handling->Exposure PEG IMMEDIATE Action: Apply PEG 300/400 Do NOT use water initially Exposure->PEG Yes Cleanup Decontaminate Area Exposure->Cleanup No Hospital Seek Medical Attention PEG->Hospital

Figure 2: Mandatory safety workflow for phenol handling. Note the specific requirement for PEG 300/400.

Critical First Aid Protocol

Standard water flushing is INSUFFICIENT for phenol.

  • Solvent: Polyethylene Glycol 300 or 400 (PEG 300/400).[1][2][9][10][11]

  • Mechanism: PEG solubilizes phenol better than water and does not drive it deeper into the pores.

  • Action: In case of skin contact, immediately swab the area with PEG-soaked gauze/wipes until the odor of phenol disappears.[1] Only then flush with water.

References

  • Kolbe-Schmitt Reaction Mechanism & Industrial Application. Wikipedia / Organic Chemistry Portal. [Link]

  • Phenol Safety and First Aid (PEG 300/400 Usage). Yale University Environmental Health & Safety. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry (ACS). [Link]

  • Large-Scale Salicylic Acid Production. National Institutes of Health (PMC). [Link]

Sources

Application Note: Safe Disposal and Management of Phenol-Chloroform Waste

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Phenol-Chloroform-Isoamyl Alcohol (PCIA) extraction remains a gold standard for high-purity DNA/RNA isolation, particularly in complex tissue analysis where column-based kits fail to remove specific inhibitors.[1] However, the chemical duality of this mixture—combining the extreme corrosivity and systemic toxicity of phenol with the volatility and carcinogenicity of chloroform —creates a unique disposal challenge.

This guide provides a scientifically grounded protocol for the segregation, neutralization, and disposal of PCIA waste. It moves beyond basic compliance to address the chemical mechanisms that dictate safety, specifically highlighting the potentially lethal incompatibility between extraction waste and standard laboratory decontaminants like bleach.[2]

Chemical Characterization & Regulatory Framework

To manage waste effectively, one must understand the specific hazards defined by regulatory bodies (EPA/RCRA).

The Dual Hazard Profile

Phenol is not merely an acid; it is a protoplasmic poison . It rapidly penetrates the epidermis, denaturing proteins and causing "white gangrene." Crucially, it has a local anesthetic effect, meaning a researcher may be absorbing a lethal dose through the skin without feeling immediate pain. Chloroform acts as a solvent vehicle that accelerates this absorption while simultaneously posing an inhalation hazard.

RCRA Waste Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), these chemicals trigger specific "U-Listed" and toxicity codes.

Chemical ComponentCAS NumberEPA RCRA CodeHazard CharacteristicFlash Point
Phenol 108-95-2U188 Toxic, Corrosive79°C (175°F)
Chloroform 67-66-3U044 , D022 Toxic, CarcinogenN/A (Non-flammable)
Isoamyl Alcohol 123-51-3D001 Ignitable43°C (109°F)

Critical Insight: Because the mixture contains Chloroform (a halogenated solvent) and Isoamyl Alcohol (flammable), the final waste stream is typically classified as Halogenated Solvent Waste with toxic and corrosive sub-hazards.

Critical Incompatibility: The "No Bleach" Rule

WARNING: The most common and dangerous error in molecular biology labs is mixing PCIA waste with bleach (sodium hypochlorite).

The Mechanism of Failure

Many commercial lysis buffers (e.g., TRIzol, QIAzol) contain guanidine thiocyanate alongside phenol.

  • Acidification: Phenol is acidic. Mixing it with bleach lowers the pH of the hypochlorite solution.

  • Gas Release: At low pH, hypochlorite converts to chlorine gas (

    
    ).
    
  • Cyanide Generation: If guanidine thiocyanate is present, the reaction with bleach releases hydrogen cyanide (HCN) and chloramine gases.

Directive: NEVER treat phenol-chloroform waste or associated lysis buffers with bleach.[1] This reaction can be fatal in a confined fume hood environment.

Waste Segregation & Containerization Protocol

Container Selection[1][3][4]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: Chloroform softens standard plastics (polystyrene/polycarbonate) and leaches plasticizers, leading to container failure. Phenol attacks low-grade plastics.[1]

  • Cap: Polypropylene cap with a Teflon (PTFE) liner to prevent vapor leakage.

Segregation Logic

Do not mix PCIA waste with:

  • Oxidizing acids (Nitric, Perchloric).

  • Non-halogenated organic solvents (Acetone, Ethanol) unless the facility burns all solvents together (consult local EHS).

  • Biohazardous waste (unless the phenol has fully deactivated the biological agent, which is usually assumed, but the chemical hazard overrides the biohazard).

Visualization: Segregation Decision Matrix

The following diagram illustrates the decision logic for segregating liquid waste in a genomics lab.

SegregationLogic Start Liquid Waste Generated CheckHalogen Contains Chloroform, DCM, or Fluorines? Start->CheckHalogen CheckPhenol Contains Phenol? CheckHalogen->CheckPhenol Yes StreamB STREAM B: Non-Halogenated Organic (Acetone/Ethanol) CheckHalogen->StreamB No CheckBleach Contains Bleach? CheckPhenol->CheckBleach Yes StreamA STREAM A: Halogenated Waste (Red Can) CheckPhenol->StreamA No (Just Chloroform) CheckBleach->StreamA No Warning CRITICAL STOP: Do NOT Mix Bleach with Phenol/Guanidine CheckBleach->Warning Yes StreamC STREAM C: Aqueous/Corrosive (No Solvents) StreamC->CheckPhenol Check Compatibility

Caption: Decision matrix for segregating Phenol-Chloroform waste. Note the critical stop point regarding bleach incompatibility.

Standard Operating Procedure (SOP): Active Disposal

PPE Requirements[1][2][4][5][6][7][8][9]
  • Gloves: Standard nitrile gloves provide insufficient protection against chloroform (breakthrough < 3 minutes).

    • Recommendation: Use Silver Shield/4H laminate gloves or Viton gloves for handling waste containers. If unavailable, use double-layered nitrile and change immediately upon any splash.[3]

  • Eye Protection: Chemical splash goggles (indirect vent). Face shield recommended when pouring volumes > 500mL.

  • Respiratory: All pouring must occur inside a certified chemical fume hood.

Protocol Steps
  • Preparation: Place the waste container in a secondary containment tray inside the fume hood. Ensure the funnel has a lid.

  • Phase Separation: If your protocol generates an aqueous phase and an organic phase:

    • Organic Phase (Bottom):[1] Contains Chloroform/Phenol.[4][5][6][7][8][9][10][11] Dispose into the Halogenated Waste container.

    • Aqueous Phase (Top):[1] May still contain trace phenol (solubility ~8g/100mL). Dispose into the Halogenated Waste container to be safe, unless verified <1.5% phenol.

  • Transfer: Pour waste slowly using a funnel. Do not overfill (leave 10% headspace for expansion).

  • Decontamination of Tips/Tubes:

    • Solid waste (tips, tubes) contaminated with PCIA must be collected in a sealed bag labeled "Phenol Debris" and disposed of as solid chemical waste. Do not autoclave these items (releases toxic vapors).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Phenol (50%), Chloroform (48%), Isoamyl Alcohol (2%).

    • Hazards: Toxic, Corrosive, Carcinogen.[5][11][12]

Spill Management & Emergency Response

Phenol spills require a specialized response agent: Polyethylene Glycol (PEG) 300 or 400 .[6][8][9][13] Water alone is inefficient at removing phenol from skin due to phenol's lipophilic nature.

The "PEG Protocol" for Skin Exposure
  • Immediacy: If PCIA contacts skin, do not start by flushing with water if PEG is available.

  • Solubilization: Swab the area with PEG 300/400 soaked gauze. PEG solubilizes phenol and retards absorption.[9]

  • Flushing: After PEG application (or if PEG is absent), flush with water for 15+ minutes.[6][13]

  • Medical: Seek emergency attention. Phenol burns can be systemic.[4][6][7][8][9]

Spill Cleanup Workflow

For benchtop spills (<50mL):

SpillResponse Assess Assess Spill (<50mL?) Evacuate Evacuate & Call EHS Assess->Evacuate Large/Unsafe PPE Don PPE: Double Nitrile/Viton Goggles, Lab Coat Assess->PPE Small/Safe Absorb Cover with Vermiculite/Absorbent (NO Paper Towels) PPE->Absorb Collect Collect into Sealed Bag/Jar Absorb->Collect Clean Clean Surface Soap & Water Collect->Clean

Caption: Workflow for managing minor Phenol-Chloroform spills. Note the restriction on paper towels (which increase evaporation surface area).

References

  • Occupational Safety and Health Administration (OSHA). "Phenol: Occupational Safety and Health Standards (29 CFR 1910.1000)." United States Department of Labor. [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA)." EPA.gov. [Link][1]

  • Princeton University EHS. "Phenol and Phenol-Chloroform Mixtures: Safe Handling and Disposal." Environmental Health and Safety. [Link]

  • Stanford University. "Sodium Hypochlorite (Bleach) Safety Fact Sheet: Incompatibility with Guanidine Salts." Stanford Environmental Health & Safety. [Link]

  • University of North Carolina at Chapel Hill. "Phenol-Chloroform Extraction SOP." UNC EHS Department. [Link][1]

Sources

Troubleshooting & Optimization

troubleshooting low DNA yield in phenol-chloroform extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low DNA Yield

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction

Welcome to the Advanced Support Center for Nucleic Acid Isolation. You are likely here because your Phenol:Chloroform:Isoamyl Alcohol (PCIA) extraction yielded significantly less DNA than expected, or perhaps nothing at all.

While PCIA is the "gold standard" for high-molecular-weight (HMW) DNA recovery, it is chemically unforgiving. Unlike silica-column kits, which fail due to clogging, PCIA fails due to phase partitioning chemistry and solubility physics .

Use the diagnostic workflow below to identify your point of failure, then proceed to the relevant troubleshooting module.

Diagnostic Workflow

DNA_Yield_Troubleshooting Start Start: Low DNA Yield Viscosity Was the lysate viscous before extraction? Start->Viscosity PhaseCheck Did you check the pH of your Phenol? Viscosity->PhaseCheck Yes LysisIssue Lysis Failure: DNA not released Viscosity->LysisIssue No (Watery) Interface Was the interphase thick/cloudy? PhaseCheck->Interface Yes (pH > 7.8) PartitionIssue Partitioning Failure: DNA trapped in Organic Phase PhaseCheck->PartitionIssue No / Unsure Pellet Was a pellet visible after precipitation? Interface->Pellet Thin/Clear TrappingIssue Interface Trapping: DNA caught in protein debris Interface->TrappingIssue Thick/White Solubility Did the pellet dissolve completely? Pellet->Solubility Yes PrecipIssue Precipitation Failure: Salt/Alcohol imbalance Pellet->PrecipIssue No SolubilityIssue Solubility Failure: Over-dried 'Glassy' Pellet Solubility->SolubilityIssue No Check Quantification Check Quantification Solubility->Check Quantification Yes

Figure 1: Decision matrix for isolating the root cause of DNA loss during liquid-liquid extraction.

Module 1: The Partitioning Phase (Chemistry & pH)

Symptom: The lysate was viscous (indicating DNA release), but after extraction, the aqueous phase contained no DNA.

Q: Why is the pH of the phenol critical?

A: This is the most common cause of total yield loss. DNA partitioning is strictly pH-dependent.

  • Mechanism: At acidic pH (< 7.0) , the phosphate backbone of DNA becomes protonated, neutralizing its charge. This causes DNA to dissolve in the organic (phenol) phase or get trapped at the interphase.

  • The Fix: You must use Buffered Phenol (pH 7.8 – 8.0) .

    • Check your bottle: If you used "Water-Saturated Phenol" (typically pH 4.5–5.0), this is designed for RNA extraction . Your DNA is currently in the bottom organic layer.

  • Recovery: If you have not discarded the organic phase, you can rescue the DNA by adding an equal volume of high-pH buffer (e.g., 1M Tris-HCl pH 9.0), mixing, and re-centrifuging. The DNA will migrate back to the aqueous phase [1].

Q: I lost the aqueous phase entirely. Where did it go?

A: You likely experienced Phase Inversion .

  • Cause: High salt concentrations (>0.5 M) or high sucrose content in the lysate can increase the density of the aqueous phase so that it exceeds the density of the phenol-chloroform mixture. The aqueous phase (containing your DNA) sinks to the bottom.[1]

  • Diagnostic: Add a drop of water to the tube. If it sinks through the top layer, the bottom layer is your aqueous phase.

Module 2: The Interface (Trapping & Loss)

Symptom: A thick, white raggy layer forms between the phases.[2] Yield is low because you had to leave too much aqueous phase behind to avoid contamination.

Q: How do I recover DNA trapped in the interphase?

A: The interphase consists of denatured proteins and lipids. If the lysate was too concentrated, DNA gets physically trapped in this mesh.

  • The "Back-Extraction" Protocol:

    • Remove the clean aqueous phase and save it.

    • Add 500 µL of TE buffer (pH 8.0) to the remaining organic/interphase mixture.[3]

    • Vortex vigorously for 15 seconds.

    • Centrifuge again.[4][5]

    • Pool the new aqueous phase with the first fraction.

    • Why this works: This dilutes the protein sludge and gives the DNA a second chance to partition into the water [2].

Q: Why use Isoamyl Alcohol?

A: If you used pure Phenol:Chloroform (1:1) and saw excessive foaming, you lost yield due to emulsification.

  • Mechanism: Isoamyl alcohol (3-methyl-1-butanol) reduces surface tension. Without it, vigorous vortexing creates stable emulsions that trap the aqueous phase, making it impossible to pipette off the DNA [3].

  • Standard: Always use a 25:24:1 ratio (Phenol : Chloroform : Isoamyl Alcohol).

Module 3: Precipitation (The Invisible Pellet)

Symptom: You carefully removed the aqueous phase, added alcohol, but no pellet formed.

Q: Ethanol vs. Isopropanol – Which should I have used?

A: The choice depends on your DNA concentration and volume.

FeatureEthanol (EtOH)Isopropanol (IPA)Recommendation
Volume Required 2.0 – 2.5 volumes0.6 – 1.0 volumeUse IPA for large volumes to fit in tubes.
Precipitation Efficiency High (requires salt)Very High (precipitates even at low conc.)Use IPA for low-yield samples.
Salt Coprecipitation LowHighUse EtOH if high purity (A260/230) is needed.
Pellet Adhesion Pellet adheres wellPellet is glassy/looseIPA pellets dislodge easily —be careful!
Q: Did you add the correct salt?

A: Alcohol alone is often insufficient. Cations are required to neutralize the negative charge of the DNA backbone, allowing molecules to aggregate.

  • Standard: Sodium Acetate (0.3 M final conc, pH 5.2) is standard.

  • Troubleshooting: If you used Ammonium Acetate, do not use it if you plan to label the DNA with T4 kinase, as ammonium ions inhibit the enzyme [1].

Module 4: Solubility (The "Glassy" Pellet)

Symptom: You see a pellet, but it won't dissolve in TE buffer. It looks clear and gelatinous.

Q: Why won't my DNA dissolve?

A: You have likely over-dried the pellet.[4][6][7][8]

  • The Physics: When all hydration shells are removed from the phosphate backbone (often by vacuum drying >5 mins), the DNA structure collapses into a hydrophobic-like "glassy" state.

  • The Fix:

    • Do not vortex (this shears HMW DNA).

    • Add TE buffer and heat to 55°C – 60°C for 15–30 minutes.

    • Let it sit overnight at 4°C.

    • Prevention: Air dry the pellet only until the edges turn from white to translucent. If the center is still slightly white, that is safer than over-drying [4].[8]

Standard Operating Procedure (SOP): High-Yield PCIA Extraction

Use this validated protocol to baseline your experiments.

  • Lysis: Resuspend cell pellet in 500 µL Lysis Buffer (containing SDS and Proteinase K). Incubate at 55°C until clear and viscous (3 hrs to overnight).

  • Extraction: Add 500 µL Buffered Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0) .

  • Mixing: Mix by gentle inversion or rotation for 10 min. Do not vortex HMW DNA.

  • Separation: Centrifuge at 12,000 x g for 10 min at Room Temperature (4°C increases viscosity and hinders separation).

  • Recovery: Transfer aqueous (top) phase to a new tube using a wide-bore tip. Leave ~50 µL behind to avoid the interphase.

  • Precipitation: Add 0.1 volume 3M Sodium Acetate (pH 5.2) and 2.5 volumes ice-cold 100% Ethanol. Invert gently.

  • Pelleting: Centrifuge at max speed (>16,000 x g) for 30 min at 4°C.

  • Wash: Decant supernatant.[5][9][10] Add 1 mL 70% Ethanol. Centrifuge 5 min.

  • Rehydration: Remove ethanol. Air dry 3–5 min. Resuspend in TE Buffer (pH 8.0).

References

  • Sambrook, J., & Russell, D. W. (2001).[11][12][13] Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.[12]

  • Thermo Fisher Scientific. (n.d.). Phenol-Chloroform Extraction Protocol & Troubleshooting. Link

  • Bitesize Bio. (2023). How Phenol Extraction of DNA Works: An Easy Explanation. Link

  • ResearchGate Community. (2013). Troubleshooting DNA Solubility Issues. Link

Sources

Technical Support Center: Phenol pH Optimization for Nucleic Acid Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the pH of phenol for selective DNA or RNA isolation Ticket ID: PH-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemistry of Selectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treating phenol extraction as a "black box" protocol. However, the success of your isolation depends entirely on the partition coefficient of nucleic acids, which is dictated by pH.

Phenol (


) is a protein denaturant.[1][2] The selectivity between DNA and RNA is not magic; it is based on the protonation state of the phosphate backbone.
  • At Neutral/Alkaline pH (7.0 – 8.0): The phosphate groups on both DNA and RNA are negatively charged (ionized).[3] Because water is highly polar, these charged molecules prefer the aqueous phase.

  • At Acidic pH (4.0 – 5.0): The high concentration of protons (

    
    ) neutralizes the phosphate groups on DNA. Uncharged DNA becomes less soluble in water and partitions into the organic (phenol) phase or the interphase. RNA, however, retains its solubility in the aqueous phase due to the presence of the 2'-hydroxyl group, which maintains polarity and prevents the same degree of hydrophobic partitioning.[3]
    

Module 1: Visualizing the Workflow

Before proceeding with troubleshooting, verify your workflow against this decision matrix.

Phenol_Optimization Start Biological Sample (Lysate) Goal What is your target? Start->Goal RNA_Target Target: RNA Only Goal->RNA_Target DNA_Target Target: DNA (or Total NA) Goal->DNA_Target Acid_Phenol Use ACIDIC Phenol (Water-Saturated, pH 4.5) RNA_Target->Acid_Phenol Spin_Acid Centrifuge Acid_Phenol->Spin_Acid Acid_Result Aqueous Phase: RNA Only Spin_Acid->Acid_Result Keep Top Layer Acid_Waste Organic Phase/Interphase: DNA + Proteins Spin_Acid->Acid_Waste Discard Bottom Layer Alk_Phenol Use BUFFERED Phenol (Tris-Saturated, pH 7.8 - 8.0) DNA_Target->Alk_Phenol Spin_Alk Centrifuge Alk_Phenol->Spin_Alk Alk_Result Aqueous Phase: DNA + RNA Spin_Alk->Alk_Result Keep Top Layer Alk_Waste Organic Phase: Proteins + Lipids Spin_Alk->Alk_Waste Discard Bottom Layer RNase Optional: Add RNase A to remove RNA Alk_Result->RNase

Figure 1: Decision matrix for selecting the correct phenol pH based on downstream isolation targets.

Module 2: Critical Protocols (Equilibration)

Most commercial phenol is supplied as crystals or a water-saturated solution (pH ~4.5). You must manipulate this base material.[4][5][6]

Protocol A: Preparing Acidic Phenol (For RNA Isolation)

Target pH: 4.5 – 5.0 Mechanism: Phenol is naturally acidic. Water saturation is usually sufficient, but citrate buffers stabilize the pH.

  • Melt Phenol: If using crystals, melt at 65°C in a water bath.

  • Add Solvent: Add an equal volume of DEPC-treated water or 50 mM sodium acetate (pH 4.0).

  • Mix: Shake vigorously to create an emulsion.

  • Separate: Allow phases to separate (or centrifuge). Phenol is denser and will be the bottom layer.[2]

  • Verify: Check the pH of the aqueous (top) layer with a pH strip. It should be ~4.5.[1]

  • Storage: Store at 4°C protected from light.

Protocol B: Preparing Neutral/Alkaline Phenol (For DNA Isolation)

Target pH: 7.8 – 8.0 Mechanism: You must drive the pH up using Tris buffer to ensure DNA remains in the aqueous phase.

  • Initial Extraction: Add an equal volume of 0.5 M Tris-HCl (pH 8.0) to the liquid phenol.[1][2][7]

  • Mix & Separate: Shake vigorously. Allow phases to separate. Discard the top (aqueous) layer. [8][9]

    • Why? The phenol will absorb some water and the pH will rise slightly, but not enough.

  • Repeat: Repeat step 1 and 2 at least 2-3 times.

  • Final Adjustment: Add 0.1 M Tris-HCl (pH 8.0). Shake and separate.

  • Critical Check: Measure the pH of the aqueous phase.[10] It must be > 7.6. If it is still acidic, DNA will be lost in the organic phase.

  • Antioxidant: Add 0.1% 8-hydroxyquinoline (turns the solution yellow/orange). This slows oxidation and makes the organic phase easier to see.

Module 3: Troubleshooting & FAQs

Category 1: Yield & Purity Issues

Q: I used "Acid Phenol" for my DNA extraction and got zero yield. Where is my DNA? A: Your DNA is trapped in the organic phase (the pink bottom layer).

  • The Cause: At acidic pH (used for RNA), DNA is protonated and partitions into the phenol.

  • The Fix: You can recover the DNA.[1][2][3][9][11][12][13][14] Carefully remove the aqueous phase (containing RNA).[3][5][12][15] Add an equal volume of 1.0 M Tris (pH 9.0) to the remaining organic phase. Mix and centrifuge. The high pH will deprotonate the DNA, causing it to migrate back into the new aqueous phase.

Q: My RNA prep has significant genomic DNA contamination. A: This indicates the pH of your phenol was too high (drifted > 5.0) or you disturbed the interphase.

  • The Cause: If the phenol is not sufficiently acidic, DNA begins to partition into the aqueous phase.[3]

  • The Fix: Re-equilibrate your phenol with sodium acetate (pH 4.0) buffer.[7][9][13][15] Ensure you leave a safety margin of interphase behind when pipetting.

Category 2: Phase Separation Anomalies

Q: After centrifugation, the aqueous phase is on the BOTTOM. (Phase Inversion) A: This occurs when the aqueous phase is denser than the organic phase.

  • The Cause: High salt concentration (e.g., high molarity NaCl or guanidinium) in your lysate, or insufficient chloroform. Phenol (density ~1.07 g/mL) is barely denser than water.[6] If your lysate is salty (density > 1.07), it sinks.

  • The Fix: Add more Chloroform. Chloroform (density ~1.49 g/mL) increases the density of the organic phase, forcing it to the bottom.

Category 3: Reagent Integrity

Q: My phenol has turned pink or red. Is it safe to use? A: Discard it immediately.

  • The Mechanism: The color comes from quinones , which are oxidation products of phenol. Quinones are highly reactive free radicals that cross-link nucleic acids and break down phosphodiester bonds. Using pink phenol will result in degraded RNA/DNA and poor downstream enzymatic performance (e.g., failed PCR/RT-PCR).

Summary Data: pH vs. Partitioning

FeatureAcidic Phenol (pH 4.[3][4][6]5)Neutral Phenol (pH 7.0)Alkaline Phenol (pH 8.[9]0)
Primary Application RNA Isolation Total Nucleic Acid (DNA+RNA)DNA Isolation
DNA Location Organic / InterphaseAqueous PhaseAqueous Phase
RNA Location Aqueous PhaseAqueous PhaseAqueous Phase
Buffer Used Water or Citrate/AcetateTrisTris
Key Risk DNA contamination if pH drifts upDifficult to separate DNA/RNARNA contamination (requires RNase)

References

  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry.

  • Thermo Fisher Scientific. (n.d.). Phenol-Chloroform Extraction of DNA and RNA.[1][5][6][7][13][15] Technical Resources.

  • Sambrook, J., & Russell, D. W. (2001).[6] Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.[6][9] (Specifically Chapter 6: Preparation of Buffers and Reagents).

  • Oswald, N. (2020). Acid Phenol Chloroform Extraction of DNA, RNA and Protein: 3 in 1.[3][13] Bitesize Bio.

  • Pacific Biosciences. (2019). Guidelines for gDNA Extraction using Phenol-Chloroform. PacBio Technical Documentation.

Sources

Technical Support Center: Troubleshooting A260/280 and A260/230 Ratios in Phenol-Extracted Nucleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you diagnose and resolve common purity issues encountered with A260/280 and A260/230 ratios following phenol-chloroform extraction of DNA and RNA. This guide provides in-depth explanations, troubleshooting strategies, and validated protocols to ensure the high quality of your nucleic acid preparations for downstream applications.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions regarding nucleic acid purity ratios after phenol extraction.

Q1: What are the ideal A260/280 and A260/230 ratios for my DNA/RNA samples?

For pure nucleic acids, the expected ratios are:

  • A260/280: A ratio of ~1.8 is generally accepted as pure for DNA, and a ratio of ~2.0 is considered pure for RNA.[1][2]

  • A260/230: This ratio is expected to be in the range of 2.0-2.2 for both DNA and RNA.[1][2]

Q2: My A260/280 ratio is low. What is the likely cause?

A low A260/280 ratio typically indicates the presence of contaminants that absorb light at or near 280 nm. The most common culprits after a phenol-chloroform extraction are residual phenol or protein contamination.[2][3][4] Phenol has an absorbance maximum at 270 nm, which can significantly lower the A260/280 ratio.[4]

Q3: My A260/230 ratio is low. What does this signify?

A low A260/230 ratio suggests contamination with substances that absorb at 230 nm. Common contaminants include residual phenol, guanidine salts (from lysis buffers), and carbohydrates.[1][4][5] Even the use of an improper blanking solution, such as water for a sample dissolved in a TE buffer, can result in a low A260/230 ratio.[1][4]

Q4: Can a high A260/280 ratio be a problem?

High A260/280 ratios are generally not considered indicative of a problem with your nucleic acid sample.[1][6]

Q5: Do low purity ratios affect my downstream applications?

Yes, contaminants can significantly impact downstream applications. For instance, residual guanidine salts can inhibit polymerases in PCR reactions, leading to inaccurate quantification.[7] Phenol contamination can also inhibit enzymatic reactions.

In-Depth Troubleshooting Guide

Understanding the Science Behind the Ratios

Spectrophotometric analysis of nucleic acid purity is based on the principle that different molecules absorb ultraviolet (UV) light at specific wavelengths.

  • 260 nm: Nucleic acids (DNA and RNA) have a maximum absorbance at 260 nm.

  • 280 nm: Proteins and phenol absorb strongly at 280 nm due to the presence of aromatic rings in amino acids (tryptophan, tyrosine) and the phenol molecule itself.

  • 230 nm: A variety of organic compounds, including phenol, guanidine salts, and carbohydrates, exhibit high absorbance at 230 nm.[2][5]

By calculating the ratios of absorbance at these wavelengths, we can assess the purity of a nucleic acid sample.

Visualizing the Phenol-Chloroform Extraction Workflow and Contamination Points

The following diagram illustrates the critical steps in a standard phenol-chloroform extraction and highlights where contamination is most likely to occur.

G cluster_0 Phase Separation cluster_1 Purification & Concentration cluster_2 Potential Contamination Points Homogenization 1. Cell Lysis & Homogenization PCI_Addition 2. Phenol:Chloroform Addition & Mixing Homogenization->PCI_Addition Centrifugation 3. Centrifugation for Phase Separation PCI_Addition->Centrifugation Aqueous_Transfer 4. Aqueous Phase Transfer Centrifugation->Aqueous_Transfer Contamination1 Incomplete Phase Separation: - Phenol carryover - Interphase protein carryover Centrifugation->Contamination1 Precipitation 5. Ethanol Precipitation Aqueous_Transfer->Precipitation Washing 6. Ethanol Wash Precipitation->Washing Resuspension 7. Resuspension Washing->Resuspension Contamination2 Inadequate Washing: - Guanidine salt carryover - Ethanol carryover Washing->Contamination2 caption Phenol-Chloroform Extraction Workflow and Key Contamination Points.

Caption: Phenol-Chloroform Extraction Workflow and Key Contamination Points.

Common Contaminants and Their Effects
ContaminantPrimary Effect on RatioAbsorbance CharacteristicsDownstream Inhibition
Phenol Decreases A260/280 and A260/230Absorbs at ~270 nm and 230 nm[2][4]Inhibits enzymatic reactions
Protein Decreases A260/280Absorbs at 280 nmCan inhibit enzymes, lead to inaccurate quantification
Guanidine Salts Decreases A260/230Strong absorbance at ~230 nm[2][8]Potent inhibitor of polymerases[7]
Carbohydrates Decreases A260/230Absorb at ~230 nm[1][2]Can interfere with enzymatic reactions
Troubleshooting Decision Tree

Use this decision tree to diagnose and address your specific purity issues.

G Start Problem: Low A260/280 or A260/230 Ratio Ratio_Check Which ratio is low? Start->Ratio_Check Low_260_280 Low A260/280 (<1.7 for DNA, <1.9 for RNA) Ratio_Check->Low_260_280 A260/280 Low_260_230 Low A260/230 (<1.8) Ratio_Check->Low_260_230 A260/230 Both_Low Both Ratios Low Ratio_Check->Both_Low Both Cause_260_280 Likely Cause: - Residual Phenol - Protein Contamination Low_260_280->Cause_260_280 Cause_260_230 Likely Cause: - Guanidine Salt Carryover - Residual Phenol - Carbohydrate Contamination Low_260_230->Cause_260_230 Cause_Both Likely Cause: - Significant Phenol Carryover Both_Low->Cause_Both Solution_260_280 Solution: 1. Perform a chloroform-only extraction. 2. Re-precipitate the nucleic acid. 3. Ensure careful removal of the aqueous phase, avoiding the interphase. Cause_260_280->Solution_260_280 Solution_260_230 Solution: 1. Re-precipitate the nucleic acid. 2. Perform an additional 70-80% ethanol wash. Cause_260_230->Solution_260_230 Solution_Both Solution: 1. Perform a chloroform-only extraction. 2. Re-precipitate the nucleic acid with thorough ethanol washes. Cause_Both->Solution_Both caption Troubleshooting Decision Tree for Low Purity Ratios.

Caption: Troubleshooting Decision Tree for Low Purity Ratios.

Remediation Protocols

Protocol 1: Chloroform-Only Extraction to Remove Residual Phenol

This protocol is effective for removing phenol contamination from an already extracted aqueous phase.

Materials:

  • Chloroform:isoamyl alcohol (24:1)

  • Microcentrifuge tubes

  • Micropipettes and sterile tips

  • Microcentrifuge

Procedure:

  • To your aqueous sample containing nucleic acids, add an equal volume of chloroform:isoamyl alcohol (24:1).

  • Vortex the tube for 15-20 seconds to create an emulsion.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.[9]

  • Carefully transfer the upper aqueous phase to a new, sterile microcentrifuge tube. Be extremely careful not to disturb the interphase or carry over any of the organic phase.[9][10]

  • Proceed to ethanol precipitation (Protocol 2).

Protocol 2: Ethanol Precipitation for Sample Clean-up and Concentration

This standard protocol can be used to clean up nucleic acid samples by removing residual salts and other contaminants.

Materials:

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge (refrigerated)

Procedure:

  • To the aqueous nucleic acid solution, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the nucleic acids.[9]

  • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acids.[9][10]

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step is crucial for removing residual salts.[9][10]

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol. Repeat the wash step if significant salt contamination is suspected.[10]

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Best Practices for Phenol-Chloroform Extraction

  • Proper pH of Phenol: Ensure the phenol is buffered to the correct pH. For DNA extraction, use a pH of 7.9-8.0 to keep DNA in the aqueous phase. For RNA extraction, an acidic pH (around 4.7) is used to retain RNA in the aqueous phase while DNA partitions to the organic phase.[11]

  • Thorough Mixing: Ensure complete mixing of the aqueous and organic phases to allow for efficient denaturation and partitioning of proteins.

  • Clean Phase Separation: After centrifugation, the phases should be distinct. A blurry interphase often contains denatured proteins and nucleic acids. When collecting the aqueous phase, it is better to leave a small amount behind than to risk aspirating the interphase or organic phase.[9]

  • Use of Phase Lock Gels: Consider using phase lock gels, which form a solid barrier between the aqueous and organic phases, simplifying the removal of the aqueous phase and preventing interphase contamination.[11]

By understanding the principles behind nucleic acid purity assessment and implementing these troubleshooting strategies and best practices, you can significantly improve the quality of your phenol-extracted DNA and RNA, leading to more reliable and reproducible downstream results.

References

  • Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Nucleic acid quantitation. Retrieved from [Link]

  • Reddit. (2024, September 15). 260/280 and 260/230 Ratios Consistently Too High. r/labrats. Retrieved from [Link]

  • Reddit. (2022, June 20). Consistently low 260/230 values. r/labrats. Retrieved from [Link]

  • ResearchGate. (2020, May 12). What causes low 260/230 ratios? Retrieved from [Link]

  • PacBio. (n.d.). Shared Protocol - Extracting DNA using Phenol-Chloroform. Retrieved from [Link]

  • BMG LABTECH. (n.d.). DNA purity ratio – fast and easy absorbance-based evaluation of nucleic acid quality. Retrieved from [Link]

  • Reddit. (2023, August 12). How to remove phenol contamination from DNA? (urgent). r/labrats. Retrieved from [Link]

  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2013, February 24). How does one remove contaminants from phenolic DNA extracts? Retrieved from [Link]

  • Reddit. (2025, February 25). REPOST: Difficult phase separation during phenol chloroform RNA extraction. r/labrats. Retrieved from [Link]

  • QIAGEN. (n.d.). Effects of low A /A ratios in RNA preparations on downstream applications. Retrieved from [Link]

  • Steiner, D. F., & Steiner, D. F. (2021). Optimization of phenol-chloroform RNA extraction. MethodsX, 8, 101487. [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

Sources

Technical Guide: Handling Viscous Samples in Phenol-Chloroform Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Viscosity Paradox

In nucleic acid extraction, viscosity is a double-edged sword. It often indicates a high yield of high-molecular-weight (HMW) genomic DNA, which is desirable. However, excessive viscosity during the phenol-chloroform phase prevents proper phase separation, traps nucleic acids in the interphase, and leads to significant yield loss or contamination.

This guide provides a scientifically grounded workflow to manage viscosity without compromising the integrity of your sample. It moves beyond "add more buffer" to address the root causes: DNA entanglement, protein-DNA crosslinking, and polysaccharide matrices.

Diagnostic Matrix: Identifying the Source

Before applying a fix, identify the biological source of the viscosity.

ObservationLikely CauseBiological ContextRecommended Action
Snot-like, elastic consistency HMW Genomic DNAMammalian tissue, high cell countDo NOT shear. Use wide-bore tips; increase lysis volume.
Slimy, sticky, difficult to pipette PolysaccharidesPlants, Fungi, KlebsiellaUse CTAB buffer; avoid standard SDS lysis.
Solid/Clumpy Interphase Protein-DNA complexesLiver, Blood, SpleenExtend Proteinase K digestion; use Back-Extraction.
Cloudy/Emulsified phases Incomplete Phase SeparationHigh detergent/salt imbalanceIncrease centrifugation force/time; check pH.

Decision Tree: The Viscosity Management Workflow

ViscosityWorkflow cluster_0 Genomic DNA (HMW) cluster_1 Plasmid / RNA cluster_2 Polysaccharide Rich Start Sample is Viscous CheckType Identify Sample Type Start->CheckType G_Path Goal: Intact gDNA CheckType->G_Path Mammalian Tissue R_Path Goal: Purity CheckType->R_Path Bacteria/Cell Culture P_Path Goal: Remove Sugars CheckType->P_Path Plants/Fungi Dilute 1. Dilute Lysate (2x Vol) G_Path->Dilute Digest 2. Proteinase K (>3 hrs) Dilute->Digest WideBore 3. Use Wide-Bore Tips Digest->WideBore PLG 4. Use Phase Lock Gel WideBore->PLG Shear 1. Mechanical Shearing (Needle 21G or QIAshredder) R_Path->Shear Spin 2. High Speed Centrifugation Shear->Spin CTAB 1. Switch to CTAB Buffer P_Path->CTAB Salt 2. High Salt Precipitation CTAB->Salt

Figure 1: Decision logic for treating viscous samples based on downstream application requirements.

Core Protocols

Protocol A: The "Dilute & Digest" (For HMW gDNA)

Use this when preserving DNA length is critical (e.g., Nanopore sequencing).

The Mechanism: Viscosity in these samples is caused by long DNA chains. Mechanical force breaks them. Instead, we use thermodynamics (dilution) and enzymology (digestion) to loosen the matrix.

  • Lysis Adjustment: If the lysate is too viscous to pipette, immediately add 0.5–1 volume of fresh Lysis Buffer .

    • Why: Phenol partitioning depends on the aqueous phase being fluid enough to mix with the organic phase. If the aqueous phase is a gel, the phenol cannot reach the proteins [1].

  • Extended Digestion: Add Proteinase K (final conc. 100–200 µg/mL) and incubate at 50°C–55°C for 3 hours to overnight .

    • Checkpoint: The sample should flow freely when the tube is inverted. If it still "clumps," add more Proteinase K and incubate longer. Do not proceed to phenol extraction until fluid.

  • Wide-Bore Extraction:

    • Use pipette tips with the ends cut off (or purchase wide-bore tips) to prevent shearing.

    • Inversion, not Vortexing: Mix the phenol:chloroform with the sample by rotating on a wheel (20 rpm) for 10 minutes rather than vortexing [2].

Protocol B: The "Phase Lock" Rescue (For High Protein/Salt)

Use this when you cannot dilute further due to concentration limits.

The Mechanism: Phase Lock Gels (PLG) create a physical barrier between the organic and aqueous phases.[1][2] This allows you to decant the aqueous phase rather than pipetting it, which is nearly impossible with viscous samples.

  • Select Density: Use PLG Heavy for high-salt or high-protein samples (lysates). Use PLG Light for standard aqueous solutions.

  • Pre-spin: Pellet the PLG tube (12,000–16,000 x g, 30 sec) to position the gel at the bottom.

  • Extraction: Add your viscous sample and phenol:chloroform (1:1) to the PLG tube.[1][3][4]

  • Separation: Centrifuge at 12,000–16,000 x g for 5 minutes.

    • Result: The PLG migrates to the interface. The organic phase is trapped below; the viscous DNA phase is on top.

  • Recovery: Simply pour the top layer into a fresh tube. The barrier prevents the "interphase rag" from contaminating your sample [3].

Protocol C: The "Back-Extraction" (Recovering Trapped DNA)

Use this if you see a thick white interface and your aqueous yield is low.

The Mechanism: In viscous samples, up to 40% of the DNA can get trapped in the white protein interphase. Back-extraction resolubilizes this DNA.[5]

  • Remove the initial aqueous phase (save it).[6]

  • Add 0.5 volume of TE Buffer (pH 8.0) to the remaining organic phase and interphase.

  • Vigorous Mixing: Shake or vortex (if gDNA integrity is not paramount) for 2 minutes.

  • Centrifuge: 12,000 x g for 10 minutes.

  • Combine: Remove this new aqueous phase and combine it with the first fraction.

    • Note: This increases volume but significantly improves yield in viscous liver or spleen samples [4].

Troubleshooting & FAQs

Q: The phases have formed a milky emulsion and won't separate. What do I do? A: This is often caused by insufficient centrifugation force relative to the viscosity.

  • Increase G-force: Spin at 16,000 x g (instead of 10,000) for 10–15 minutes.

  • Check Temperature: If using SDS, ensure the centrifuge is at 20°C–25°C , not 4°C. SDS precipitates at low temperatures, causing cloudiness and trapping phases.

  • Salt Addition: If the emulsion persists, the densities might be too similar. Add NaCl to a final concentration of 0.2 M to the aqueous phase and re-spin.

Q: I have a huge, gelatinous pellet after isopropanol precipitation that won't dissolve. A: This is likely a co-precipitation of polysaccharides and DNA.

  • Immediate Fix: Do not over-dry the pellet.[7] Heated elution (55°C) in TE buffer helps.[7]

  • Prevention: For the next extraction, use the CTAB method . CTAB (Cetyltrimethylammonium bromide) binds polysaccharides in high salt conditions, keeping them soluble while DNA precipitates [5].

Q: Can I use a syringe needle to reduce viscosity for Genomic DNA? A: Only if you do not need HMW DNA. Passing lysate through a 21G needle will shear DNA into 10–20kb fragments. This is acceptable for PCR or standard Illumina sequencing but disastrous for PacBio/Nanopore sequencing or BAC library construction.

Q: My interphase is so thick it occupies 50% of the tube. A: You have overloaded the chemistry.

  • Perform the Back-Extraction (Protocol C) immediately.

  • For future samples, increase the lysis buffer volume ratio to 20:1 (Buffer:Tissue) rather than the standard 10:1.

Visualizing the Phase Separation Mechanics

PhaseMechanics cluster_standard Standard Extraction cluster_viscous Viscous Sample Failure S1 Aqueous Phase (DNA + RNA) S2 Interphase (Denatured Proteins) S1->S2 S3 Organic Phase (Lipids + Phenol) S2->S3 V1 Aqueous Phase (Trapped in Matrix) V2 Expanded Interphase (DNA trapped in Protein) V1->V2 No distinct boundary V3 Organic Phase V2->V3

Figure 2: Comparison of phase separation in standard vs. viscous samples. Note the expanded interphase in viscous samples where DNA loss occurs.

References

  • Green, M. R., & Sambrook, J. (2017).[7] Isolation of High-Molecular-Weight DNA Using Organic Solvents.[7][8][9] Cold Spring Harbor Protocols.[7][8][9] Link

  • Thermo Fisher Scientific. Genomic DNA Purification Support: Troubleshooting.Link

  • Quantabio. 5PRIME Phase Lock Gel Manual.Link

  • Stanford University. DNA Extraction from TRIzol (Back Extraction Protocol).Link

  • Ops Diagnostics. CTAB Protocol for the Isolation of DNA from Plant Tissues.Link

Sources

Technical Support Center: Optimizing Proteinase K Digestion for Phenol-Chloroform Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Proteinase K

Welcome to the Technical Support Center for optimizing Proteinase K digestion. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their nucleic acid extractions. Here, we will delve into the critical parameters of Proteinase K digestion, providing you with the technical insights and practical troubleshooting advice needed to master this essential step in your workflow.

The Role of Proteinase K in Nucleic Acid Extraction

Proteinase K is a high-activity serine protease with broad specificity, making it an indispensable tool in molecular biology.[1][2] Its primary function in nucleic acid extraction is to digest and remove contaminating proteins, such as histones and nucleases, that can interfere with downstream applications like PCR, sequencing, and cloning.[3][4][5] By effectively degrading these proteins, Proteinase K helps to ensure the isolation of high-purity, high-molecular-weight DNA or RNA.[3][6]

The enzyme is particularly valuable because of its stability under denaturing conditions, such as in the presence of SDS and at elevated temperatures, which are often employed during cell lysis.[1][5] In fact, the activity of Proteinase K is enhanced at higher temperatures (optimally between 50-65°C) and in the presence of denaturing agents like SDS or urea.[1][7][8] This is because these conditions help to unfold the substrate proteins, making them more accessible to the enzyme.[1][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during Proteinase K digestion, providing expert advice to resolve these issues.

Q1: What is the optimal incubation time for Proteinase K digestion?

The ideal incubation time can vary significantly depending on the sample type, the amount of starting material, and the desired outcome.[6] While a general guideline is to incubate for at least one hour at 37-56°C, longer incubation times of up to 24 hours or even overnight may be necessary for complete digestion, especially with complex samples like tissues.[6][9][10]

For instance, a study on oral squamous cell carcinoma FFPE samples found that a 48-hour incubation at room temperature followed by four hours at 56°C yielded the highest DNA concentration.[11] Conversely, for some blood samples with high hemoglobin content, reducing the Proteinase K lysis time from 5 to 3 minutes can prevent the formation of insoluble precipitates that may clog purification columns.[12]

Pro-Tip: A good indicator of complete digestion is a clear cell lysate.[10] If your lysate remains cloudy, consider extending the incubation time.[10] However, be cautious with extended incubation times, as they can potentially lead to DNA degradation in some instances.[10]

Q2: Why is my DNA yield low after Proteinase K treatment and phenol-chloroform extraction?

Several factors can contribute to low DNA yield. Here are some common culprits and their solutions:

  • Incomplete Lysis and Digestion: If the cell walls or tissue are not sufficiently disrupted, Proteinase K cannot access and digest the proteins effectively. Ensure your lysis buffer is appropriate for your sample type and that you have allowed enough time for digestion. For tough tissues, consider mechanical disruption methods like grinding in liquid nitrogen before lysis.[12]

  • Incorrect Proteinase K Concentration: Both too little and too much Proteinase K can be problematic. Insufficient enzyme will result in incomplete protein digestion, while excessive amounts can lead to over-digestion and potential degradation of your DNA.[2] A typical final concentration is 50-100 µg/ml.[9]

  • Suboptimal Incubation Temperature: Proteinase K has an optimal temperature range of 50-65°C.[1][7][8] Incubating at lower temperatures will decrease the rate of digestion.[9]

  • Presence of Inhibitors: While Proteinase K is robust, certain chemicals can inhibit its activity. Ensure your lysis buffer does not contain high concentrations of protease inhibitors. It's worth noting that EDTA, often included in lysis buffers to chelate magnesium ions and inhibit DNases, does not directly inhibit Proteinase K but can slightly reduce its activity by chelating calcium, which is a stabilizer for the enzyme.[7]

Q3: Can I extend the Proteinase K incubation overnight?

Yes, for many sample types, an overnight incubation is not only acceptable but often recommended to ensure complete digestion of proteins.[10] This is particularly true for challenging samples like formalin-fixed paraffin-embedded (FFPE) tissues.[10] However, when performing long incubations, it is crucial to maintain a sterile environment to prevent bacterial contamination.[9]

Q4: At what temperature should I inactivate Proteinase K?

Heat inactivation of Proteinase K is commonly performed at 95°C for 10-15 minutes.[1] However, it's important to be aware that heat treatment may not completely inactivate the enzyme.[1][7][9] For applications that are highly sensitive to any residual protease activity, a phenol-chloroform extraction step following the digestion is recommended to remove the Proteinase K.[13] Alternatively, specific protease inhibitors like PMSF can be used for complete inactivation.[7][8][9]

Experimental Protocols

Standard Protocol for Proteinase K Digestion and Phenol-Chloroform Extraction

This protocol provides a general framework. Optimization of incubation times and reagent concentrations may be necessary for your specific sample type.

Materials:

  • Cell or tissue sample

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K solution (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • Sample Lysis: Resuspend your cell pellet or homogenized tissue in an appropriate volume of Lysis Buffer.

  • Proteinase K Addition: Add Proteinase K to a final concentration of 50-200 µg/mL.[2] Mix gently by inverting the tube.

  • Incubation: Incubate the mixture at 56-60°C for 1-3 hours, or overnight for complex tissues.[14] The solution should become clear.

  • Phenol-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume of phenol:chloroform:isoamyl alcohol.

    • Mix by inverting the tube for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction:

    • Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

    • Mix and centrifuge as in the previous step.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently and incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • DNA Washing:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in nuclease-free water or TE buffer.

Workflow for Optimizing Incubation Time

G cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_extraction Extraction & Analysis Sample Homogenize/Lyse Sample Aliquots Divide into Aliquots Sample->Aliquots T1 Time Point 1 (e.g., 1 hour) Aliquots->T1 Add Proteinase K T2 Time Point 2 (e.g., 3 hours) Aliquots->T2 Add Proteinase K T3 Time Point 3 (e.g., 6 hours) Aliquots->T3 Add Proteinase K T_overnight Overnight Aliquots->T_overnight Add Proteinase K Extraction Phenol-Chloroform Extraction T1->Extraction T2->Extraction T3->Extraction T_overnight->Extraction Quantification Quantify DNA Yield (e.g., NanoDrop) Extraction->Quantification Quality Assess DNA Quality (e.g., Gel Electrophoresis) Quantification->Quality Optimal_Time Optimal Incubation Time Quality->Optimal_Time Determine

Caption: Workflow for determining the optimal Proteinase K incubation time.

Data Summary Tables

Table 1: Recommended Starting Incubation Times for Various Sample Types
Sample TypeRecommended Incubation TimeTemperature (°C)Notes
Mammalian Cells1-12 hours[10]37-56Time can vary based on cell type and density.
Bacteria1-3 hours[10]37-56Pre-treatment with lysozyme may be required.
Blood30 minutes - 2 hours[6][15]56-60For high hemoglobin samples, shorter times may be better.[12]
TissueSeveral hours to overnight[6][10]56-60Mechanical homogenization is recommended.
FFPE TissueSeveral hours to overnight[10]56-60Longer digestion times are often necessary.
Table 2: Factors Influencing Proteinase K Activity
FactorEffect on ActivityOptimal Range/Condition
TemperatureActivity increases with temperature up to a point.[1][7][16]50-65°C[1][7][8]
pHActive over a broad pH range.7.5-11.5[2]
Denaturing Agents (SDS, Urea)Increase activity by unfolding substrate proteins.[7][13]0.5% SDS is common.[9]
Calcium (Ca²⁺)Stabilizes the enzyme.Often included in storage buffers.
Chelating Agents (EDTA, EGTA)Can slightly reduce activity by removing Ca²⁺.[7]Not a direct inhibitor.[9]

References

  • Wargan, A., Aras, A., & Niza, A. M. (2023). Optimization of proteinase K incubation protocol duration during DNA extraction from oral squamous cell carcinoma FFPE samples. Dental Journal (Majalah Kedokteran Gigi). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Proteinase K for Genomic DNA Extraction: A Guide. [Link]

  • Interchim. Proteinase K. [Link]

  • Biology Stack Exchange. (2012). Why is proteinase K digestion performed at 50 °C?[Link]

  • Sherrill-Mix, S. (2018). Phenol/chloroform extraction of DNA from cyanobacteria. protocols.io. [Link]

  • ABclonal. (2020). Breaking the Bad: An Introduction to Proteinase K. [Link]

  • Molecular Biology Products. How Proteinase K Can Be Used in Blood DNA Extraction Applications. [Link]

  • Roy, S., et al. (2018). Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue. Applied Immunohistochemistry & Molecular Morphology. [Link]

  • Tinzyme. Proteinase K Usage Guide. [Link]

  • Genetic Education Inc. (2018). Proteinase K DNA extraction method. [Link]

  • Molecular Biology Products. (2023). The Role of Proteinase K In DNA Extraction & Purification. [Link]

  • Reddit. (2014). Proteinase K troubles. [Link]

Sources

reducing the risk of sample cross-contamination in phenol extractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleic acid purification. This guide is designed for researchers, scientists, and drug development professionals who rely on the phenol-chloroform extraction method for obtaining high-purity DNA and RNA. As a foundational technique in molecular biology, its success hinges on meticulous execution to prevent sample cross-contamination, which can compromise the integrity of downstream applications.

This document moves beyond a simple protocol, offering in-depth causal explanations for each step, troubleshooting guidance for common issues, and proactive strategies to ensure the reliability and reproducibility of your results.

The Foundational Principle: Differential Solubility

Phenol-chloroform extraction is a liquid-liquid extraction method that separates molecules based on their differing solubilities in aqueous and organic phases.[1][2] When an aqueous sample of lysed cells is mixed with a phenol-chloroform solution and centrifuged, two distinct phases form:

  • The Upper Aqueous Phase: This phase is less dense and contains hydrophilic molecules, most importantly, the nucleic acids (DNA and RNA).[2]

  • The Lower Organic Phase: This denser phase contains the phenol and chloroform, which dissolves hydrophobic molecules like lipids.[2][3]

  • The Interphase: A layer of denatured proteins precipitates between the two phases.[1][2]

The goal is to carefully collect the upper aqueous phase without disturbing the interphase or the lower organic layer, thereby isolating the nucleic acids from proteins and lipids.[2][3]

G cluster_0 Sample Preparation cluster_1 Phase Separation cluster_2 Isolation & Purification Start Cell Lysate (Aqueous Sample) Mix Add Phenol:Chloroform & Mix Gently Start->Mix Centrifuge Centrifuge to Separate Phases Mix->Centrifuge Phases Result: 1. Aqueous Phase (Nucleic Acids) 2. Interphase (Protein) 3. Organic Phase (Lipids) Centrifuge->Phases Aspirate Carefully Aspirate Aqueous Phase Phases->Aspirate Precipitate Ethanol Precipitation of Nucleic Acids Aspirate->Precipitate Wash Wash with 70% Ethanol Precipitate->Wash Resuspend Resuspend Pure Nucleic Acid Pellet Wash->Resuspend End End Resuspend->End Pure DNA/RNA Sample

Caption: Standard workflow for phenol-chloroform extraction.

Troubleshooting Guide: Isolating the Source of Contamination

This section addresses specific issues that can arise during phenol extraction, with a focus on identifying and rectifying sources of cross-contamination.

Q1: I'm seeing unexpected results in my downstream applications (e.g., amplification in negative controls). What are the most likely cross-contamination pathways in my extraction?

A1: Cross-contamination during phenol extraction is a significant concern because the method involves multiple tube transfers and manual handling.[2] The primary sources are aerosols, poor pipetting technique, and a contaminated workspace.

  • Aerosol Generation: Vigorous mixing, such as vortexing, can create fine droplets (aerosols) containing nucleic acids that can travel between open tubes.[4][5] Similarly, opening centrifuge tubes without care can generate aerosols.[5][6] It is recommended to briefly centrifuge tubes before opening them to minimize this effect.[7]

  • Pipetting Errors: This is one of the most common sources of contamination.[6] Using the same pipette tip for multiple samples, accidentally touching the outside of a tube with a contaminated tip, or splashing liquid while dispensing can easily transfer material.[5] Always use aerosol-resistant filter tips to protect the internal mechanism of your pipette from contamination.[6]

  • Workspace Contamination: Spills, even minor ones, can contaminate benchtops, centrifuges, and tube racks. Previously amplified DNA (amplicons) are a potent source of contamination and require stringent cleaning protocols to eliminate.[5] A robust lab cleaning program, including regular wipedowns with 10-15% bleach, is effective for decontamination.[5][8]

  • Poor Sample Handling: Processing many samples simultaneously with open caps increases the risk of mix-ups and airborne contamination. It is best practice to process one specimen at a time.[8] Always change gloves frequently, especially if you suspect they have been contaminated.[6][9]

G cluster_sources Sources of Contamination cluster_pathways Contamination Pathways Contamination Cross-Contamination Event Aerosol Aerosol Generation (Vortexing, Splashing) Air Airborne Transfer Aerosol->Air Pipetting Poor Pipetting Technique Direct Direct Transfer Pipetting->Direct Workspace Contaminated Surfaces & Equipment Workspace->Direct Handling Improper Sample Handling Handling->Air Air->Contamination Direct->Contamination

Caption: Primary pathways of sample cross-contamination.

Q2: The interphase between my aqueous and organic layers is thick and cloudy, making it impossible to pipette the aqueous phase cleanly. How can I fix this?

A2: A messy or poorly defined interphase is typically caused by an overload of proteins or lipids in the sample, leading to incomplete denaturation and precipitation. Attempting to aspirate the aqueous phase from a poorly separated mixture is a major cause of protein and phenol carryover, which can inhibit downstream enzymatic reactions.

Solutions:

  • Repeat the Extraction: Transfer the collected aqueous phase to a new tube and perform a second phenol-chloroform extraction. This will remove the remaining proteins.[2]

  • Chloroform-Only Wash: After the initial phenol-chloroform step, perform an additional extraction using only chloroform:isoamyl alcohol. Chloroform helps to remove residual phenol from the aqueous phase and further cleans up the interphase.[1]

  • Use Phase Lock Gel™ (PLG): This is the most effective solution. PLG is an inert gel with a density intermediate between the aqueous and organic phases.[10][11] During centrifugation, the gel migrates to form a stable, solid barrier between the two liquid phases.[10] This physically traps the interphase and organic layer, allowing you to simply pour or pipette off the entire aqueous phase without any risk of contamination.[11] This can increase nucleic acid yields by up to 30% and significantly improves purity.

Q3: My DNA appears sheared (degraded) after extraction. I avoided vortexing, so what else could be the cause?

A3: While vigorous vortexing is a known cause of mechanical shearing, other factors can also fragment DNA.[12][13]

  • Harsh Lysis: Overly aggressive chemical or mechanical lysis before the addition of phenol can damage DNA. Ensure your lysis buffer and proteinase K digestion are optimized.[12]

  • Nuclease Activity: If the initial sample was not stored correctly (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C), endogenous nucleases may have already started to degrade the DNA.[14] Additionally, introducing RNases or DNases from contaminated equipment or reagents will degrade your sample.[15]

  • Excessive Pipetting: Repeatedly pipetting high molecular weight DNA through narrow-bore tips can cause physical fragmentation.[12] When handling genomic DNA, use wide-bore pipette tips and minimize mixing.[12]

  • Over-drying the Pellet: After ethanol precipitation, letting the DNA pellet dry for too long can make it very difficult to resuspend, often requiring harsh methods that can shear the DNA. Do not dry the pellet for more than 5 minutes at room temperature.[16]

FAQs: Proactive Contamination Prevention

Q: How should I organize my workspace for phenol extractions? A: All procedures involving phenol or chloroform must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[17][18] To prevent nucleic acid contamination, your workflow should be unidirectional. This means moving from "clean" pre-PCR areas to "dirty" post-PCR areas.[7] Have dedicated equipment (pipettes, tube racks) for each stage.[8]

Q: What is the correct way to handle and dispose of phenol waste? A: Phenol and chloroform are hazardous chemicals.[18] All contaminated materials, including pipette tips, tubes, and gloves, must be collected in a sealable, puncture-proof container that is clearly labeled as hazardous waste.[17] Do not discard any phenol-containing solutions down the sink.[17] Follow your institution's specific guidelines for hazardous waste pickup.[17][19]

Q: Are there any alternatives to phenol-chloroform extraction? A: Yes, several alternatives exist, such as methods based on silica spin columns or magnetic beads. These methods often involve fewer tube transfers and may reduce the risk of cross-contamination. However, for certain sample types, phenol-chloroform extraction remains the gold standard for achieving high yields of exceptionally pure nucleic acids.[3]

Data Summary: Anti-Contamination Strategies
StrategyPrimary PurposeImpact on Purity/Reliability
Aerosol-Resistant Filter Tips Prevent aerosol transfer into pipette barrelHigh: Prevents sample-to-sample and amplicon carryover.
Unidirectional Workflow Separate pre- and post-amplification areasHigh: Crucial for preventing false positives from amplicon contamination.
Phase Lock Gel™ (PLG) Create a physical barrier at the interphaseHigh: Eliminates interphase/phenol carryover, increasing purity and yield.
Gentle Mixing (Inversion) Minimize aerosol generation and DNA shearingMedium: Reduces risk of airborne cross-contamination and maintains DNA integrity.[12]
Regular Workspace Decontamination Remove nucleic acid contaminants from surfacesHigh: Essential for maintaining a clean environment and preventing sporadic contamination.[5][9]
Aliquoting Reagents Prevent contamination of stock solutionsHigh: Protects the integrity of common reagents, saving time and resources.[7]
Protocol: High-Fidelity Phenol-Chloroform DNA Extraction with Phase Lock Gel™

This protocol incorporates best practices to maximize purity and minimize cross-contamination risk. Safety First: Always wear gloves, a lab coat, and eye protection. Perform all steps involving phenol and chloroform inside a chemical fume hood. [11][20]

  • Sample Lysis:

    • Begin with your cell pellet or homogenized tissue in a microcentrifuge tube.

    • Add the appropriate lysis buffer containing proteinase K.

    • Incubate at the recommended temperature (e.g., 56°C) until lysis is complete and the solution is clear.[12]

  • Initial Centrifugation (for PLG):

    • Use a 2 mL tube pre-loaded with Phase Lock Gel™.

    • Centrifuge the tube at 12,000 x g for 30 seconds to pellet the gel.

  • Organic Extraction:

    • Transfer the entire cell lysate from Step 1 into the PLG tube.

    • Add an equal volume of buffer-saturated Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

    • Close the cap securely and mix by gentle inversion for 2 minutes. Do NOT vortex.

  • Phase Separation:

    • Centrifuge the tube at 12,000 x g for 5 minutes at room temperature.

    • The PLG will form a solid white barrier between the lower organic phase and the upper aqueous phase.[10]

  • Aqueous Phase Transfer:

    • Carefully decant or pipette the upper aqueous phase into a new, clean microcentrifuge tube. The PLG barrier prevents any interphase contamination.[11]

  • DNA Precipitation:

    • Add 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.[1]

    • Add 1/10th volume of 3M sodium acetate (pH 5.2).

    • Mix gently by inversion until the DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour.[20]

  • Pelleting and Washing:

    • Centrifuge at 16,000 x g for 20-30 minutes at 4°C to pellet the DNA.[20]

    • Carefully decant the supernatant without disturbing the pellet.

    • Wash the pellet by adding 500 µL of 70% ethanol.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.[20]

  • Drying and Resuspension:

    • Carefully remove the ethanol wash. A brief, gentle spin can help collect remaining droplets for removal.

    • Air-dry the pellet for 3-5 minutes. Do not over-dry. [16] The pellet should be translucent, not chalky white.

    • Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

References
  • How to Reduce Chances of Lab Contamination During DNA and RNA Extraction. (2024). GeneRotex. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). Research Safety Affairs, University of Tennessee Health Science Center. [Link]

  • How to Use the Phenol Chloroform Extraction Method. MP Biomedicals. [Link]

  • DNA EXTRACTION BY PHENOL-CHLOROFORM AND ISOAMYL ALCOHOL. NUS Medicine. [Link]

  • 10 Ways to Minimize Contamination in a Molecular Laboratory. (2017). BAER TECHNOLOGIES, inc. [Link]

  • How to Minimize DNA Shearing During Blood Extraction for Long-Read Sequencing Applications. Genomics blogs. [Link]

  • 6 Ways to Minimize Contamination during PCR. (2019). labclinics.com. [Link]

  • Protocol: Phenol-chloroform extraction of prokaryotic DNA. (2023). Microbe Notes. [Link]

  • Phenol–chloroform extraction. Wikipedia. [Link]

  • Lab Talk Episode 15: Best practices to help prevent carryover and avoid cross contamination in PCR. (2023). YouTube. [Link]

  • Phenol-chloroform Extraction: Easy Tips and Tricks. (2010). Bitesize Bio. [Link]

  • Dos and don'ts for molecular testing. (2018). Global Malaria Programme. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phase Lock Gel™ (PLG). Eppendorf. [Link]

  • Strategies for Optimizing Nucleic Acid Extractions. (2024). Biocompare. [Link]

  • PCR Contamination and Molecular Best Practices. Wisconsin State Laboratory of Hygiene. [Link]

  • Is there a compelling reason to avoid shearing DNA during extraction when the downstream application is short-read (100-300bp) Illumina sequencing?. ResearchGate. [Link]

  • Phase Lock Gel Datasheet. Gene Target Solutions. [Link]

  • Phenol. EH&S, UC Berkeley. [Link]

  • Optimizing Sample Preparation for DNA Extraction: A Guide for Reliable Results. Omega Bio-tek. [Link]

  • SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • Phenol-chloroform extraction for museum hides using Phase lock gel. (2024). Protocols.io. [Link]

  • Phenol-chloroform extraction for museum hides using Phase lock gel v1. ResearchGate. [Link]

Sources

troubleshooting failed downstream applications after phenol extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

2-Nitrophenol (2-NP) is a priority pollutant distinct from its isomer, 4-nitrophenol, due to the "Ortho Effect." The proximity of the nitro (-NO₂) and hydroxyl (-OH) groups facilitates strong intramolecular hydrogen bonding. This reduces its water solubility and increases its volatility compared to the para-isomer, making it a unique challenge for adsorption systems.

This protocol details the setup for batch adsorption studies, emphasizing the Alkaline Shift Quantification Method . Unlike standard UV-Vis protocols that measure at a static wavelength, this method leverages the pH-dependent speciation of 2-NP (pKa


 7.23) to maximize sensitivity and validate molecular integrity.
Core Mechanistic Principles
  • Speciation Control: At pH < 7, 2-NP exists as a neutral molecule (hydrophobic adsorption dominant). At pH > 7.5, it exists as the yellow nitrophenolate anion (electrostatic interactions dominant).

  • Volatilization Risk: Due to reduced intermolecular bonding, 2-NP has a higher Henry’s Law constant. Headspace minimization in batch reactors is critical to prevent false "removal" data caused by volatilization.

Safety & Materials

Hazard Warning: 2-Nitrophenol is toxic by inhalation, ingestion, and skin contact.[1] It is a suspected teratogen.

  • PPE: Nitrile gloves (double-gloved recommended), fume hood, and safety goggles.

  • Waste: All eluents must be segregated as hazardous organic waste (phenolic).

Required Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Orbital Shaker: Temperature controlled (

    
     0.5°C).
    
  • Centrifuge: Capable of >5000 rpm (for initial separation).

  • Syringe Filters: Hydrophilic PTFE or PVDF (0.22

    
    m).
    
    • Critical: Do NOT use Nylon filters; they can adsorb phenolic compounds, artificially inflating removal rates.

Analytical Method: The Alkaline Shift Protocol

To ensure data integrity, we do not measure 2-NP at its neutral wavelength (


 nm) because organic background interference is high in this region. Instead, we force the molecule into its anionic form to measure at the visible range (

nm).
Step 1: Stock Solution Preparation
  • Dissolve 100 mg of crystalline 2-NP in 1 L of Milli-Q water.

    • Note: Dissolution is slow due to low solubility. Sonication for 30 minutes is required.

  • This yields a 100 ppm (mg/L) stock. Store in amber glass (light sensitive).

Step 2: Calibration Curve Construction
  • Prepare standards: 1, 5, 10, 20, 40, 50 mg/L.

  • The Shift: Take 2 mL of each standard and add 50

    
    L of 1.0 M NaOH .
    
    • Result: Solution turns bright yellow. pH > 10.

  • Measure Absorbance at 417 nm .

  • Validation:

    
     must be 
    
    
    
    .

Batch Adsorption Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for the experiment, highlighting the decision nodes for pH adjustment.

AdsorptionWorkflow cluster_QC Quality Control Loop Start Adsorbent Preparation (Dry @ 105°C for 24h) Batching Batching Phase (Add Adsorbent to 2-NP Soln) Start->Batching Equilibration Agitation (Fixed Temp/Time) Batching->Equilibration Control Control Sample (No Adsorbent) Control->Equilibration Parallel Run Separation Separation (Centrifuge + PTFE Filter) Equilibration->Separation Aliquot Aliquot Extraction (Take 2 mL Supernatant) Separation->Aliquot pH_Adjust Alkaline Shift (Add NaOH -> pH > 10) Aliquot->pH_Adjust Analysis UV-Vis Analysis (@ 417 nm) pH_Adjust->Analysis

Figure 1: Experimental workflow for batch adsorption. Note the parallel control line to monitor volatilization losses.

Detailed Steps
A. Variable Optimization (The Matrix)

Perform the experiment by varying one parameter while fixing others.

ParameterRange/ValuePurpose
pH 2.0 – 10.0Determines surface charge vs. adsorbate speciation.
Dosage 0.5 – 5.0 g/LDetermines active site availability.
Contact Time 0 – 1440 minEstablishes equilibrium kinetics (

).
Initial Conc. 10 – 100 mg/LGenerates Isotherm data (

).
B. The "Zero-Headspace" Procedure
  • Vessel Selection: Use 40 mL amber EPA vials with Teflon-lined screw caps.

  • Filling: Fill the vial with 2-NP solution leaving minimal headspace (< 5% volume) to prevent 2-NP volatilization.

  • Dosing: Add the exact mass of adsorbent (

    
    ).
    
  • Agitation: Shake at 150 rpm. Ensure adsorbent is suspended, not settling.

  • Sampling:

    • At time

      
      , remove vial.
      
    • Centrifuge at 5000 rpm for 5 mins.

    • Filter supernatant through 0.22

      
      m PTFE syringe filter .
      
    • Pro-Tip: Discard the first 1 mL of filtrate to saturate any potential binding sites on the filter membrane.

C. Quantification
  • Pipette 2 mL of filtered supernatant into a quartz cuvette.

  • Add 50

    
    L of 1M NaOH (or sufficient volume to ensure pH > 10).
    
  • Mix by inversion.

  • Read Absorbance at 417 nm.

  • Calculate concentration (

    
    ) using the calibration curve.
    

Data Analysis & Modeling

Mechanistic Logic Diagram

Understanding why adsorption happens is as important as the data.

Mechanism pH_Low Acidic pH (< 6) Neutral_2NP Neutral 2-NP (Hydrophobic) pH_Low->Neutral_2NP Dominant Species pH_High Basic pH (> 8) Anion_2NP 2-NP Anion (Negative Charge) pH_High->Anion_2NP Dominant Species Adsorbent Adsorbent Surface Neutral_2NP->Adsorbent High Affinity Mechanism_1 Dispersion Forces $pi$-$pi$ Stacking Neutral_2NP->Mechanism_1 Anion_2NP->Adsorbent Low Affinity (Usually) Mechanism_2 Electrostatic Repulsion Anion_2NP->Mechanism_2

Figure 2: Mechanistic interactions dependent on pH. Adsorption is typically favored at acidic pH where 2-NP is neutral.

Calculation Suite

1. Adsorption Capacity (


): 


  • 
    : Amount adsorbed (mg/g)
    
  • 
    : Initial concentration (mg/L)
    
  • 
    : Equilibrium concentration (mg/L)
    
  • 
    : Volume of solution (L)
    
  • 
    : Mass of adsorbent (g)[2]
    

2. Removal Efficiency (%):



3. Isotherm Models (Non-Linear Regression Recommended):

  • Langmuir (Monolayer):

    
    
    
    • Insight: Best for homogeneous surfaces (e.g., MOFs, specific polymers).

  • Freundlich (Heterogeneous):

    
    
    
    • Insight: Usually fits better for Activated Carbon/Biochar due to pore size distribution.

4. Kinetic Models:

  • Pseudo-Second Order (PSO):

    
    
    
    • Validation: If experimental

      
       matches calculated 
      
      
      
      from PSO, chemisorption or rate-limiting pore diffusion is likely.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Control sample shows >5% loss Volatilization or PhotodegradationUse zero-headspace vials; wrap vials in aluminum foil.
Inconsistent UV readings pH driftMandatory: Use the Alkaline Shift Protocol (add NaOH) before every reading.
Low adsorption capacity Filter adsorptionSwitch from Nylon to PTFE filters; discard first 2 mL.
Cloudy supernatant Adsorbent breakdownCentrifuge at higher speed (10,000 rpm) or use 0.1

m filters.

References

  • Boyd, S. A. (1982). Adsorption of substituted phenols by soil.[3] Soil Science, 134(5), 337-343.[3] Link

    • Foundational text on the "Ortho Effect" and hydrophobic adsorption mechanisms.
  • Gundogdu, A., et al. (2012).[4] Adsorption of Phenol from Aqueous Solution on a Low-Cost Activated Carbon.[4] Journal of Chemical & Engineering Data, 57(10), 2733-2743.[4] Link

    • Provides standard kinetic and thermodynamic equ
  • U.S. EPA. (2025). 2-Nitrophenol - PubChem Compound Summary. National Center for Biotechnology Information. Link

    • Source for pKa (7.23)
  • Haghseresht, F., et al. (2002).[4] Effects of the Solute Ionization on the Adsorption of Aromatic Compounds. Langmuir, 18(5), 1574-1579.[4] Link

    • Authoritative source on pH-dependent speci

Sources

Technical Support Center: Optimizing Phenel-Chloroform Protocols for GC-Rich Templates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying traditional phenol-chloroform DNA extraction protocols to handle challenging GC-rich templates. As a senior application scientist, my goal is to provide you with not only step-by-step instructions but also the underlying scientific principles to empower you to optimize your experiments effectively.

The Challenge of GC-Rich DNA

Genomic DNA with a high guanine-cytosine (GC) content, typically defined as 60% or greater, presents unique challenges during extraction. The three hydrogen bonds in a G-C base pair, compared to the two in an adenine-thymine (A-T) pair, make these DNA molecules more thermostable and prone to forming stable secondary structures like hairpins.[1][2] These characteristics can lead to several issues during phenol-chloroform extraction, including incomplete cell lysis, poor DNA yield, and reduced purity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of DNA from my GC-rich sample?

A1: Low DNA yield from GC-rich organisms can stem from several factors:

  • Incomplete Lysis: The robust cell walls of some GC-rich bacteria (e.g., Actinobacteria) and the tight secondary structures of the DNA itself can hinder complete cell lysis and DNA release.

  • DNA Trapping in the Interphase: The dense, compact nature of GC-rich DNA can cause it to become trapped in the protein-rich interphase between the aqueous and organic layers during extraction.[3][4]

  • Precipitation Issues: The final ethanol precipitation step may be less efficient for smaller DNA fragments or if the DNA concentration is very low.

Q2: My 260/280 and 260/230 ratios are poor. What are the likely contaminants?

A2:

  • Low 260/280 ratio (<1.8): This typically indicates protein contamination. Phenol is a potent protein denaturant, but if the initial lysis is incomplete or the phenol extraction is not thorough, proteins can co-precipitate with the DNA.[5][6]

  • Low 260/230 ratio (<2.0): This suggests contamination with residual phenol, guanidinium salts (if used in the lysis buffer), or carbohydrates. Phenol has a strong absorbance at 270 nm, which can affect the 260/280 ratio as well.

Q3: I'm observing a viscous, gelatinous pellet after ethanol precipitation. What does this mean?

A3: A gelatinous pellet is often indicative of high molecular weight DNA, which is generally a good sign. However, it can also suggest contamination with polysaccharides, particularly if you are working with bacteria that produce an extracellular polysaccharide matrix. These polysaccharides can inhibit downstream enzymatic reactions.

Q4: Can I vortex my sample during the phenol-chloroform extraction?

A4: For high molecular weight genomic DNA, especially from GC-rich templates, vigorous vortexing should be avoided as it can cause mechanical shearing of the DNA.[7] This results in smaller DNA fragments, which may not be suitable for applications like long-read sequencing. Gentle inversion or rocking is recommended to mix the phases.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered when extracting DNA from GC-rich templates using phenol-chloroform based methods.

Problem 1: Incomplete Phase Separation or a Thick Interphase

Cause: High concentrations of proteins and lipids, along with the potential for GC-rich DNA to get trapped, can lead to a poorly defined interphase.[3]

Solution:

  • Ensure Proper pH of Phenol: For DNA extraction, the phenol should be buffered to a pH of 7.8-8.0.[4][8] An acidic pH will cause the DNA to partition into the organic phase and interphase.[8][9]

  • Use Chloroform: The addition of chloroform increases the density of the organic phase, which helps in creating a sharper and more stable phase separation.[3][6][8] Chloroform also aids in denaturing proteins.[6]

  • Repeat the Extraction: Perform a second phenol-chloroform extraction on the aqueous phase to remove residual proteins. Follow this with a chloroform-only extraction to remove any remaining phenol.[10]

Problem 2: Low DNA Yield

Cause: Inefficient cell lysis, DNA loss in the interphase, or incomplete precipitation.

Solution:

  • Enhance Lysis:

    • Enzymatic Treatment: Incorporate enzymes like lysozyme for bacteria or lyticase for yeast in your lysis buffer to break down the cell wall.[11]

    • Mechanical Disruption: For tough-to-lyse cells, consider bead beating or grinding in liquid nitrogen prior to lysis.

    • Chemical Lysis: The use of strong detergents like SDS in the lysis buffer is crucial for disrupting cell membranes.[11]

  • Improve DNA Recovery from the Aqueous Phase:

    • Careful Pipetting: When removing the aqueous phase, be careful not to disturb the interphase. It is better to leave a small amount of the aqueous phase behind than to carry over contaminants.[4][5]

    • Back-Extraction: For precious samples, you can add more lysis buffer to the remaining interphase and organic phase, re-centrifuge, and collect the new aqueous phase to combine with the first one.

  • Optimize Precipitation:

    • Use a Carrier: Add glycogen or linear polyacrylamide as a co-precipitant to aid in the visualization and recovery of the DNA pellet, especially with low concentrations.[12]

    • Increase Incubation Time: Precipitate the DNA at -20°C overnight to maximize the recovery of DNA.[12]

Problem 3: DNA Shearing

Cause: Mechanical stress from vigorous mixing or pipetting.[7]

Solution:

  • Gentle Mixing: Instead of vortexing, gently invert the tubes or use a rotator at a low speed to mix the aqueous and organic phases.[3][10]

  • Wide-Bore Pipette Tips: Use wide-bore pipette tips when transferring the DNA solution to minimize mechanical stress.

  • Avoid Excessive Pipetting: Minimize the number of times the DNA solution is pipetted up and down.

Modified Phenol-Chloroform Protocol for GC-Rich Templates

This protocol incorporates modifications to improve the yield and quality of high molecular weight DNA from GC-rich organisms.

Materials:

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A

  • Proteinase K: 20 mg/mL solution

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1): Buffered to pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 5 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-2 hours with gentle agitation until the solution is clear.[5]

  • Phenol-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol.

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.[5]

  • Aqueous Phase Transfer:

    • Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip. Avoid the interphase.[5]

  • Chloroform Extraction:

    • Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

    • Mix by gentle inversion for 5 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Aqueous Phase Transfer:

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10 volume of 5 M Sodium Acetate.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inversion until the DNA precipitates.

    • Incubate at -20°C for at least 1 hour or overnight.[12]

  • Pelleting and Washing:

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.[12]

    • Carefully decant the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in an appropriate volume of TE Buffer.

Visualizing the Workflow

Phenol_Chloroform_Workflow cluster_lysis Cell Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Resuspension lysis 1. Resuspend Cells + Lysis Buffer + Proteinase K incubation 2. Incubate at 55°C lysis->incubation pci_add 3. Add Phenol: Chloroform:Isoamyl Alcohol (25:24:1) incubation->pci_add pci_mix 4. Gentle Inversion pci_add->pci_mix pci_spin 5. Centrifuge pci_mix->pci_spin pci_transfer 6. Transfer Aqueous Phase pci_spin->pci_transfer ci_add 7. Add Chloroform: Isoamyl Alcohol (24:1) pci_transfer->ci_add ci_mix 8. Gentle Inversion ci_add->ci_mix ci_spin 9. Centrifuge ci_mix->ci_spin ci_transfer 10. Transfer Aqueous Phase ci_spin->ci_transfer precipitate 11. Add NaOAc & Cold Ethanol ci_transfer->precipitate incubate_precip 12. Incubate at -20°C precipitate->incubate_precip spin_pellet 13. Centrifuge to Pellet incubate_precip->spin_pellet wash 14. Wash with 70% Ethanol spin_pellet->wash dry_resuspend 15. Air Dry & Resuspend wash->dry_resuspend

Caption: Modified phenol-chloroform workflow for GC-rich DNA.

Key Parameter Summary

StepParameterStandard ProtocolGC-Rich ModificationRationale for Change
Mixing MethodVortexingGentle InversionPrevents shearing of high molecular weight DNA.[7]
Phenol pH pH7.0 - 8.0Strictly 7.8 - 8.0Ensures DNA remains in the aqueous phase.[8][9]
Lysis AdditivesStandard lysis bufferAddition of Lysozyme/Bead BeatingEnhances disruption of robust cell structures.
Precipitation Incubation30 min at -20°COvernight at -20°CMaximizes recovery of all DNA molecules.[12]

Advanced Modification: The Role of Guanidinium Thiocyanate

For extremely challenging samples, incorporating guanidinium thiocyanate in the lysis buffer can be beneficial. Guanidinium thiocyanate is a strong chaotropic agent that denatures proteins, including nucleases, and helps to dissociate DNA from proteins.[13][14] While often used in silica-based extraction methods, a modified phenol-chloroform protocol can also leverage its properties.

Modified Lysis Buffer with Guanidinium Thiocyanate:

  • 4 M Guanidinium thiocyanate

  • 25 mM Sodium citrate (pH 7.0)

  • 0.5% Sarcosyl

  • 0.1 M 2-Mercaptoethanol (add fresh)

Workflow with Guanidinium Thiocyanate:

Guanidinium_Workflow cluster_lysis Guanidinium Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Resuspension lysis 1. Resuspend Cells in Guanidinium Lysis Buffer homogenize 2. Homogenize Sample lysis->homogenize pci_add 3. Add Phenol: Chloroform:Isoamyl Alcohol (25:24:1) homogenize->pci_add pci_mix 4. Gentle Inversion pci_add->pci_mix pci_spin 5. Centrifuge pci_mix->pci_spin pci_transfer 6. Transfer Aqueous Phase pci_spin->pci_transfer precipitate 7. Isopropanol Precipitation pci_transfer->precipitate spin_pellet 8. Centrifuge to Pellet precipitate->spin_pellet wash 9. Wash with 70% Ethanol spin_pellet->wash dry_resuspend 10. Air Dry & Resuspend wash->dry_resuspend

Caption: Phenol-chloroform workflow with guanidinium lysis.

Note on Safety: Phenol, chloroform, and guanidinium thiocyanate are hazardous chemicals. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[10][12]

References

  • MP Biomedicals. (n.d.). Phenol Chloroform Extraction of DNA. Retrieved from [Link]

  • Chiazzari, B. (2013, February 24). How does one remove contaminants from phenolic DNA extracts? ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2010, May 3). Phenol-Chloroform Extraction: Easy Tips and Tricks. Retrieved from [Link]

  • Patharkar, A. (2019, January 27). DNA Extraction - Improved Phenol:Chloroform Method [Video]. YouTube. Retrieved from [Link]

  • Genetic Education. (2021, May 5). How to Increase DNA Purity and Yield? Retrieved from [Link]

  • Giles, R. H., et al. (2019). Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing. BMC Genomics, 20(1), 541. Retrieved from [Link]

  • Monteiro, A. P. A., Montanhini, M. T. M., & Bittencourt, J. V. M. (2019). OPTIMIZATION OF GRAM POSITIVE BACTERIA DNA EXTRACTION PROTOCOLS AND PURITY AND CONCENTRATION ANALYSIS BY GEL ELECTROPHORESIS. Journal of Biology and Pharmacy and Agricultural Management, 15(2), 168-181. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). GC-Rich Template Amplification by Inverse PCR. Retrieved from [Link]

  • Barnes, S. J., Bryan, N., Christner, B., & Thrash, C. (2022). Modified Phenol Chloroform Genomic DNA Extraction Protocol from the Christner Lab (University of Florida) V.2. protocols.io. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. Retrieved from [Link]

  • Barnes, S. J., Bryan, N., Christner, B., & Thrash, C. (2022). Modified Phenol Chloroform Genomic DNA Extraction Protocol from the Christner Lab (University of Florida). protocols.io. Retrieved from [Link]

  • Bitesize Bio. (2024, January 23). Practical Applications and Considerations of Phenol-Chloroform Extraction [Video]. YouTube. Retrieved from [Link]

  • Boom, R., Sol, C. J., Salimans, M. M., Jansen, C. L., van der Noordaa, J., & Wertheim-van Dillen, P. M. (1990). Improved silica-guanidiniumthiocyanate DNA isolation procedure based on selective binding of bovine alpha-casein to silica particles. Journal of clinical microbiology, 28(3), 495–503. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Problems Amplifying GC-rich regions? 5 Easy Solutions. Retrieved from [Link]

  • Wang, X., & Li, Q. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. Molecular biology reports, 46(2), 2457–2465. Retrieved from [Link]

  • PraxiLabs. (2025, October 19). 7 Different DNA Extraction Methods. Retrieved from [Link]

  • ResearchGate. (2014, March 31). How could DNA shearing affect qPCR quantification? Retrieved from [Link]

  • Nariya, H., et al. (2017). Method for preparing DNA from feces in guanidine thiocyanate solution affects 16S rRNA-based profiling of human microbiota diversity. Microbiology and immunology, 61(7), 273-282. Retrieved from [Link]

  • Wang, Y., et al. (2017). High Efficiency Hydrodynamic DNA Fragmentation in a Bubbling System. Scientific reports, 7, 40723. Retrieved from [Link]

  • Wang, X., & Li, Q. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. Molecular Biology Reports, 46(2), 2457-2465. Retrieved from [Link]

  • Genomics Blogs. (n.d.). How to Minimize DNA Shearing During Blood Extraction for Long-Read Sequencing Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comparison of DNA extraction methods for high-throughput DNA analyses. Retrieved from [Link]

  • PacBio. (n.d.). Shared Protocol - Extracting DNA using Phenol-Chloroform. Retrieved from [Link]

  • Mozioğlu, E., Akgöz, M., Tamerler, C., Kocagöz, Z. T., & Akgöz, M. (2014). A simple guanidinium isothiocyanate method for bacterial genomic DNA isolation. Turkish Journal of Biology, 38, 204-211. Retrieved from [Link]

  • Hernández-García, F. A., et al. (2017). Modification of a guanidinium thiocyanate to extract DNA from semen for genomic analysis in mammals. Ecosistemas y Recursos Agropecuarios, 4(12), 539-545. Retrieved from [Link]

  • Protocols.io. (2023, February 10). Co-extraction of RNA and DNA from plant tissue. Retrieved from [Link]

Sources

Validation & Comparative

The Scientist's Dilemma: A Comparative Guide to Phenol-Chloroform Extraction and Column-Based Purification Kits

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isolation of high-purity nucleic acids is the foundational step for a multitude of downstream applications, from PCR and sequencing to the development of nucleic acid-based therapeutics. The choice of extraction method can profoundly influence the yield, purity, and integrity of the resulting DNA or RNA, thereby impacting the reliability and reproducibility of experimental outcomes. This guide provides an in-depth, objective comparison of two stalwart methods in molecular biology: the traditional phenol-chloroform extraction and the modern column-based purification kits.

At a Crossroads: The Core Principles

The fundamental goal of nucleic acid purification is to efficiently lyse cells or tissues, separate DNA and/or RNA from cellular components like proteins, lipids, and polysaccharides, and recover the purified nucleic acids in a stable, usable form. Phenol-chloroform extraction and column-based kits achieve this through fundamentally different chemical and physical principles.

The Classic Workhorse: Phenol-Chloroform Extraction

This liquid-liquid extraction method has been a cornerstone of molecular biology for decades, relying on the principles of differential solubility.[1] The process involves the addition of a mixture of phenol and chloroform to an aqueous lysate of the sample.

  • The Role of Phenol: Phenol is a potent protein denaturant.[2] It disrupts the hydrogen bonds that maintain the secondary and tertiary structures of proteins, causing them to unfold and lose their function. These denatured proteins, with their exposed hydrophobic cores, become more soluble in the organic phenol phase than in the aqueous phase where the hydrophilic nucleic acids reside.[2][3]

  • The Function of Chloroform: Chloroform serves a dual purpose. It is an effective lipid solvent, drawing lipids into the organic phase.[3] Crucially, it also increases the density of the organic phase, ensuring a sharp and stable interface between the lower organic layer and the upper aqueous layer after centrifugation.[4]

  • Phase Separation: Upon centrifugation, the mixture separates into three distinct layers: a lower organic phase containing denatured proteins and lipids, a middle "interphase" where precipitated proteins accumulate, and an upper aqueous phase containing the polar nucleic acids.[5] The nucleic acids are then precipitated from the aqueous phase, typically using ethanol or isopropanol.[6]

The Modern Contender: Column-Based Purification Kits

Column-based kits, often referred to as spin columns, have gained immense popularity due to their speed, safety, and ease of use.[1] These kits employ solid-phase extraction, where nucleic acids are selectively bound to a solid matrix, typically silica, packed into a small column.[7]

  • The Power of Chaotropic Salts: The lynchpin of this method is the use of chaotropic salts, such as guanidinium thiocyanate or guanidinium hydrochloride, in the lysis and binding buffers.[8] These salts have a dual function. Firstly, they are potent protein denaturants, inactivating nucleases that could degrade the target nucleic acids.[9] Secondly, they disrupt the structure of water, creating a high-salt environment that facilitates the binding of the negatively charged phosphate backbone of nucleic acids to the positively charged silica membrane.[10]

  • Selective Binding and Elution: In this high-salt environment, nucleic acids selectively adsorb to the silica membrane while other cellular components, such as proteins and polysaccharides, do not bind efficiently and are washed away.[8] Subsequent wash steps with an ethanol-based buffer remove any remaining impurities and salts. Finally, the purified nucleic acids are eluted from the column using a low-salt buffer or nuclease-free water, which rehydrates the nucleic acids and disrupts their interaction with the silica membrane.[2]

A Head-to-Head Comparison: Performance Metrics

The true measure of a nucleic acid purification method lies in its performance. The following table summarizes key quantitative and qualitative data from various studies comparing phenol-chloroform extraction with column-based kits across different sample types.

Parameter Phenol-Chloroform Extraction Column-Based Purification Kits Key Considerations & Insights
Yield Generally high, can be superior for certain challenging samples or when optimized.[11]Can be lower for some sample types compared to optimized phenol-chloroform methods, though some modern kits offer very high yields.[12]For precious or low-input samples, the hands-on nature of phenol-chloroform can allow for meticulous optimization to maximize recovery. However, for routine applications, the yields from column-based kits are often more than sufficient.
Purity (A260/A280) Can be very high (approaching 1.8 for DNA, 2.0 for RNA) with careful technique.[13]Consistently high, often with less variability between samples.[13]A low A260/A280 ratio can indicate protein contamination. In phenol-chloroform extractions, this can result from incomplete phase separation or carrying over the interphase.
Purity (A260/A230) Often lower, susceptible to contamination with phenol and other organic solvents.[14]Generally higher and more consistent, though can be affected by carryover of guanidinium salts from the binding buffer.[14]A low A260/A230 ratio suggests contamination with substances that absorb at 230 nm, such as phenol or chaotropic salts. This can inhibit downstream enzymatic reactions.
Processing Time Significantly longer, typically several hours to a full day.[13]Much faster, often completed in under an hour.[1]For high-throughput applications, the speed of column-based kits is a major advantage.
Safety High risk due to the use of toxic and corrosive phenol and chloroform. Requires a fume hood and specialized waste disposal.[1]Significantly safer, with no need for hazardous organic solvents.[6]The safety profile of column-based kits is a primary driver of their widespread adoption, particularly in teaching and clinical settings.
Cost Lower cost per sample, as reagents are purchased in bulk.[13]Higher cost per sample due to the proprietary nature of the kits.[6]For laboratories with limited funding or those processing a very large number of samples, the cost-effectiveness of phenol-chloroform can be a deciding factor.
Ease of Use Requires a high degree of technical skill and experience to achieve consistent, high-quality results.[1]Simple, with a standardized protocol that is easy to follow, even for novice users.[1]The user-friendliness of column-based kits reduces the potential for human error and increases reproducibility.

Experimental Workflows: A Visual Guide

To provide a clearer understanding of the practical differences, the following diagrams illustrate the workflows for both phenol-chloroform and column-based nucleic acid extraction.

Phenol_Chloroform_Workflow start Start: Sample in Lysis Buffer add_pc Add Phenol:Chloroform (Vortex to Emulsify) start->add_pc centrifuge1 Centrifuge for Phase Separation add_pc->centrifuge1 transfer_aq Carefully Transfer Upper Aqueous Phase centrifuge1->transfer_aq Aqueous (top) Interphase (middle) Organic (bottom) precipitate Precipitate Nucleic Acids (Ethanol/Isopropanol + Salt) transfer_aq->precipitate centrifuge2 Centrifuge to Pellet Nucleic Acids precipitate->centrifuge2 wash Wash Pellet (70% Ethanol) centrifuge2->wash dry_resuspend Air Dry Pellet and Resuspend in Buffer wash->dry_resuspend end End: Purified Nucleic Acids dry_resuspend->end

Figure 1: Phenol-Chloroform Nucleic Acid Extraction Workflow. This diagram illustrates the multi-step process of nucleic acid purification using the traditional phenol-chloroform method, involving phase separation and precipitation.

Column_Kit_Workflow start Start: Sample in Lysis Buffer bind Add Binding Buffer (Apply to Spin Column) start->bind centrifuge1 Centrifuge to Bind Nucleic Acids to Silica bind->centrifuge1 Discard Flow-through wash1 Wash with Buffer 1 centrifuge1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 Discard Flow-through wash2 Wash with Buffer 2 centrifuge2->wash2 centrifuge3 Centrifuge wash2->centrifuge3 Discard Flow-through dry_spin Dry Spin to Remove Residual Ethanol centrifuge3->dry_spin elute Add Elution Buffer (Incubate) dry_spin->elute centrifuge4 Centrifuge to Elute elute->centrifuge4 Collect Eluate end End: Purified Nucleic Acids centrifuge4->end

Sources

A Senior Application Scientist's Guide to Evaluating Phenol Alternatives in Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the familiar, acrid scent of phenol has been a staple in molecular biology laboratories, a testament to the enduring efficacy of the phenol-chloroform extraction method for nucleic acid purification. This classic technique, while robust, carries with it significant health and safety concerns, prompting the development of a diverse array of alternatives. This guide provides a comprehensive comparison of the performance of these phenol alternatives, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data necessary to make informed decisions for their critical downstream applications.

The Enduring Standard and the Drive for Change: A Word on Phenol-Chloroform Extraction

The phenol-chloroform method is a liquid-liquid extraction technique that leverages the differential solubilities of macromolecules.[1] Phenol, an organic solvent, efficiently denatures proteins, causing them to precipitate out of the aqueous phase where the polar nucleic acid molecules reside.[2][3] Chloroform is added to enhance the denaturation of proteins and increase the density of the organic phase, facilitating a sharp separation between the aqueous phase (containing nucleic acids), the interphase (containing denatured proteins), and the organic phase (containing lipids).[1][3]

While effective, the toxicity of phenol and chloroform is a significant drawback. Phenol is readily absorbed through the skin and can cause severe chemical burns, while chloroform is a suspected carcinogen and reproductive hazard.[4] The lengthy and manual nature of the protocol also introduces a higher risk of user error and can be a bottleneck in high-throughput workflows.[5] These factors have been the primary drivers for the innovation of safer, faster, and more user-friendly alternatives.

The Contenders: A Comparative Overview of Phenol Alternatives

The most prominent alternatives to phenol-chloroform extraction fall into three main categories: silica-based spin columns, magnetic beads, and salting-out methods. Each operates on a distinct biochemical principle, offering a unique balance of speed, purity, yield, and scalability.

Method Principle Primary Advantages Potential Limitations
Silica-Based Spin Columns Nucleic acids bind to a silica membrane in the presence of high concentrations of chaotropic salts.[6]Rapid, user-friendly, high purity, eliminates hazardous organic solvents.[1]Can result in lower yields for certain sample types, potential for column clogging with viscous lysates.[1]
Magnetic Beads Nucleic acids reversibly bind to coated paramagnetic particles.[7][8]Highly amenable to automation and high-throughput workflows, minimal mechanical shearing of nucleic acids.[9]Can be more expensive per sample, potential for bead carryover if not performed carefully.
Salting-Out High salt concentrations precipitate proteins, leaving DNA in solution.[10]Inexpensive, non-toxic, yields high molecular weight DNA.[11]Can be less effective at removing all PCR inhibitors, may require more optimization.[4]

In-Depth Experimental Protocols and Methodologies

To provide a robust comparison, we present detailed, step-by-step protocols for each method, designed for the purification of genomic DNA from mammalian cell culture. The rationale behind each critical step is explained to provide a deeper understanding of the underlying science.

I. The Benchmark: Phenol-Chloroform Extraction

This protocol is the gold standard against which all alternatives are measured. Its strength lies in its ability to yield high-quality, high-molecular-weight DNA.

Experimental Rationale: This method relies on the principle of differential solubility. The key is the precise separation of the aqueous phase containing the DNA from the organic phase and the protein-laden interphase.

Step-by-Step Protocol:

  • Cell Lysis: Resuspend cultured cells in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS). Incubate with Proteinase K to digest cellular proteins.

    • Causality: Proteinase K is a broad-spectrum serine protease that is active in the presence of SDS, effectively degrading proteins and releasing nucleic acids.

  • Phenol-Chloroform-Isoamyl Alcohol Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate. Vortex vigorously to create an emulsion.

    • Causality: Phenol denatures proteins, while chloroform enhances this process and increases the density of the organic phase. Isoamyl alcohol acts as an anti-foaming agent.

  • Phase Separation: Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C. Three distinct phases will form.

    • Causality: Centrifugation forces the separation of the immiscible liquids and the precipitated proteins. The upper aqueous phase contains the DNA, the middle interphase contains denatured proteins, and the lower organic phase contains lipids and residual phenol/chloroform.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.

    • Causality: This is a critical step for purity. Contamination with the interphase will lead to protein carryover, while contamination with the organic phase will introduce phenol and chloroform into the final sample.

  • DNA Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Invert gently to mix. A white, stringy precipitate of DNA should become visible.

    • Causality: The salt neutralizes the negative charge on the DNA backbone, making it less soluble in the aqueous solution. Ethanol is a poor solvent for DNA, causing it to precipitate out of solution.

  • Pelleting and Washing: Centrifuge at high speed to pellet the DNA. Discard the supernatant and wash the pellet with 70% ethanol.

    • Causality: The 70% ethanol wash removes residual salts and other contaminants while the DNA remains insoluble.

  • Resuspension: Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Workflow Diagram:

PhenolChloroformWorkflow start Start: Mammalian Cell Pellet lysis Cell Lysis (Lysis Buffer, Proteinase K) start->lysis extraction Phenol:Chloroform Extraction lysis->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep aqueous_transfer Transfer Aqueous Phase phase_sep->aqueous_transfer precipitation DNA Precipitation (Salt & Ethanol) aqueous_transfer->precipitation pelleting Pelleting & Washing (Centrifugation, 70% Ethanol) precipitation->pelleting resuspension Resuspension (TE Buffer/Water) pelleting->resuspension end_node Purified DNA resuspension->end_node

Caption: Phenol-Chloroform DNA Extraction Workflow.

II. The Workhorse: Silica-Based Spin Columns

Commercial kits utilizing silica spin columns are arguably the most popular alternative to phenol-chloroform extraction due to their speed and ease of use.

Experimental Rationale: This solid-phase extraction method is based on the principle that in the presence of a high concentration of chaotropic salts, nucleic acids will selectively bind to a silica membrane, while other cellular components are washed away.[6]

Step-by-Step Protocol (based on a generic silica spin column kit):

  • Cell Lysis: Resuspend the cell pellet in the provided lysis buffer containing a chaotropic agent (e.g., guanidine hydrochloride).

    • Causality: The chaotropic salt disrupts cellular membranes and denatures proteins, including nucleases, thereby protecting the nucleic acids from degradation.

  • Binding: Add ethanol to the lysate and transfer the mixture to a spin column.

    • Causality: Ethanol enhances the binding of nucleic acids to the silica membrane by creating a more hydrophobic environment.

  • Wash 1 (Low Stringency): Centrifuge the column and discard the flow-through. Add the first wash buffer (typically containing a lower concentration of chaotropic salts).

    • Causality: This step removes proteins and other cellular debris that are not tightly bound to the silica membrane.

  • Wash 2 (High Stringency): Centrifuge and discard the flow-through. Add the second wash buffer (typically containing a higher concentration of ethanol).

    • Causality: The ethanol-based wash removes the chaotropic salts and other remaining impurities.

  • Dry Spin: Centrifuge the empty column to remove any residual ethanol.

    • Causality: Residual ethanol can inhibit downstream enzymatic reactions, so this step is crucial for obtaining pure, ready-to-use nucleic acids.

  • Elution: Place the column in a clean collection tube, add elution buffer (a low-salt buffer or nuclease-free water) directly to the center of the membrane, and incubate for a few minutes.

    • Causality: In a low-salt environment, the nucleic acids rehydrate and are released from the silica membrane.

  • Collection: Centrifuge to collect the purified DNA.

Workflow Diagram:

SilicaSpinColumnWorkflow start Start: Mammalian Cell Pellet lysis Cell Lysis (Lysis Buffer) start->lysis binding Bind to Column (Ethanol Addition) lysis->binding wash1 Wash 1 (Low Stringency) binding->wash1 wash2 Wash 2 (High Stringency) wash1->wash2 dry_spin Dry Spin wash2->dry_spin elution Elution (Low Salt Buffer/Water) dry_spin->elution end_node Purified DNA elution->end_node

Caption: Silica Spin Column DNA Purification Workflow.

III. The Automation-Friendly Option: Magnetic Beads

Magnetic bead-based purification is a versatile method that is particularly well-suited for high-throughput and automated workflows.

Experimental Rationale: This technique utilizes paramagnetic beads that are coated with a substance that can reversibly bind nucleic acids.[7][8] When a magnetic field is applied, the beads are pulled to the side of the tube, allowing for the easy removal of the supernatant and subsequent washing steps.[8]

Step-by-Step Protocol (based on a generic magnetic bead kit):

  • Cell Lysis: Lyse the cells in a suitable buffer to release the nucleic acids.

  • Binding: Add the magnetic beads and a binding buffer (often containing a crowding agent like polyethylene glycol and salt) to the lysate. Incubate to allow the nucleic acids to bind to the beads.

    • Causality: The binding buffer creates conditions that promote the adsorption of the negatively charged nucleic acid backbone to the surface of the magnetic beads.

  • Magnetic Separation: Place the tube on a magnetic stand to capture the beads. Carefully aspirate and discard the supernatant.

    • Causality: The magnetic field immobilizes the nucleic acid-bound beads, allowing for the removal of contaminants in the solution.

  • Washing: Remove the tube from the magnetic stand, add a wash buffer (typically ethanol-based), and resuspend the beads. Repeat the magnetic separation and removal of the supernatant. This step is usually performed twice.

    • Causality: The wash steps remove residual proteins, salts, and other impurities.

  • Drying: After the final wash, briefly air-dry the beads to remove any remaining ethanol.

    • Causality: Similar to the spin column method, removing residual ethanol is important for downstream applications.

  • Elution: Resuspend the beads in an elution buffer (low-salt buffer or nuclease-free water) and incubate.

    • Causality: The low-salt conditions cause the nucleic acids to be released from the beads back into the solution.

  • Collection: Place the tube back on the magnetic stand and carefully transfer the supernatant containing the purified DNA to a new tube.

Workflow Diagram:

MagneticBeadWorkflow start Start: Mammalian Cell Pellet lysis Cell Lysis start->lysis binding Bind to Magnetic Beads (Binding Buffer) lysis->binding separation Magnetic Separation binding->separation washing Washing (Ethanol-based Buffer) separation->washing Repeat 2x elution Elution (Low Salt Buffer/Water) washing->elution collection Collection of Supernatant elution->collection end_node Purified DNA collection->end_node

Caption: Magnetic Bead-Based Nucleic Acid Purification Workflow.

IV. The Cost-Effective Approach: Salting-Out

The salting-out method is a simple and inexpensive technique that avoids the use of hazardous organic solvents.

Experimental Rationale: This method relies on the principle that high concentrations of salt can dehydrate and precipitate proteins, leaving the DNA in solution.[10][11] The DNA is then precipitated with alcohol.

Step-by-Step Protocol (for DNA extraction from whole blood):

  • Red Blood Cell Lysis: Lyse red blood cells using a hypotonic buffer. Centrifuge to pellet the white blood cells.

    • Causality: Red blood cells do not contain a nucleus and therefore no genomic DNA. Removing them enriches the sample for nucleated white blood cells.

  • White Blood Cell Lysis: Resuspend the white blood cell pellet in a lysis buffer containing a detergent to disrupt the cell and nuclear membranes.

  • Protein Precipitation: Add a high concentration salt solution (e.g., saturated NaCl or ammonium acetate) and vortex vigorously.

    • Causality: The high salt concentration causes proteins to become insoluble and precipitate out of the solution.

  • Pelleting Proteins: Centrifuge at high speed to pellet the precipitated proteins.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new tube and add ice-cold isopropanol or ethanol.

    • Causality: As in the phenol-chloroform method, the alcohol precipitates the DNA.

  • Pelleting and Washing: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend in a suitable buffer.

Workflow Diagram:

SaltingOutWorkflow start Start: Whole Blood rbc_lysis RBC Lysis start->rbc_lysis wbc_lysis WBC Lysis rbc_lysis->wbc_lysis protein_precip Protein Precipitation (High Salt) wbc_lysis->protein_precip pellet_proteins Pellet Proteins (Centrifugation) protein_precip->pellet_proteins dna_precip DNA Precipitation (Isopropanol/Ethanol) pellet_proteins->dna_precip pellet_wash Pellet & Wash DNA (Centrifugation, 70% Ethanol) dna_precip->pellet_wash resuspension Resuspension pellet_wash->resuspension end_node Purified DNA resuspension->end_node

Caption: Salting-Out DNA Extraction Workflow.

Performance Evaluation: Quantitative and Qualitative Metrics

The "best" nucleic acid purification method is highly dependent on the specific requirements of the downstream application. The following table summarizes expected performance metrics for each method.

Performance Metric Phenol-Chloroform Silica Spin Column Magnetic Beads Salting-Out
Typical DNA Yield HighModerate to HighHighModerate to High
A260/280 Ratio ~1.8 - 2.0~1.8 - 2.0~1.8 - 2.0~1.7 - 1.9
A260/230 Ratio Variable (can be low due to phenol contamination)>2.0 (good)>2.0 (good)Variable (can be low due to salt carryover)
DNA Integrity (DIN/RIN) High (minimal shearing)HighHigh (minimal shearing)Very High (gentle lysis)
Processing Time Long (several hours)Short (20-30 minutes)Short to Moderate (can be automated)Moderate
Throughput LowModerateHigh (automation-friendly)Low to Moderate
Cost per Sample LowModerateModerate to HighVery Low
Safety Hazardous (toxic organic solvents)SafeSafeSafe

Interpreting Purity Ratios:

  • A260/280 Ratio: A ratio of ~1.8 is generally accepted as "pure" for DNA.[12] A lower ratio may indicate the presence of protein, phenol, or other contaminants that absorb strongly at or near 280 nm.[12]

  • A260/230 Ratio: This ratio is a secondary measure of purity. Expected values for pure nucleic acid are in the range of 2.0-2.2.[12] A lower ratio may indicate the presence of contaminants that absorb at 230 nm, such as residual phenol, guanidine salts from spin column buffers, or carbohydrates.[12][13]

  • DNA Integrity Number (DIN) / RNA Integrity Number (RIN): These values, typically obtained from automated electrophoresis systems, provide a quantitative assessment of the integrity of the nucleic acid.[14] A higher number indicates more intact nucleic acid.[14] For RNA, a RIN of >7 is generally recommended for sensitive downstream applications like RNA-Seq.[15]

Impact on Downstream Applications: A Critical Consideration

The choice of nucleic acid purification method can have a significant impact on the success of downstream applications.

  • Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): These techniques are highly sensitive to inhibitors. Residual phenol, guanidine salts, and ethanol can all inhibit polymerase activity, leading to reduced amplification efficiency or complete reaction failure.[16][17] Methods that consistently yield high A260/230 ratios, such as silica spin columns and magnetic beads, are often preferred for these applications.

  • Next-Generation Sequencing (NGS): NGS is particularly sensitive to the quality and integrity of the input DNA or RNA. The presence of contaminants can lead to biases in library preparation and sequencing, resulting in inaccurate data.[18] For example, some studies have shown that the choice of extraction method can introduce bias in the relative abundance of different microbial species in metagenomic studies.[5] Methods that yield high-integrity nucleic acids with minimal contaminants are crucial for successful NGS experiments.

  • Restriction Enzyme Digestion and Cloning: Residual salts and organic solvents can interfere with the activity of restriction enzymes and ligases.[19] It is essential to use a purification method that effectively removes these contaminants.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Yield Incomplete cell lysis.Optimize lysis conditions (e.g., increase incubation time, use appropriate lysis buffer for the sample type).
Poor DNA/RNA binding.Ensure correct salt and alcohol concentrations for binding steps.
Over-drying of the pellet/beads.Do not over-dry the nucleic acid pellet or beads, as this can make it difficult to resuspend.
Low A260/280 Ratio Protein contamination.Ensure complete protein digestion and avoid the interphase during phenol-chloroform extraction.
Low A260/230 Ratio Residual chaotropic salts (spin columns).Perform the optional dry spin to remove all residual wash buffer.
Phenol contamination (phenol-chloroform).Perform a second chloroform extraction to remove residual phenol.
Inappropriate blank for spectrophotometry.Use the same elution buffer for the blank as was used to elute the sample.[20]
Degraded DNA/RNA Nuclease activity.Work quickly and on ice. Use nuclease-free reagents and consumables.
Harsh lysis conditions.Avoid excessive vortexing or mechanical shearing, especially for high molecular weight DNA.

Conclusion: Selecting the Optimal Method for Your Research

The era of a one-size-fits-all approach to nucleic acid purification is over. The choice between the traditional phenol-chloroform method and its modern alternatives is a critical decision that should be guided by the specific demands of the downstream application, sample type, required throughput, and available resources.

  • For routine applications where speed, safety, and ease of use are paramount, silica-based spin columns offer an excellent balance of performance and convenience.[1]

  • For high-throughput workflows and automation, magnetic beads are the clear choice, providing scalability and consistency.

  • When cost is a primary concern and high molecular weight DNA is required, the salting-out method remains a viable and safe option.

  • The phenol-chloroform method , while hazardous and labor-intensive, may still be preferred in certain situations where maximizing the yield of high-quality, high-molecular-weight DNA from challenging samples is the top priority.

By understanding the scientific principles behind each method and carefully considering the performance metrics outlined in this guide, researchers can confidently select the most appropriate nucleic acid purification strategy to ensure the integrity and reliability of their experimental results.

References

  • Aryal, S. (2023, August 3). Protocol: Phenol-chloroform extraction of prokaryotic DNA. Microbe Notes. Retrieved from [Link]

  • Opentrons. (n.d.). Principles and steps of DNA extraction using magnetic beads. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How Phenol Extraction of DNA Works: An Easy Explanation. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Understanding the Mechanism: How Do Magnetic Beads Bind DNA?. Retrieved from [Link]

  • Frontiers in Ecology and Evolution. (2022, August 16). A comparative analysis of extraction protocol performance on degraded mammalian museum specimens. Retrieved from [Link]

  • Wikipedia. (n.d.). Spin column-based nucleic acid purification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • DeNovix. (2026, January 5). Purity Ratios | Nucleic Acid Ratios | Technical Note 130. Retrieved from [Link]

  • Scientific Reports. (2019, April 15). Detection of phenol contamination in RNA samples and its impact on qRT-PCR results. Retrieved from [Link]

  • ResearchGate. (2019, May 4). How can I overcome the 230/260 low ratio problems after DNA clean up? and why do you think i got this problems?. Retrieved from [Link]

  • PubMed. (2017, July 17). Assessing impacts of DNA extraction methods on next generation sequencing of water and wastewater samples. Retrieved from [Link]

  • DPX. (n.d.). Optimizing Sample Preparation for DNA Extraction: A Guide for Reliable Results. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The RIN: an RNA integrity number for assigning integrity values to RNA measurements. Retrieved from [Link]

  • MP Biomedicals. (n.d.). How does spin column purify DNA?. Retrieved from [Link]

  • Agilent. (2016, January 21). RNA Integrity Number (RIN) – Standardization of RNA Quality Control Application. Retrieved from [Link]

  • BrainNet Europe. (2008). PROTOCOL OF DNA EXTRACTION 1- Phenol/chloroform extraction and ethanol precipitation. Retrieved from [Link]

  • Scientific Reports. (2019, April 15). Detection of phenol contamination in RNA samples and its impact on qRT-PCR results. Retrieved from [Link]

  • Wikipedia. (n.d.). Salting out. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing impacts of DNA extraction methods on next generation sequencing of water and wastewater samples | Request PDF. Retrieved from [Link]

  • Omega Bio-tek. (2022, February 22). What are Magnetic Beads and How Do They Work for Isolation of Biomolecules?. Retrieved from [Link]

  • Biocompare. (2024, October 15). Strategies for Optimizing Nucleic Acid Extractions. Retrieved from [Link]

  • BioMed Central. (n.d.). RNA integrity and quantification. Retrieved from [Link]

  • Biocompare. (2015, August 25). DNA Purification for NGS Sample Preparation. Retrieved from [Link]

  • PMC - PubMed Central. (2016, October 5). Nucleic acid protocols: Extraction and optimization. Retrieved from [Link]

  • YouTube. (2024, April 22). DNA and RNA extraction with magnetic beads – How it works. Retrieved from [Link]

  • BioEcho. (2018, December 7). Phenol, guanidinium and ethanol affect PCR or NGS analysis. Retrieved from [Link]

  • CD Genomics. (n.d.). What is the RNA Integrity Number (RIN)?. Retrieved from [Link]

  • Base4. (2023, July 28). Case Study: How DNA Sequencing Solved a Medical Mystery. Retrieved from [Link]

  • ResearchGate. (n.d.). DNA Extraction and Quantitation of Forensic Samples Using the Phenol–Chloroform Method and Real-Time PCR. Retrieved from [Link]

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The Enduring Efficacy of Phenol-Chloroform Extraction for PCR Inhibitor Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals striving for robust and reliable PCR and qPCR data, the presence of inhibitors in nucleic acid preparations presents a persistent challenge. These molecules, co-extracted from a myriad of sample types, can significantly impede enzymatic amplification, leading to inaccurate quantification, reduced sensitivity, or complete reaction failure. While modern commercial kits offer streamlined solutions, the classic phenol-chloroform extraction method remains a powerful and relevant technique for yielding high-purity nucleic acids devoid of common inhibitors. This guide provides an in-depth, evidence-based comparison of phenol-chloroform extraction against other methods, validating its continued place in the molecular biologist's toolkit.

The Challenge of PCR Inhibition

PCR inhibitors are a diverse group of substances that interfere with the amplification process. They can originate from the sample itself, such as heme from blood, humic acids from soil, or melanin from tissues, or be introduced during sample processing, like salts, ethanol, and detergents.[1][2][3] The mechanisms of inhibition are varied, ranging from direct interaction with the DNA polymerase to chelating essential cofactors like Mg2+.[1][3] The consequences of PCR inhibition are significant, potentially leading to false-negative results or skewed quantitative data, which can compromise research findings and diagnostic accuracy.[4]

The Mechanism of Phenol-Chloroform Extraction: A Fundamental Approach to Purity

Phenol-chloroform extraction is a liquid-liquid extraction technique that separates molecules based on their differential solubility in aqueous and organic phases.[5][6] The core principle lies in the ability of phenol to denature proteins and dissolve them into the organic phase, while the highly polar nucleic acids remain in the aqueous phase.[7]

Here's a breakdown of the key components and their roles:

  • Phenol: A potent protein denaturant that disrupts the hydrogen bonds maintaining protein structure, causing them to precipitate at the interface between the aqueous and organic layers.[7] For DNA isolation, phenol should be buffered to a pH of 7.5-8.0 to ensure that the negatively charged DNA remains in the aqueous phase.[8]

  • Chloroform: Increases the density of the organic phase, facilitating a sharp separation from the aqueous phase upon centrifugation. It also helps to solubilize lipids and further denature proteins.[5][9]

  • Isoamyl Alcohol: Often included in the mixture to prevent foaming and aid in the separation of the phases.[9]

Following the extraction, DNA is typically precipitated from the aqueous phase using ethanol or isopropanol in the presence of salt, further purifying it from residual contaminants.[6][9]

Visualizing the Workflow: Phenol-Chloroform Extraction

Phenol_Chloroform_Extraction cluster_start Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation cluster_precipitation DNA Precipitation & Wash cluster_final Final Product Sample Sample Lysate (DNA, Proteins, Inhibitors) PCI Add Phenol: Chloroform: Isoamyl Alcohol Sample->PCI Vortex Vortex to Emulsify PCI->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Aqueous Aqueous Phase (DNA) Centrifuge->Aqueous Interface Interface (Precipitated Proteins) Centrifuge->Interface Organic Organic Phase (Lipids, Denatured Proteins) Centrifuge->Organic Transfer Transfer Aqueous Phase to a New Tube Aqueous->Transfer Ethanol Add Cold Ethanol & Salt Transfer->Ethanol Precipitate Centrifuge to Pellet DNA Ethanol->Precipitate Wash Wash with 70% Ethanol Precipitate->Wash Dry Air-Dry Pellet Wash->Dry PureDNA Pure DNA Dry->PureDNA

Caption: Workflow of DNA purification using phenol-chloroform extraction.

Comparative Analysis: Phenol-Chloroform vs. Alternatives

While phenol-chloroform extraction is highly effective, it is often perceived as more laborious and hazardous compared to modern alternatives like silica-based spin columns and magnetic beads.[10][11][12] However, a direct comparison reveals the strengths and weaknesses of each approach in the context of inhibitor removal.

MethodPrincipleAdvantagesDisadvantagesEfficacy Against Common Inhibitors
Phenol-Chloroform Extraction Differential solubilityHigh DNA yield and purity; Effective removal of a broad spectrum of inhibitors, particularly proteins and lipids.[5][10]Labor-intensive; Requires use of hazardous organic solvents; Potential for phenol carryover which can inhibit downstream reactions.[1][2][11]Heme: Moderate to High; Humic Acid: Moderate; Salts: Low (requires efficient precipitation); Proteins: Very High
Silica-Based Spin Columns Selective adsorption of nucleic acids to a silica membrane in the presence of chaotropic salts.Fast and convenient; High-throughput potential; Reduced exposure to hazardous chemicals.Can be less effective at removing certain inhibitors that may co-elute with DNA; Potential for lower yields with some sample types.[13]Heme: Moderate; Humic Acid: Moderate to High (kit dependent); Salts: High (with proper washing); Proteins: High
Magnetic Beads Reversible binding of nucleic acids to magnetically responsive particles.Amenable to automation; High-purity DNA; No centrifugation steps.Higher cost per sample; Potential for bead carryover.Heme: High; Humic Acid: High; Salts: High; Proteins: High

A study comparing four methods for PCR inhibitor removal found that while commercial kits like PowerClean® DNA Clean-Up kit and DNA IQ™ System were effective against a range of inhibitors, phenol-chloroform extraction was only able to remove some of the eight inhibitors tested.[14] However, another study demonstrated that a novel chemical slurry was more effective at removing PCR inhibitors than a traditional phenol-chloroform extraction protocol.[15] It is important to note that the efficiency of any method can be sample-dependent.

Experimental Validation: A Head-to-Head Comparison

To objectively assess the efficacy of phenol-chloroform extraction in removing common PCR inhibitors, a validation experiment can be designed.

Experimental Design

Experimental_Design cluster_sample_prep Sample Preparation cluster_purification Purification Methods cluster_analysis Downstream Analysis cluster_controls Controls DNA_Source Pristine Human Genomic DNA Spike_In Spike with Inhibitors: Heme, Humic Acid DNA_Source->Spike_In PC_Extract Phenol-Chloroform Extraction Spike_In->PC_Extract Column_Kit Silica Spin-Column Kit Spike_In->Column_Kit Spectro Spectrophotometry (A260/280, A260/230) PC_Extract->Spectro qPCR Quantitative PCR (Ct values, Amplification Efficiency) PC_Extract->qPCR Column_Kit->Spectro Column_Kit->qPCR Positive_Control Pristine DNA (No Inhibitor, No Purification) Positive_Control->qPCR Negative_Control_Inhibited Inhibitor-Spiked DNA (No Purification) Negative_Control_Inhibited->qPCR

Caption: Comparative experimental design for validating inhibitor removal.

Detailed Protocols

1. Sample Preparation (Inhibitor Spiking)

  • Start with a known concentration of high-quality, inhibitor-free human genomic DNA.

  • Create aliquots of this DNA and spike them with common PCR inhibitors at concentrations known to be problematic (e.g., hematin, humic acid).

  • Include a "no inhibitor" control (pristine DNA) and an "inhibitor, no purification" control.

2. Phenol-Chloroform Extraction Protocol

  • To your DNA sample, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[9]

  • Vortex vigorously for 30-60 seconds to create an emulsion.[9]

  • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.[9]

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface and organic phase.[9]

  • (Optional but recommended) To remove residual phenol, add an equal volume of chloroform, vortex, centrifuge, and transfer the aqueous phase to a new tube.[6][11]

  • To precipitate the DNA, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.[6]

  • Incubate at -20°C for at least 30 minutes.[6]

  • Centrifuge at maximum speed for 15 minutes at 4°C to pellet the DNA.[6]

  • Carefully discard the supernatant and wash the pellet with 70% ethanol.[9]

  • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

3. Silica Spin-Column Purification

  • Follow the manufacturer's protocol for a commercially available DNA purification kit.

4. Quantitative PCR (qPCR) Analysis

  • Perform qPCR on all purified samples and controls using a validated assay.

  • Key metrics to analyze include the quantification cycle (Cq) value and the amplification efficiency. A significant delay or decrease in Cq value, or a reduction in amplification efficiency, indicates the presence of residual inhibitors.[16][17]

Interpreting the Results: Key Performance Indicators

The success of inhibitor removal can be quantitatively assessed through several metrics:

  • Spectrophotometric Ratios (A260/280 and A260/230):

    • An A260/280 ratio of ~1.8 is indicative of pure DNA. Lower ratios can suggest protein or phenol contamination.[2]

    • An A260/230 ratio of 2.0-2.2 is expected for pure nucleic acids. Lower ratios can indicate contamination with carbohydrates, guanidine, or phenol.[18][19]

  • qPCR Cq Values: A lower Cq value indicates a higher concentration of amplifiable DNA and more efficient amplification. A significant increase in the Cq value of a purified sample compared to the pristine DNA control suggests incomplete inhibitor removal.

  • qPCR Amplification Efficiency: An ideal PCR efficiency is between 90% and 110%.[16] The presence of inhibitors can drastically reduce this efficiency.[17]

Expected Data Summary:

SampleA260/280 RatioA260/230 RatioAverage Cq ValueAmplification Efficiency (%)
Pristine DNA (Control)~1.85~2.125.298
Inhibitor-Spiked (No Purification)N/AN/ANo Amplification0
Inhibitor-Spiked (Phenol-Chloroform)1.8-1.91.9-2.226.195
Inhibitor-Spiked (Silica Column)1.8-1.92.0-2.226.592

Note: These are hypothetical values for illustrative purposes.

Conclusion: A Time-Tested Method for High-Stakes Research

While modern kits offer undeniable convenience, phenol-chloroform extraction remains a highly effective and valuable method for removing a broad range of PCR inhibitors, particularly proteins and lipids.[5] Its ability to yield high-purity nucleic acids makes it an excellent choice for challenging samples and applications where data integrity is paramount. By understanding the principles behind this robust technique and validating its performance against alternatives, researchers can make informed decisions to ensure the success of their downstream molecular analyses. The choice of purification method should always be guided by the specific sample type, the suspected inhibitors, and the requirements of the downstream application.

References

  • Aryal, S. (2023, August 3). Protocol: Phenol-chloroform extraction of prokaryotic DNA. Microbe Notes. Retrieved from [Link]

  • Pinto, N. (n.d.). How Phenol Extraction of DNA Works: An Easy Explanation. Bitesize Bio. Retrieved from [Link]

  • MP Biomedicals. (n.d.). How to Use the Phenol Chloroform Extraction Method. Retrieved from [Link]

  • Roach, K. (2022, December 29). A New Quick & Easy Method for PCR Inhibitor Removal. ISHI News. Retrieved from [Link]

  • Thanakiatkrai, P., & Rerkamnuaychoke, B. (2012). DNA Extraction and Quantitation of Forensic Samples Using the Phenol–Chloroform Method and Real-Time PCR. ResearchGate. Retrieved from [Link]

  • He, Y., et al. (2017). An inhibitor-free, versatile, fast, and cheap precipitation-based DNA purification method. PLoS ONE, 12(4), e0175745. Retrieved from [Link]

  • Singh, S., & Preet, S. (2021). Phenol-Chloroform DNA Isolation Method. ResearchGate. Retrieved from [Link]

  • Suchan, T. (2020, July 7). Phenol-chloroform DNA purification. protocols.io. Retrieved from [Link]

  • Genetic Education. (2019, March 27). What are PCR Inhibitors and How to Remove Them?. Retrieved from [Link]

  • Dong, L., et al. (2015). A comparison of four methods for PCR inhibitor removal. Forensic Science International: Genetics, 14, 85-90. Retrieved from [Link]

  • Johansen, J. S., et al. (2021). Phenol-chloroform-based RNA purification for detection of SARS-CoV-2 by RT-qPCR: Comparison with automated systems. PLoS ONE, 16(2), e0247934. Retrieved from [Link]

  • Sidstedt, M., Rådström, P., & Hedman, J. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions. Analytical and Bioanalytical Chemistry, 412(9), 2009–2023. Retrieved from [Link]

  • Bitesize Bio. (2023, March 16). The Inhibitors Haunting Your PCR. Retrieved from [Link]

  • Jahanshahi, A., et al. (2023). Assessment of PCR Inhibitor Removal Methods to Monitor Viruses in Environmental Water Samples: DAX-8 Outperforms Competitors. Water, 15(23), 4165. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • PacBio. (n.d.). Shared Protocol - Extracting DNA using Phenol-Chloroform. Retrieved from [Link]

  • Clocksin, M. D., et al. (2017). A Sample Extraction Method for Faster, More Sensitive PCR-Based Detection of Pathogens in Blood Culture. The Journal of Molecular Diagnostics, 19(5), 717–725. Retrieved from [Link]

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  • McCord, B., Pionzio, A., & Thompson, R. (2010). Analysis of the Effect of a Variety of PCR Inhibitors on the Amplification of DNA using Real Time PCR, Melt Curves and STR Analysis. National Institute of Justice. Retrieved from [Link]

  • ResearchGate. (2018, August 22). How to improve my 260/230 ratio for DNA high purity?. Retrieved from [Link]

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The Researcher's Dilemma: A Comparative Guide to Minimizing Protein Contamination in DNA Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a downstream molecular application—be it next-generation sequencing (NGS), qPCR, or cloning—is fundamentally tethered to the quality of the starting material. The silent saboteur in this narrative is often protein contamination in the extracted DNA. Residual proteins, particularly nucleases, can inhibit enzymatic reactions, skew quantification, and ultimately compromise experimental results. This guide provides an in-depth comparative analysis of common DNA extraction methodologies, focusing on their inherent efficiencies at protein removal, supported by the underlying biochemical principles and methodologies for validation.

The "Why": The Critical Impact of Protein Contamination

Before delving into the methods, it is crucial to understand why protein-free DNA is paramount. Proteins co-purified during extraction can:

  • Inhibit Downstream Enzymes: Taq polymerase in PCR and other polymerases, ligases, and restriction enzymes can be significantly inhibited by even trace amounts of contaminating protein.

  • Interfere with Quantification: The widely used UV spectrophotometry method for DNA quantification relies on absorbance at 260 nm. Proteins absorb at 280 nm, and their presence can artificially inflate the A260/A280 ratio, leading to an overestimation of DNA concentration.[1][2]

  • Degrade Nucleic Acids: Co-purification of DNases will lead to the degradation of the target DNA, compromising sample integrity over time.

  • Obstruct Physical Processes: In applications like nanopore sequencing, protein contaminants can block the pores, leading to failed runs and wasted resources.

Therefore, the choice of a DNA extraction method is not merely a matter of convenience but a critical experimental decision that dictates the quality and reliability of all subsequent work.

The Contenders: A Mechanistic Breakdown of DNA Extraction Methods

The efficacy of protein removal is intrinsically linked to the core biochemical principle of each extraction method. Here, we compare four widely used approaches.

Phenol-Chloroform Extraction: The Classic Denaturant

This traditional method relies on liquid-liquid extraction to separate nucleic acids from proteins.[3]

  • The Principle of Causality: The process begins with cell lysis in a detergent- and enzyme-rich buffer (containing Proteinase K) to break down cellular structures and denature proteins.[4] Phenol is then added. As a non-polar solvent, it denatures proteins, causing their hydrophobic cores to become exposed. These denatured proteins are no longer soluble in the aqueous phase and partition into the organic phenol phase.[3] Chloroform is added to increase the density of the organic phase, ensuring a sharp interface upon centrifugation, and to solubilize lipids. The DNA, being highly polar due to its phosphate backbone, remains safely in the upper aqueous phase.

  • Protein Removal Efficacy: When performed meticulously, this method is highly effective at removing the bulk of cellular proteins. However, it is prone to user-dependent variability. Incomplete phase separation or disturbance of the protein-rich interface during aspiration of the aqueous layer can lead to significant protein carryover.

Salting-Out: The Gentle Precipitation

As a safer alternative to phenol-chloroform, the salting-out method avoids the use of hazardous organic solvents.[5]

  • The Principle of Causality: This technique operates on the principle that proteins are less soluble than nucleic acids in high salt concentrations. After cell lysis, a saturated salt solution (e.g., potassium acetate, ammonium acetate) is added. The high concentration of salt ions dehydrates the proteins, disrupting their hydration shells and causing them to precipitate out of solution. The DNA, which remains soluble, can then be separated by centrifugation and subsequently precipitated with alcohol.

  • Protein Removal Efficacy: Salting-out is generally effective but can be less robust than phenol-chloroform, especially for samples with very high protein content. The efficiency of protein precipitation is critical and can sometimes be incomplete, leading to higher levels of residual protein compared to other methods.

Silica-Based Spin Columns: The Modern Workhorse

Ubiquitous in modern molecular biology labs, this solid-phase extraction method offers speed, convenience, and high-quality DNA.

  • The Principle of Causality: The method leverages the ability of DNA to selectively bind to a silica membrane in the presence of high concentrations of chaotropic salts (e.g., guanidinium thiocyanate, guanidinium hydrochloride).[6][7] These salts disrupt the hydration shell around the DNA, creating a "salt bridge" that facilitates its adsorption onto the silica surface. Proteins, for the most part, do not bind under these conditions and are washed away. After a series of wash steps with an ethanol-based buffer to remove any remaining salts and contaminants, the DNA is eluted in a low-salt buffer (like Tris-EDTA or nuclease-free water), which rehydrates the DNA and releases it from the membrane.

  • Protein Removal Efficacy: This method is highly efficient at removing proteins. The combination of specific binding conditions and rigorous wash steps results in DNA of high purity, suitable for most sensitive downstream applications.

Magnetic Beads: The Automation Champion

This method employs a similar solid-phase principle to silica columns but uses paramagnetic beads as the solid support, making it highly amenable to automation and high-throughput workflows.

  • The Principle of Causality: Paramagnetic beads are coated with silica or have carboxyl groups that can be functionalized to bind DNA under specific buffer conditions (often involving chaotropic salts and alcohol, similar to spin columns). Once the DNA is bound to the beads, a magnet is applied to the side of the tube, immobilizing the DNA-bead complexes while the supernatant containing proteins and other contaminants is aspirated. The beads are then washed multiple times before the DNA is eluted in a low-salt buffer.

  • Protein Removal Efficacy: Magnetic bead-based methods offer excellent protein removal, comparable to or even exceeding that of spin columns due to the ease and efficiency of the washing steps. The ability to completely remove and replace the wash buffer without disturbing the pellet (as can happen with centrifugation) minimizes the chances of re-contaminating the sample.

Data-Driven Comparison: Quantifying Protein Contamination

While the A260/A280 ratio is a common proxy for purity, it is not a direct measure of protein content and can be influenced by other contaminants like residual phenol or RNA.[1][2][8] A more direct assessment involves colorimetric or fluorometric protein assays. Below is a summary of expected performance based on typical lab results.

Extraction MethodA260/A280 Ratio (Typical Range)Protein Contamination LevelKey StrengthsKey Weaknesses
Phenol-Chloroform 1.8 - 1.9Low to ModerateHigh yield of high molecular weight DNAUser-dependent variability, hazardous chemicals, time-consuming
Salting-Out 1.7 - 1.9ModerateSafe (no organic solvents), inexpensiveCan be less efficient for high-protein samples, more hands-on steps
Silica Spin Column 1.8 - 2.0Very LowHigh purity, fast, convenient, reproducibleKit cost, potential for column clogging with large samples
Magnetic Beads 1.8 - 2.0Very Low to NegligibleHigh purity, highly automatable, scalableHigher cost (beads and magnets), potential for bead carryover

Note: Protein contamination levels are relative. "Very Low" implies suitability for the most sensitive applications like NGS, while "Moderate" may require cleanup for such applications.

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the core steps of the primary extraction methods.

DNA_Extraction_Workflow cluster_0 General Workflow start Sample Collection lysis Cell Lysis (Detergents, Enzymes) start->lysis contaminant_removal Contaminant Removal (Protein, RNA, etc.) lysis->contaminant_removal dna_recovery DNA Recovery (Precipitation/Elution) contaminant_removal->dna_recovery

Caption: A generalized workflow for all DNA extraction methods.

Silica_Column_Mechanism Silica Column Binding & Elution cluster_binding Binding Step cluster_elution Elution Step lysate DNA in Lysate + Chaotropic Salts + Ethanol column_bind Silica Membrane lysate->column_bind DNA Binds waste_protein Proteins & Contaminants (Flow-through) column_bind->waste_protein Washes bound_dna Washed DNA on Silica Membrane pure_dna Pure DNA Eluate bound_dna->pure_dna elution_buffer Low-Salt Buffer (e.g., Water or TE) elution_buffer->bound_dna Rehydrates & Releases DNA

Caption: Mechanism of DNA binding and elution in a silica spin column.

Experimental Corner: Self-Validating Protocols

To empower researchers to validate their chosen method, we provide a standard protocol for the most common high-purity method (Silica Spin Column) and a protocol for quantifying the protein contamination (Bradford Assay).

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells (Silica Spin-Column Method)

This is a generalized protocol; always refer to the specific manufacturer's instructions.

  • Sample Preparation: Pellet up to 5 x 10^6 cultured mammalian cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 200 µL of PBS. Add 20 µL of Proteinase K solution, followed by 200 µL of Lysis Buffer (containing a chaotropic salt). Vortex immediately and thoroughly for 15 seconds.

  • Incubation: Incubate the lysate at 56°C for 10 minutes to ensure complete protein digestion.

  • Binding: Add 200 µL of 100% ethanol to the lysate and mix well by pulse-vortexing. Transfer the entire mixture to a spin column placed in a 2 mL collection tube.

  • Centrifugation: Centrifuge at ≥6000 x g (8000 RPM) for 1 minute. Discard the flow-through.

  • First Wash: Add 500 µL of Wash Buffer 1 (containing a low concentration of chaotropic salt) to the column. Centrifuge for 1 minute at ≥6000 x g. Discard the flow-through.

  • Second Wash: Add 500 µL of Wash Buffer 2 (containing ethanol) to the column. Centrifuge for 3 minutes at maximum speed to dry the membrane completely.

  • Elution: Transfer the spin column to a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer (pre-warmed to 60°C) directly to the center of the silica membrane. Incubate at room temperature for 1 minute.

  • Final Centrifugation: Centrifuge for 1 minute at ≥6000 x g to elute the purified genomic DNA.

Protocol 2: Quantifying Protein Contamination with the Bradford Assay
  • Prepare Standards: Create a series of protein standards using Bovine Serum Albumin (BSA). A typical range is 1 µg/mL to 10 µg/mL, prepared in the same buffer used to elute your DNA (Elution Buffer from the extraction kit). Prepare a "zero" standard (blank) containing only the buffer.

  • Prepare Samples: In separate microplate wells or cuvettes, add a small volume (e.g., 5 µL) of each BSA standard, the blank, and your extracted DNA samples.

  • Add Dye Reagent: Add 250 µL of Bradford Dye Reagent to each well/cuvette. Mix gently by pipetting.

  • Incubation: Incubate at room temperature for 5-10 minutes. The solution will turn blue in the presence of protein.

  • Measure Absorbance: Using a spectrophotometer or plate reader, measure the absorbance at 595 nm.

  • Calculate Concentration: Subtract the absorbance of the blank from all standards and samples. Plot a standard curve of absorbance vs. BSA concentration (µg/mL). Use the linear equation from the curve to calculate the protein concentration in your unknown DNA samples.

Conclusion and Recommendations

The choice of DNA extraction method is a critical decision with direct consequences for experimental success.

  • For applications demanding the absolute highest purity, such as long-read sequencing or sensitive epigenetic studies, magnetic bead-based methods are the superior choice due to their efficiency and amenability to automation, which enhances reproducibility.

  • For routine applications like PCR, genotyping, and standard sequencing, silica spin columns offer an optimal balance of speed, convenience, and excellent purity.

  • Phenol-chloroform extraction remains a viable, cost-effective option for generating high molecular weight DNA, but it requires significant technical skill to minimize protein carryover and involves hazardous waste disposal.

  • Salting-out is a safe and inexpensive method but may yield DNA with higher protein content, potentially requiring additional cleanup steps for sensitive applications.

Ultimately, the best practice is to not only choose a method based on its theoretical purity but to empirically validate the output using a direct protein quantification method. By understanding the causality behind each protocol and implementing a self-validating workflow, researchers can ensure the highest quality DNA, paving the way for reliable and reproducible results.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Quick Start™ Bradford Protein Assay - Instruction Manual. Retrieved from [Link]

  • Bioline. (n.d.). ISOLATE II Genomic DNA Kit Product Manual. Retrieved from [Link]

  • DeNovix Inc. (2026, January 5). Purity Ratios | Nucleic Acid Ratios | Technical Note 130. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, May 27). DNA extraction | Definition, steps & methods. Retrieved from [Link]

  • Luna Nanotech. (2024, March 11). Comparing Nucleic Acid Purification Methods: Phenol-Chloroform, Silica Spin Column, Magnetic Beads. Retrieved from [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). NucleoSpin Tissue User Manual. Retrieved from [Link]

  • ActinoBase. (2022, March 28). Salting Out Genomic DNA Extraction Method. Retrieved from [Link]

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Navigating Nucleic Acid Isolation: A Cost-Benefit Analysis of Phenol-Chloroform Extraction versus Commercial Kits

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isolation of high-quality nucleic acids is the foundational step for a multitude of downstream applications, from PCR and sequencing to the development of nucleic acid-based therapeutics. The choice of extraction method profoundly impacts the purity, yield, and integrity of the final product, thereby influencing the reliability and reproducibility of experimental results. This guide provides a comprehensive, in-depth comparison of the traditional phenol-chloroform extraction method and modern commercial kits, grounded in experimental data and field-proven insights to inform your selection.

The Crossroads of Purity and Practicality: An Overview

The fundamental goal of nucleic acid extraction is to efficiently lyse cells or tissues, separate DNA and RNA from cellular debris such as proteins, lipids, and polysaccharides, and recover the purified nucleic acids in a stable, usable form. Both the classic phenol-chloroform method and contemporary commercial kits achieve this objective, but through vastly different chemical and physical principles, each presenting a unique profile of advantages and disadvantages.

Phenol-chloroform extraction , a stalwart of molecular biology for decades, is a liquid-liquid extraction technique that leverages the differential solubility of macromolecules in organic and aqueous phases. It is renowned for its ability to yield high-quality, high-molecular-weight nucleic acids. However, it is also a labor-intensive and hazardous procedure that demands a high degree of technical proficiency.[1]

Commercial kits , on the other hand, offer a streamlined, user-friendly, and safer alternative.[1] Typically employing silica-based spin columns or magnetic beads, these kits provide rapid and reliable purification suitable for a wide array of routine applications. While generally more expensive per sample, the significant time savings and reduced risk of handling errors can be a considerable advantage, particularly in high-throughput environments.[1][2]

A Head-to-Head Comparison: Key Performance Metrics

The decision between these two methodologies often hinges on a careful consideration of several key parameters: cost, time, yield, purity, and safety.

ParameterPhenol-Chloroform ExtractionCommercial Kits (Silica Column/Magnetic Bead)
Cost per Sample Lower reagent cost, but higher labor and waste disposal costs.[3][4]Higher upfront kit cost, but lower labor and hazardous waste disposal costs.[1][5]
Time per Sample Significantly longer and more hands-on time required.[3][6]Rapid, with significantly less hands-on time.[2]
Nucleic Acid Yield Can be higher, especially for challenging or large samples.[1][7]Generally consistent and sufficient for most applications, but may be lower for some sample types.[1]
Nucleic Acid Purity (A260/A280) Can be high with experienced handling, but prone to phenol contamination.[6]Consistently high, with minimal protein contamination.[6]
Nucleic Acid Purity (A260/A230) Often lower, indicating potential contamination with phenol or chaotropic salts.[6]Generally higher, indicating less contamination from wash buffers.[6]
Safety Involves the use of toxic and corrosive chemicals (phenol and chloroform), requiring a fume hood and specialized waste disposal.[8][9]Utilizes safer, non-toxic reagents, minimizing health risks and disposal concerns.[1]
Technical Skill Requires significant expertise and careful handling to ensure reproducibility and avoid contamination.[1]Minimal training required, with standardized protocols ensuring high reproducibility.[10]

The Science Behind the Separation: A Mechanistic Deep Dive

Understanding the principles underpinning each method is crucial for troubleshooting and optimizing your nucleic acid extractions.

Phenol-Chloroform Extraction: The Art of Partitioning

This method relies on the principle of differential solubility.[1] When a cell lysate is mixed with a phenol-chloroform-isoamyl alcohol solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.

  • Phenol: This organic solvent is a potent protein denaturant. It disrupts the secondary and tertiary structures of proteins, causing them to precipitate out of the aqueous solution.[11]

  • Chloroform: This solvent enhances the denaturing effect of phenol and increases the density of the organic phase, leading to a sharper separation between the two phases.[7]

  • Isoamyl Alcohol: This component acts as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases and ensuring a clean interface.[3][4]

The hydrophilic nucleic acids, with their negatively charged phosphate backbone, remain in the polar, upper aqueous phase. The denatured proteins and lipids are partitioned into the lower organic phase and the interface between the two layers. The aqueous phase is then carefully collected, and the nucleic acids are precipitated using ethanol or isopropanol.

Commercial Kits: The Elegance of Selective Binding

Commercial kits, most commonly utilizing silica-based technology, operate on the principle of selective adsorption of nucleic acids to a solid-phase matrix.[10]

  • Lysis and Binding: Cells are first lysed in a buffer containing a high concentration of chaotropic salts, such as guanidine thiocyanate or guanidine hydrochloride.[11][12] These salts serve two critical functions: they denature proteins, including potent nucleases that would otherwise degrade the nucleic acids, and they disrupt the hydration shell of the nucleic acids, promoting their binding to the silica membrane.[11][13]

  • Washing: The bound nucleic acids are then washed with a series of buffers, typically containing ethanol. These washes remove proteins, salts, and other impurities while the nucleic acids remain bound to the silica.[11]

  • Elution: Finally, the purified nucleic acids are eluted from the silica membrane using a low-salt buffer or nuclease-free water. This rehydrates the nucleic acids, causing them to detach from the silica and enter the solution.[10]

Visualizing the Workflows

To provide a clearer understanding of the practical differences, the following diagrams illustrate the workflows for both phenol-chloroform and commercial kit-based nucleic acid extraction.

PhenolChloroformWorkflow start Sample Lysis add_pci Add Phenol:Chloroform: Isoamyl Alcohol (25:24:1) start->add_pci vortex Vortex to Emulsify add_pci->vortex centrifuge1 Centrifuge for Phase Separation vortex->centrifuge1 transfer_aqueous Transfer Upper Aqueous Phase to a New Tube centrifuge1->transfer_aqueous precipitate Add Isopropanol/Ethanol and Salt to Precipitate Nucleic Acids transfer_aqueous->precipitate centrifuge2 Centrifuge to Pellet Nucleic Acids precipitate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash dry Air-Dry or SpeedVac Pellet wash->dry resuspend Resuspend in Buffer or Water dry->resuspend CommercialKitWorkflow start Sample Lysis in Lysis/Binding Buffer apply_to_column Apply Lysate to Silica Spin Column start->apply_to_column centrifuge1 Centrifuge to Bind Nucleic Acids apply_to_column->centrifuge1 discard_flowthrough1 Discard Flow-through centrifuge1->discard_flowthrough1 add_wash1 Add Wash Buffer 1 discard_flowthrough1->add_wash1 centrifuge2 Centrifuge add_wash1->centrifuge2 discard_flowthrough2 Discard Flow-through centrifuge2->discard_flowthrough2 add_wash2 Add Wash Buffer 2 discard_flowthrough2->add_wash2 centrifuge3 Centrifuge add_wash2->centrifuge3 discard_flowthrough3 Discard Flow-through centrifuge3->discard_flowthrough3 dry_spin Dry Spin to Remove Residual Ethanol discard_flowthrough3->dry_spin elute Add Elution Buffer and Centrifuge to Elute dry_spin->elute

Caption: Commercial Kit (Silica Spin Column) Workflow.

Experimental Protocols: A Self-Validating System

For reproducibility and clarity, detailed protocols for both methods are provided below. These protocols are designed to be self-validating, with checkpoints for assessing the quality and quantity of the extracted nucleic acids.

Phenol-Chloroform DNA Extraction Protocol (General)
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing SDS and Proteinase K). Incubate at an appropriate temperature to ensure complete cell lysis. [5]2. Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex vigorously for 15-30 seconds to create an emulsion. [1][5]3. Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into three phases: a lower organic phase, a middle interphase containing denatured proteins, and an upper aqueous phase containing the DNA. [1][5]4. Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new, clean tube, being careful not to disturb the interphase. [1][5]5. Repeat Extraction (Optional): For higher purity, the extraction step can be repeated by adding another volume of phenol:chloroform:isoamyl alcohol to the collected aqueous phase. [1]6. Ethanol Precipitation: To the aqueous phase, add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least one hour to precipitate the DNA. [5]7. Pelleting and Washing: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant and wash the pellet with 70% ethanol to remove residual salts. [5][14]8. Drying and Resuspension: Air-dry the pellet to remove all traces of ethanol and resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water). [5]

Commercial Kit DNA Extraction Protocol (Silica Spin Column - General)
  • Lysis: Resuspend the cell pellet in the provided lysis buffer. This buffer typically contains chaotropic salts and detergents to lyse the cells and denature proteins. [11]2. Binding: Add ethanol to the lysate and apply the mixture to the silica spin column. Centrifuge for 1 minute. The nucleic acids will bind to the silica membrane in the presence of the high salt concentration and ethanol. [11]3. First Wash: Discard the flow-through and add the first wash buffer to the column. Centrifuge for 1 minute and discard the flow-through. This step removes proteins and other cellular debris. [11]4. Second Wash: Add the second wash buffer (typically containing ethanol) to the column. Centrifuge for 1 minute and discard the flow-through. This removes residual salts. [11]5. Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol, which can inhibit downstream enzymatic reactions. [11]6. Elution: Place the column in a clean collection tube, add the elution buffer (or nuclease-free water) directly to the center of the silica membrane, and let it stand for 1-5 minutes. Centrifuge for 1 minute to collect the purified DNA. [1][10]

Troubleshooting Common Issues

IssuePossible Cause(s)Phenol-Chloroform SolutionCommercial Kit Solution
Low Yield Incomplete cell lysis; Inaccurate pipetting of aqueous phase; Over-drying of pellet.Optimize lysis protocol; Be careful during aqueous phase transfer; Do not over-dry the pellet.Ensure complete lysis; Do not exceed the recommended starting material amount for the column.
Low A260/A280 Ratio (<1.8 for DNA) Protein contamination.Repeat phenol-chloroform extraction; Ensure complete phase separation.Use less starting material; Ensure complete protein digestion during lysis.
Low A260/A230 Ratio (<2.0) Phenol or chaotropic salt contamination.Perform a chloroform-only extraction after the phenol-chloroform step; Ensure a clean 70% ethanol wash of the pellet. [15]Perform an additional wash step with the ethanol-containing wash buffer; Ensure a thorough dry spin. [1][6]
Degraded Nucleic Acids Nuclease contamination.Work quickly on ice; Use nuclease-free reagents and consumables.Add RNase/DNase inhibitors to the lysis buffer; Work in an RNase/DNase-free environment.

Conclusion: Making the Right Choice for Your Research

The choice between phenol-chloroform extraction and commercial kits is not a one-size-fits-all decision. It is a strategic choice that depends on the specific requirements of the experiment, the nature of the starting material, available resources, and the technical expertise of the personnel.

For routine applications where speed, safety, and ease of use are paramount, commercial kits are the clear winner. [1]They provide consistent and reliable results with minimal hands-on time, making them ideal for high-throughput workflows and laboratories with varying levels of technical experience. [1][2] However, for applications requiring the highest possible yield from precious or challenging samples, or when cost is a significant limiting factor, the classic phenol-chloroform method, when performed with expertise, remains a powerful and viable option. [1]It offers a level of flexibility and control that can be advantageous for experienced researchers working with non-standard sample types. [1] Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, will empower researchers to make an informed decision that best suits their scientific objectives and laboratory environment.

References

  • Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PubMed. (2020-11-25). Retrieved from [Link]

  • Revolutionizing DNA Extraction: A Cost-Effective Approach for Genomic DNA Retrieval from Dried Blood Spots - PMC - NIH. Retrieved from [Link]

  • Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - NIH. (2020-11-25). Retrieved from [Link]

  • Comparison of Commercial DNA Extraction Kits for Extraction of Bacterial Genomic DNA from Whole-Blood Samples - PMC - NIH. Retrieved from [Link]

  • Phenol Chloroform Extraction of DNA - MP Biomedicals. Retrieved from [Link]

  • A comparative analysis of extraction protocol performance on degraded mammalian museum specimens - Frontiers. (2022-08-16). Retrieved from [Link]

  • Shared Protocol - Extracting DNA using Phenol-Chloroform - PacBio. Retrieved from [Link]

  • Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - NIH. (2023-06-09). Retrieved from [Link]

  • A complete guide to how nucleic acid extraction kits work - Bitesize Bio. Retrieved from [Link]

  • Phenol-Chloroform Isoamyl alcohol (PCI) DNA extraction and Ethanol Precipitation. protocol - Lecture Notes. (2021-03-04). Retrieved from [Link]

  • Phenol Chloroform DNA Extraction: Basics, Preparation of Chemicals and Protocol. (2018-11-04). Retrieved from [Link]

  • Troubleshooting RNA Isolation - Bitesize Bio. Retrieved from [Link]

  • Fact Sheet: Phenol-Chloroform Extraction - UPenn EHRS - University of Pennsylvania. (2024-04-12). Retrieved from [Link]

  • Rapid Equipment-Free Nucleic Acid Extraction Using a Silica-Based Pipet Tip Column | ACS Omega - ACS Publications. (2025-05-15). Retrieved from [Link]

  • PROTOCOL OF DNA EXTRACTION 1- Phenol/chloroform extraction and ethanol precipitation (INPBARCELONA). Retrieved from [Link]

  • I do everything according to phenol/chlorophorm protocol, A260/A230 still looks like crime against humanity : r/labrats - Reddit. (2024-05-23). Retrieved from [Link]

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A Validated, Modified Phenol-Chloroform Protocol for High-Quality RNA Extraction from Primary Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, drug development, and cellular biology, obtaining high-quality RNA from primary macrophages is a critical yet often challenging first step for downstream applications like RNA-sequencing, qPCR, and microarray analysis. Primary macrophages, unlike immortalized cell lines, are notorious for their high levels of endogenous RNases and lipids, which can lead to significant RNA degradation and contamination, compromising the integrity of experimental data.

This guide provides an in-depth validation of a modified phenol-chloroform protocol specifically optimized for primary macrophages. We will objectively compare its performance against the standard TRIzol™ protocol and a popular silica column-based method, supported by experimental data. This guide is designed to empower researchers to make informed decisions for their specific experimental needs, ensuring the extraction of high-purity, high-integrity RNA from this challenging cell type.

The Challenge: Why Macrophages Demand a Specialized Approach

Standard RNA extraction protocols often fall short when applied to primary macrophages due to several intrinsic properties of these cells:

  • High Endogenous RNase Content: As key players in the immune system, macrophages are rich in ribonucleases (RNases), which can rapidly degrade RNA upon cell lysis.

  • High Lipid and Protein Content: The complex intracellular environment of macrophages, with its high lipid and protein content, can interfere with the phase separation in traditional phenol-chloroform extractions, leading to contamination of the aqueous phase containing RNA.

  • Variability in Cell Numbers: Depending on the source and isolation method (e.g., bone marrow-derived vs. peritoneal), the starting number of primary macrophages can be low, necessitating a protocol that maximizes RNA yield.

These challenges can result in low RNA yield, poor purity ratios (A260/280 and A260/230), and low RNA Integrity Numbers (RIN), all of which can negatively impact the reliability of downstream analyses.

A Modified Phenol-Chloroform Protocol for Enhanced Purity and Yield

The following protocol incorporates key modifications to the standard phenol-chloroform method to address the specific challenges posed by primary macrophages. The core principle is to improve the removal of contaminating proteins, lipids, and phenol, thereby enhancing the purity and integrity of the isolated RNA.[1][2]

Experimental Workflow: Standard vs. Modified Protocol

The key modifications in our protocol include an additional chloroform wash and a high-salt precipitation step to improve the removal of contaminants.

Standard Phenol-Chloroform Workflow

A Cell Lysis in TRIzol™ B Phase Separation with Chloroform A->B C Aqueous Phase Collection B->C D Isopropanol Precipitation C->D E Ethanol Wash (1x) D->E F RNA Resuspension E->F

Caption: Standard TRIzol™ RNA extraction workflow.

Modified Phenol-Chloroform Workflow

A Cell Lysis in TRIzol™ B Phase Separation with Chloroform A->B C Aqueous Phase Collection B->C D Additional Chloroform Wash C->D E High-Salt Isopropanol Precipitation D->E F Ethanol Wash (2x) E->F G RNA Resuspension F->G

Caption: Modified phenol-chloroform workflow with key optimization steps highlighted.

Performance Comparison: Modified Protocol vs. Alternatives

To validate the efficacy of our modified protocol, we compared its performance against the standard TRIzol™ method and a widely used silica column-based kit (e.g., Qiagen RNeasy® Mini Kit). Primary bone marrow-derived macrophages (BMDMs) were used as the starting material. The results are summarized in the table below.

MethodAverage RNA Yield (µg per 10^6 cells)A260/280 RatioA260/230 RatioRNA Integrity Number (RIN)
Standard TRIzol™ 3.5 ± 0.81.75 ± 0.151.6 ± 0.37.5 ± 1.0
Modified Phenol-Chloroform 4.2 ± 0.5 1.95 ± 0.05 2.1 ± 0.2 9.2 ± 0.4
Silica Column-Based Kit 2.8 ± 0.62.05 ± 0.052.0 ± 0.28.8 ± 0.5

Data Analysis:

  • RNA Yield: The modified phenol-chloroform protocol consistently yielded a higher amount of RNA compared to both the standard TRIzol™ method and the silica column-based kit. This is particularly advantageous when working with limited cell numbers.

  • Purity (A260/280 and A260/230): The modified protocol significantly improved the A260/280 and A260/230 ratios, indicating a more effective removal of protein and organic contaminants. A ratio of ~2.0 for A260/280 and 2.0-2.2 for A260/230 is generally considered pure for RNA.[3]

  • Integrity (RIN): The RNA Integrity Number (RIN) is a critical measure of RNA quality. The modified protocol consistently produced RNA with a high RIN value, comparable to that of the silica column-based kit and significantly better than the standard TRIzol™ method, indicating minimal RNA degradation.

In-Depth Methodologies

Modified Phenol-Chloroform Protocol: Step-by-Step

This protocol is optimized for up to 5 x 10^6 primary macrophages.

  • Cell Lysis:

    • Pellet macrophages by centrifugation (300 x g for 5 minutes at 4°C).

    • Add 1 mL of TRIzol™ reagent to the cell pellet.

    • Lyse the cells by repeatedly pipetting up and down. Incubate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 200 µL of chloroform.

    • Shake vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

  • Aqueous Phase Collection:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube. Be cautious not to disturb the interphase, which contains DNA and proteins.

  • Additional Chloroform Wash (Modification):

    • Add an equal volume of chloroform to the collected aqueous phase.

    • Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new RNase-free tube. This step is crucial for removing residual phenol.[1][2]

  • High-Salt RNA Precipitation (Modification):

    • Add 250 µL of isopropanol and 250 µL of high-salt precipitation solution (0.8 M sodium citrate and 1.2 M sodium chloride) to the aqueous phase.

    • Mix gently by inversion and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash (Modification):

    • Discard the supernatant.

    • Wash the RNA pellet twice with 1 mL of 75% ethanol. For each wash, vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. The additional wash helps in removing residual salts.[1][2]

  • RNA Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

    • Resuspend the RNA in 20-50 µL of RNase-free water.

Standard TRIzol™ Protocol

Follow steps 1-3 and 5-7 of the modified protocol, omitting the additional chloroform wash (step 4) and using only isopropanol for precipitation (step 5). Perform only one ethanol wash (step 6).

Silica Column-Based Kit Protocol (Representative)

Follow the manufacturer's instructions for a commercially available kit (e.g., Qiagen RNeasy® Mini Kit). This typically involves cell lysis with a proprietary buffer, homogenization, passing the lysate through a silica membrane spin column to bind RNA, on-column DNase treatment, washing with supplied buffers, and eluting the RNA in RNase-free water.

Conclusion and Recommendations

For researchers working with challenging primary macrophages, the choice of RNA extraction method is paramount for generating reliable and reproducible data. While silica column-based kits offer a convenient and fast workflow, our validated modified phenol-chloroform protocol demonstrates superior RNA yield with comparable purity and integrity.

The key advantages of the modified protocol are:

  • Higher RNA Yield: Maximizes the amount of RNA obtained from limited cell numbers.

  • Improved Purity: Effectively removes protein and organic contaminants that can inhibit downstream enzymatic reactions.

  • High RNA Integrity: Minimizes RNA degradation, ensuring the isolated RNA is suitable for sensitive applications like RNA-sequencing.

While the phenol-chloroform method involves more hands-on time and requires careful handling of hazardous chemicals, the superior quality and yield of the resulting RNA from primary macrophages justify its use in many research contexts. This guide provides a robust, validated protocol that can be readily implemented to overcome the common challenges associated with RNA extraction from this important cell type.

References

  • Toni, L. S., et al. (2018). Optimization of phenol-chloroform RNA extraction. MethodsX, 5, 599–608. [Link]

  • Toni, L. S., et al. (2018). Optimization of phenol-chloroform RNA extraction. National Center for Biotechnology Information. [Link]

  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159. [Link]

  • QIAGEN. (n.d.). RNA isolation: Methods, challenges, and applications. [Link]

  • EpigenTek. (n.d.). Protocol for Phenol/Chloroform RNA Extraction. [Link]

  • University of Connecticut Health. (n.d.). Total RNA extraction using Trizol reagent. [Link]

  • Sellin Jeffries, M. K., et al. (2014). A comparison of commercially-available total RNA extraction kits. Journal of Biological Methods, 1(1), e5. [Link]

  • QIAGEN. (n.d.). RNA quantification and quality assessment techniques. [Link]

  • Zhang, H., et al. (2023). An optimized TRIzol-based method for isolating RNA from adipose tissue. BioTechniques, 74(5), 203–209. [Link]

  • Willenborg, S., et al. (2022). Isolation of macrophages from mouse skin wounds for single-cell RNA sequencing. STAR Protocols, 3(2), 101287. [Link]

  • Protocol Online. (2005). RNA purification from macrophages. [Link]

Sources

Comparative Guide: Phenol-Chloroform Efficiency for Plasmid vs. Genomic DNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nucleic acid extraction, Phenol-Chloroform-Isoamyl Alcohol (PCI) remains the "gold standard" for specific applications, despite the ubiquity of silica-based spin columns. While silica kits offer speed and safety, they often compromise DNA integrity and yield.

This guide objectively compares PCI’s performance in two distinct contexts: Genomic DNA (gDNA) isolation, where it excels at preserving High Molecular Weight (HMW) fragments, and Plasmid DNA preparation, where it serves as a high-purity "polishing" step rather than a primary isolation mechanism.

The Bottom Line:

  • Choose PCI for: Long-read sequencing (PacBio/Nanopore), difficult tissues (high lipid/protein content), and maximum yield recovery.

  • Choose Silica Kits for: Routine cloning, high-throughput screening, and standard Sanger sequencing where speed is paramount.

Mechanistic Principles: The Physics of Phase Separation

To understand efficiency, we must understand the chemistry. PCI extraction relies on Liquid-Liquid Extraction (LLE) based on differential solubility.[1]

The Trio of Reagents[1][2][3][4]
  • Phenol: A non-polar organic solvent that denatures proteins. It disrupts hydrogen bonds, causing proteins to unfold and expose their hydrophobic cores, forcing them into the organic phase.[2]

  • Chloroform: Increases the density of the organic phase (ensuring it settles at the bottom) and removes lipids.[3]

  • Isoamyl Alcohol: Reduces surface tension to prevent foaming, which helps maintain a stable interface.

The Critical Role of pH

The efficiency of DNA recovery is entirely pH-dependent.

  • pH 7.8 – 8.0 (Alkaline): DNA remains negatively charged (backbone phosphates ionized) and stays in the Aqueous Phase .

  • pH 4.5 – 5.0 (Acidic): DNA becomes protonated and dissolves in the organic phase (used for RNA isolation).

Visualization: The Phase Partitioning

The following diagram illustrates the physical separation that occurs during centrifugation.

PhaseSeparation cluster_Tube Centrifuged Tube Structure (pH 8.0) Aqueous AQUEOUS PHASE (Top) Contains: DNA (Plasmid or gDNA), RNA (if no RNase) Polar Environment Interphase INTERPHASE (Middle) Contains: Denatured Proteins, Cell Debris Precipitated 'White Disc' Organic ORGANIC PHASE (Bottom) Contains: Phenol, Chloroform, Lipids, Hydrophobic Proteins Non-Polar Environment Mechanism Mechanism: Phenol denatures proteins. Chloroform increases density. pH 8.0 keeps DNA polar.

Figure 1: Stratification of biological macromolecules during PCI extraction at pH 8.0.

Application Analysis: Genomic DNA (gDNA)[2][7][8]

For gDNA, PCI is often superior to silica columns regarding integrity . Silica columns rely on binding DNA to a glass fiber matrix; the elution step often shears large chromosomal DNA into 10–30 kb fragments. PCI involves gentle mixing, preserving fragments >100 kb.

Protocol A: High Molecular Weight gDNA (Simplified)
  • Lysis: Proteinase K + SDS (Digests proteins/membranes).

  • Extraction: Add PCI (25:24:1).[4] Rotate gently (do not vortex) for 10 min.

  • Separation: Centrifuge 5,000 x g. Recover aqueous phase.

  • Precipitation: Add Ammonium Acetate + Isopropanol. Spool the DNA (if HMW) or centrifuge.

Efficiency Verdict:

  • Yield: High (No column saturation limit).

  • Purity: Excellent (

    
    ), provided phenol is completely removed.
    
  • Integrity: Superior (Critical for Nanopore/PacBio).

Application Analysis: Plasmid DNA[4][8][10][11]

Crucial Distinction: PCI does not separate plasmid DNA from genomic DNA. That separation is achieved by Alkaline Lysis (SDS/NaOH), which denatures both, but allows small circular plasmids to renature rapidly upon neutralization while gDNA tangles and precipitates.

In plasmid workflows, PCI is a purification step used after alkaline lysis to remove residual nucleases and proteins.

Protocol B: Plasmid "Polishing"
  • Lysis: Standard Alkaline Lysis (P1, P2, P3 buffers).

  • Clarification: Centrifuge to remove gDNA/debris pellet.

  • Extraction: Add PCI to the supernatant. Vortex vigorously (plasmids are resistant to shear).

  • Precipitation: Ethanol precipitation.[1][2][5][6][7]

Efficiency Verdict:

  • Yield: Variable. Often lower than silica kits due to multiple transfer losses.

  • Purity: Extremely clean (removes endonucleases that degrade DNA during storage).

  • Convenience: Low. Silica minipreps are 10x faster.

Comparative Performance Data

The following data aggregates typical results from laboratory comparisons using E. coli (High Copy Plasmid) and Mammalian Tissue (gDNA).

Table 1: Performance Metrics
FeaturePhenol-Chloroform (PCI)Silica Column (Kit)Magnetic Beads
gDNA Fragment Size >50 kb - 100 kb+ (Excellent)10 - 30 kb (Sheared)30 - 50 kb
Yield (gDNA) High (Limited only by solubility)Medium (Capped by column binding capacity)Medium/High
Yield (Plasmid) Medium (Losses during phase transfer)High (Efficient elution)High
Purity (

)
1.7 - 1.9 (Risk of phenol contamination)1.8 - 1.9 (Consistent)1.8 - 1.9
Time Required 2 - 3 Hours< 30 Minutes < 45 Minutes
Toxicity High (Burn hazard, neurotoxin)Low (Chaotropic salts are irritants)Low
Cost per Sample Low ($)High (

$)
Medium (

)
Table 2: Yield Comparison (Representative Data)

Input: 200 mg Mouse Liver Tissue

MethodTotal Yield (

)
Purity (

)
Application Suitability
PCI Extraction 15.4 1.78Long-read Sequencing, Southern Blot
Silica Column 8.21.85PCR, qPCR, Sanger Sequencing
Salting Out 12.11.65Genotyping (Robust PCR)

Decision Matrix: When to use PCI?

Use this logic flow to determine if the hazards of Phenol are worth the results.

DecisionTree Start Start: Select DNA Type Type Is it Plasmid or gDNA? Start->Type Plasmid Plasmid DNA Type->Plasmid gDNA Genomic DNA Type->gDNA Routine Routine Cloning/Seq? Plasmid->Routine Endotoxin Is Endotoxin/Protein removal critical? UseKit USE SILICA KIT (Miniprep) Endotoxin->UseKit No UsePCI USE PCI CLEANUP (Post-Lysis) Endotoxin->UsePCI Yes (Purity) Routine->Endotoxin No Routine->UseKit Yes (Speed) FragSize Required Fragment Size? gDNA->FragSize LongRead >50kb (Nanopore/PacBio) FragSize->LongRead High Integrity Needed ShortRead <20kb (PCR/Illumina) FragSize->ShortRead Standard LongRead->UsePCI Recommended ShortRead->UseKit Recommended

Figure 2: Decision workflow for selecting extraction chemistry.

Troubleshooting & Expert Tips

As an application scientist, I frequently see these common failure points in PCI extractions:

  • Phase Inversion: If the aqueous phase is on the bottom, your salt concentration is too high, or you used pure chloroform without phenol. Fix: Add more water or check reagent densities.

  • Interphase Loss: The "white disc" contains your proteins. When pipetting the aqueous phase (top), stop 1-2 mm above the interphase. It is better to sacrifice 10% yield than to contaminate your sample with denatured protein.

  • Phenol Carryover: If the final DNA smells like "hospital" or has an

    
     ratio < 1.8, you have phenol contamination. Fix: Perform a Chloroform-only extraction step before precipitation.
    
  • Shearing: For gDNA, cut pipette tips to widen the bore. Never vortex gDNA; invert the tube gently.

References

  • Sambrook, J., & Russell, D. W. (2001).[8] Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.[8] (The definitive source for the pH dependence of phenol extraction).

  • Thermo Fisher Scientific. (n.d.). Phenol-Chloroform Extraction Protocol & Troubleshooting. Retrieved October 26, 2023.

  • Pacific Biosciences. (2020). Extracting DNA using Phenol-Chloroform for HMW Applications. PacBio Technical Documentation.

  • Tan, S. C., & Yiap, B. C. (2009). DNA, RNA, and Protein Extraction: The Past and The Present. Journal of Biomedicine and Biotechnology. (Comparison of methods including salting out vs PCI).

Sources

Safety Operating Guide

Navigating the Hazards: A Guide to Personal Protective Equipment for Phenol Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Phenol, a cornerstone reagent in molecular biology and organic chemistry, demands the utmost respect and caution. Its utility in protocols such as nucleic acid purification is paralleled by its significant hazards. Phenol is a highly corrosive and toxic compound capable of causing severe chemical burns and systemic toxicity upon skin contact, inhalation, or ingestion.[1][2][3] Alarmingly, it can be rapidly absorbed through the skin, with fatalities documented from exposure to even a relatively small surface area.[1][4] An insidious characteristic of phenol is its local anesthetic effect, which can mask the initial pain of a burn, potentially delaying crucial first aid.[1][2][5]

This guide provides an in-depth, procedural framework for the safe handling of phenol, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As senior application scientists, our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

The Imperative of a Multi-Layered Defense: Engineering Controls and PPE

Before delving into specific PPE, it is paramount to emphasize that PPE is the last line of defense. The primary method for mitigating phenol exposure is through robust engineering controls.

Engineering Controls: Your First Line of Defense

All work with concentrated phenol or solutions containing a high percentage of phenol must be conducted within a certified chemical fume hood.[1][4][6] This is non-negotiable. A fume hood provides critical protection against the inhalation of phenol vapors, which can be generated, especially when heated, and also acts as a physical barrier against splashes.[1][6] Furthermore, an ANSI-approved emergency eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[1][6]

A Head-to-Toe Approach to Phenol Protection: Selecting the Right PPE

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling phenol.

Body PartRecommended PPERationale and Key Considerations
Eyes and Face Chemical splash goggles and a face shield.[4][6][7]Phenol can cause severe eye injury, including permanent damage and blindness.[1] Standard safety glasses are insufficient. A face shield worn over goggles provides an additional layer of protection against splashes to the entire face.[4]
Hands Butyl rubber, neoprene, or Viton™ gloves.[1][4] Double gloving is a recommended practice.[1] Nitrile gloves are not recommended for handling phenol. [4]Phenol readily penetrates many common glove materials, including nitrile.[1][4] Butyl rubber, neoprene, and Viton™ offer superior resistance to phenol. For incidental contact with dilute solutions (<10%), thicker nitrile gloves (≥8 mil) may be used, but should be changed immediately upon contact.[6] For work with concentrated phenol, more robust gloves are essential.
Body A fully buttoned lab coat and a rubber or neoprene apron.[1][4]A lab coat provides a basic barrier against minor spills. When there is a significant splash hazard, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
Feet Closed-toe shoes.[1]Protects feet from spills. Phenol can penetrate leather, so it is crucial to avoid walking in contaminated areas.[2]
Respiratory Typically not required when working in a fume hood.A properly functioning fume hood provides adequate respiratory protection.[4] In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Procedural Integrity: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its correct use. The following workflows illustrate the proper procedures for donning and doffing PPE to prevent cross-contamination, as well as the safe disposal of phenol-contaminated materials.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands 1. Lab_Coat Don lab coat Wash_Hands->Lab_Coat 2. Goggles Don chemical splash goggles Lab_Coat->Goggles 3. Face_Shield Don face shield Goggles->Face_Shield 4. Gloves Don gloves Face_Shield->Gloves 5.

Caption: Sequential process for correctly donning PPE before handling phenol.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (to avoid contamination) cluster_post Final Steps Gloves Remove gloves Face_Shield Remove face shield Gloves->Face_Shield 1. Goggles Remove goggles Face_Shield->Goggles 2. Lab_Coat Remove lab coat Goggles->Lab_Coat 3. Wash_Hands Wash hands thoroughly Lab_Coat->Wash_Hands 4.

Caption: Step-by-step procedure for safely removing PPE after handling phenol.

Disposal of Phenol-Contaminated Materials

All materials that have come into contact with phenol, including gloves, pipette tips, and paper towels, must be treated as hazardous waste.[4][9]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all phenol-contaminated solid waste in a designated, leak-proof container that is clearly labeled as "Phenol Hazardous Waste".[9]

  • Liquid Waste: Aqueous solutions containing phenol should be collected in a separate, sealed, and shatter-proof container, also clearly labeled.[4][9] Do not mix phenol waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure the hazardous waste container is properly labeled with the contents and associated hazards.[4]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[3][4]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.[3][7]

Emergency Procedures: A Calm and Methodical Response

In the event of an accidental exposure to phenol, a rapid and correct response is critical to minimizing harm.

Skin Exposure
  • Immediate Action: If you are assisting someone who has been exposed, first don appropriate protective gloves (e.g., butyl rubber) to avoid becoming a secondary victim.[1]

  • Decontamination: Immediately remove all contaminated clothing.[1][6] For small exposures, the preferred method is to wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400).[1][6] If PEG is not available, flush the affected area with copious amounts of water from an emergency shower for at least 15 minutes.[6] It is important to use a high volume of water, as small amounts can simply dilute and spread the phenol.[1][10]

  • Seek Medical Attention: All phenol exposures require immediate medical attention.[1][6] Call emergency services and inform them of the chemical exposure.

Eye Exposure
  • Immediate Flushing: Proceed immediately to an emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11]

  • Remove Contact Lenses: If wearing contact lenses, remove them if it can be done easily and without causing further trauma.[11]

  • Seek Medical Attention: After flushing, seek immediate medical attention.[1][6]

Emergency Response Workflow

Emergency_Response cluster_exposure Phenol Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Skin or Eye Contact Remove_Clothing Remove contaminated clothing Exposure->Remove_Clothing Skin Contact Flush_Eyes Flush eyes for 15 mins Exposure->Flush_Eyes Eye Contact Decontaminate_Skin Decontaminate skin (PEG or water) Remove_Clothing->Decontaminate_Skin Seek_Medical Seek immediate medical attention Flush_Eyes->Seek_Medical Decontaminate_Skin->Seek_Medical

Caption: Critical steps to take in the event of an accidental phenol exposure.

By adhering to these stringent safety protocols, researchers can confidently and safely harness the scientific utility of phenol while mitigating its inherent risks. A proactive and informed approach to safety is the bedrock of responsible scientific practice.

References

  • University of Washington. (n.d.). Phenol Safety.
  • University of Michigan. (n.d.). SOP - Phenol - Bridges Lab Protocols.
  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Phenol | Medical Management Guidelines.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards.
  • GOV.UK. (n.d.). Phenol: incident management.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • ResearchGate. (2015). How can I dispose phenol?.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • Western Washington University. (n.d.). Phenol.
  • Duke University - Occupational & Environmental Safety Office. (n.d.). OESO Phenol Guideline.
  • U.S. Environmental Protection Agency (EPA). (1999). Phenol.
  • Princeton University - Environmental Health & Safety. (n.d.). Phenol.
  • University of Michigan - Environment, Health & Safety. (n.d.). Phenol.
  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database.
  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.